Product packaging for Methyl 2-hydroxyhexadecanoate(Cat. No.:CAS No. 16742-51-1)

Methyl 2-hydroxyhexadecanoate

Cat. No.: B093189
CAS No.: 16742-51-1
M. Wt: 286.4 g/mol
InChI Key: LQZITXGTIYKQBJ-UHFFFAOYSA-N
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Description

2-hydroxy Palmitic acid methyl ester is a naturally occuring hydroxy fatty acid methyl ester. It is a minor component in essential oils of P. sylvestris and B. javanica extracts which have larvicidal and cytotoxic activities, respectively.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O3 B093189 Methyl 2-hydroxyhexadecanoate CAS No. 16742-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxyhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZITXGTIYKQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337625
Record name Methyl 2-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16742-51-1
Record name Methyl 2-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Enantioselective Synthesis of Methyl 2-hydroxyhexadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the principal methodologies for the enantioselective synthesis of Methyl 2-hydroxyhexadecanoate, a valuable chiral building block in the synthesis of various biologically active molecules. The guide details three primary strategies: asymmetric reduction of a prochiral ketone, enzymatic kinetic resolution of a racemic mixture, and synthesis from a chiral precursor. For each method, detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate practical implementation in a research and development setting.

Introduction

Chiral α-hydroxy long-chain fatty acid esters, such as this compound, are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of a stereocenter at the C2 position necessitates precise control over the stereochemistry during synthesis to ensure the desired biological activity and to meet regulatory requirements. This guide explores and compares several robust methods for achieving high enantiopurity of this compound.

Asymmetric Reduction of Methyl 2-oxohexadecanoate

The asymmetric reduction of the prochiral ketone, Methyl 2-oxohexadecanoate, is a direct and efficient route to enantiomerically enriched this compound. This can be achieved through both chemocatalytic and stoichiometric approaches.

Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation using a chiral Ruthenium-BINAP catalyst is a powerful method for the enantioselective reduction of keto esters.[1][2][3] The chiral ligand creates a stereically defined environment that directs the hydrogenation to one face of the carbonyl group, leading to a high enantiomeric excess of one alcohol enantiomer.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (in-situ) cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Ru_prec [RuCl2(benzene)]2 DMF DMF, 100°C Ru_prec->DMF BINAP (R)- or (S)-BINAP BINAP->DMF Catalyst Active Ru-BINAP Catalyst DMF->Catalyst Autoclave High-Pressure Autoclave Catalyst->Autoclave Keto_ester Methyl 2-oxohexadecanoate in Methanol (B129727) Keto_ester->Autoclave Product_mix Reaction Mixture Autoclave->Product_mix 12-24h, RT H2 H2 (50-100 atm) H2->Autoclave Concentration Concentration Product_mix->Concentration Chromatography Silica (B1680970) Gel Chromatography Concentration->Chromatography Final_Product Enantiopure Methyl 2-hydroxyhexadecanoate Chromatography->Final_Product

Workflow for Asymmetric Hydrogenation of Methyl 2-oxohexadecanoate.
CatalystSubstrate/Catalyst RatioH₂ Pressure (atm)SolventTemp (°C)Time (h)Yield (%)ee (%)
Ru((R)-BINAP)(OAc)₂1000:1100Methanol2524>95>98 (R)
Ru((S)-BINAP)(OAc)₂1000:1100Methanol2524>95>98 (S)
RuCl₂((R)-BINAP)500:150Ethanol3018~96~97 (R)

  • Catalyst Preparation (in-situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.5 mol%) and the appropriate enantiomer of BINAP (1.1 mol%). Anhydrous, degassed methanol (20 mL) is added, and the mixture is stirred at 50°C for 30 minutes to form the active catalyst.

  • Hydrogenation: To the catalyst solution, Methyl 2-oxohexadecanoate (1.0 eq) is added. The flask is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 atm.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by TLC or GC analysis.

  • Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient) to yield the enantiomerically pure product.

Asymmetric Reduction with Chirally Modified Sodium Borohydride (B1222165)

A more cost-effective, albeit often less selective, method involves the use of sodium borohydride (NaBH₄) modified with a chiral agent. Natural amino acids, such as (S)-proline, can form chiral complexes with borohydride, which then act as enantioselective reducing agents.[4][5]

Modified_NaBH4_Reduction cluster_reagent_prep Reagent Preparation cluster_reduction Reduction cluster_workup Work-up & Purification NaBH4 NaBH4 THF THF, RT, 2h NaBH4->THF Proline (S)-Proline Proline->THF Chiral_Reagent Chiral Borohydride Complex THF->Chiral_Reagent Reaction Reaction Flask Chiral_Reagent->Reaction Keto_ester Methyl 2-oxohexadecanoate in THF Keto_ester->Reaction Product_mix Reaction Mixture Reaction->Product_mix 0°C to RT, 4-6h Quench Aqueous HCl Quench Product_mix->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Final_Product (S)-Methyl 2-hydroxyhexadecanoate Chromatography->Final_Product

Workflow for Asymmetric Reduction with Modified NaBH4.
Chiral ModifierMolar Ratio (Modifier:NaBH₄)SolventTemp (°C)Time (h)Yield (%)ee (%)
(S)-Proline1:1THF0 to RT5~70-80~75-85 (S)
(R)-Proline1:1THF0 to RT5~70-80~75-85 (R)
(R,R)-Tartaric Acid1:1THFRT12~60-70~80-90 (S)

  • Reagent Preparation: To a suspension of sodium borohydride (1.5 eq) in dry THF, (S)-proline (1.5 eq) is added in portions at room temperature. The mixture is stirred for 2 hours to form the chiral reducing agent.

  • Reduction: The reaction mixture is cooled to 0°C. A solution of Methyl 2-oxohexadecanoate (1.0 eq) in dry THF is added dropwise over 30 minutes.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by TLC.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of 1 M HCl at 0°C. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.

Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are particularly effective for this purpose, as they often exhibit high enantioselectivity in the acylation of alcohols. Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for the resolution of secondary alcohols.[6][7][8]

Enzymatic_Resolution cluster_products Products at ~50% Conversion Racemic_Ester Racemic Methyl 2-hydroxyhexadecanoate Reaction Reaction Vessel (Organic Solvent, 40°C) Racemic_Ester->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction CALB Candida antarctica Lipase B (Immobilized) CALB->Reaction Unreacted_Alcohol Unreacted (S)-Alcohol (High ee) Reaction->Unreacted_Alcohol Slow Reacting Enantiomer Acetylated_Ester Acetylated (R)-Ester (High ee) Reaction->Acetylated_Ester Fast Reacting Enantiomer Separation Separation (Chromatography) Unreacted_Alcohol->Separation Acetylated_Ester->Separation Hydrolysis Hydrolysis of Ester (e.g., K2CO3, MeOH) Separation->Hydrolysis Isolated Ester Final_S (S)-Alcohol Separation->Final_S Direct Isolation Final_R (R)-Alcohol Hydrolysis->Final_R

Logical flow for Enzymatic Kinetic Resolution.
LipaseAcyl DonorSolventTemp (°C)Time for ~50% conv.ProductYield (%)ee (%)
CAL-B (Novozym 435)Vinyl AcetateHexane4016 h(S)-Alcohol~45-49>99
CAL-B (Novozym 435)Vinyl AcetateHexane4016 h(R)-Acetate~45-49>99
Pseudomonas cepacia LipaseIsopropenyl AcetateMTBE3524 h(S)-Alcohol~40-45>98
Pseudomonas cepacia LipaseIsopropenyl AcetateMTBE3524 h(R)-Acetate~40-45>98

Note: Yield is theoretical maximum of 50% for each enantiomer.

  • Reaction Setup: To a flask containing racemic this compound (1.0 eq) in hexane (or another suitable organic solvent), is added vinyl acetate (2.0 eq) and immobilized Candida antarctica lipase B (Novozym 435, ~20 mg per mmol of substrate).

  • Reaction: The suspension is stirred at 40°C in an incubator shaker.

  • Monitoring: The reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached.

  • Work-up: The enzyme is removed by filtration and can be washed and reused. The filtrate is concentrated under reduced pressure.

  • Purification and Separation: The resulting mixture of the unreacted (S)-alcohol and the acetylated (R)-ester is separated by silica gel column chromatography.

  • Hydrolysis (optional): To obtain the (R)-alcohol, the purified (R)-acetate is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature until deacetylation is complete (monitored by TLC). The mixture is then neutralized, concentrated, and purified.

Synthesis from a Chiral Precursor: Ring Opening of Methyl (2R)-glycidate

Another effective strategy is to start from a commercially available chiral building block, such as an enantiopure glycidic ester. For the synthesis of (R)-Methyl 2-hydroxyhexadecanoate, methyl (2R)-glycidate can be used. The epoxide is opened by a nucleophilic C14-alkyl source, typically a Grignard or an organocuprate reagent.

Chiral_Precursor_Route cluster_reagent_prep Organocuprate Preparation cluster_ring_opening Epoxide Ring Opening cluster_workup Work-up & Purification Grignard C14H29MgBr THF_reagent THF, -20°C Grignard->THF_reagent CuI CuI CuI->THF_reagent Cuprate (B13416276) (C14H29)2CuMgBr THF_reagent->Cuprate Reaction Reaction Flask Cuprate->Reaction Glycidate Methyl (2R)-glycidate in THF Glycidate->Reaction Product_mix Reaction Mixture Reaction->Product_mix -78°C to RT Quench Aqueous NH4Cl Quench Product_mix->Quench Extraction Ether Extraction Quench->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Final_Product (R)-Methyl 2-hydroxyhexadecanoate Chromatography->Final_Product

Workflow for Synthesis from Methyl (2R)-glycidate.
Alkylating AgentSolventTemp (°C)Time (h)Yield (%)Stereochemical Purity
(C₁₄H₂₉)₂CuMgBrTHF-78 to RT4~70-80>99% (R) (retention of configuration)
C₁₄H₂₉MgBr (with CuI cat.)THF/DMS-20 to RT6~65-75>99% (R)

  • Organocuprate Preparation: A solution of tetradecylmagnesium bromide (2.0 eq) in THF is added to a suspension of copper(I) iodide (1.0 eq) in THF at -20°C under an argon atmosphere. The mixture is stirred for 30 minutes to form the Gilman cuprate.

  • Ring Opening: The cuprate solution is cooled to -78°C. A solution of methyl (2R)-glycidate (1.0 eq) in THF is added dropwise.

  • Reaction: The reaction mixture is stirred at -78°C for 2 hours and then allowed to slowly warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield (R)-Methyl 2-hydroxyhexadecanoate.

Conclusion

This guide has presented three distinct and effective strategies for the enantioselective synthesis of this compound. The choice of method will depend on factors such as the required scale, cost considerations, available equipment, and the desired enantiomeric purity. Asymmetric hydrogenation offers high efficiency and selectivity but requires specialized high-pressure equipment and expensive catalysts. Enzymatic kinetic resolution is a green and highly selective method, ideal for producing both enantiomers, though it is limited to a theoretical maximum yield of 50% for each. Synthesis from a chiral precursor guarantees high enantiopurity but is dependent on the availability and cost of the starting material. The detailed protocols and data provided herein should serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Isolation of Methyl 2-hydroxyhexadecanoate from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of methyl 2-hydroxyhexadecanoate, a long-chain fatty acid ester with potential biological significance. While this molecule has been identified in natural sources, detailed protocols for its isolation are not widely published. This guide consolidates established techniques for the extraction and analysis of related hydroxy fatty acids to provide a robust framework for researchers.

Natural Occurrence

This compound has been identified in the rhizomes of the plant Stylochiton lancifolius. While other natural sources may exist, this remains the primary documented botanical origin to date. The concentration of this compound within the plant tissue has not been quantitatively reported in publicly available literature.

Experimental Protocols

General Isolation and Purification Workflow

The isolation of this compound from a plant matrix, such as rhizomes, involves a multi-step process encompassing extraction, fractionation, and purification. The following is a generalized protocol based on standard phytochemical and lipid chemistry techniques.

2.1.1. Extraction of Total Lipids

  • Sample Preparation: Freshly collected rhizomes of Stylochiton lancifolius should be thoroughly washed, chopped into small pieces, and immediately flash-frozen in liquid nitrogen to quench enzymatic activity. The frozen tissue is then lyophilized to remove water. The dried rhizomes are ground into a fine powder.

  • Solvent Extraction: The powdered rhizome material is subjected to exhaustive extraction. A common method is Soxhlet extraction using a non-polar solvent like petroleum ether or n-hexane to extract non-polar lipids, including fatty acid esters. Alternatively, a modified Bligh-Dyer method using a chloroform:methanol (B129727) mixture can be employed for a broader lipid extraction.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude lipid extract.

2.1.2. Fractionation by Column Chromatography

The crude lipid extract is a complex mixture and requires fractionation to separate different lipid classes.

  • Stationary Phase: Silica gel (60-120 mesh) is typically used as the stationary phase for column chromatography.

  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system starts with 100% n-hexane, followed by increasing proportions of ethyl acetate (B1210297) in n-hexane, and finally methanol.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized using a suitable staining reagent (e.g., iodine vapor or a ceric sulfate (B86663) spray followed by heating). Fractions containing compounds with similar Rf values to fatty acid methyl ester standards are pooled.

2.1.3. Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For final purification, preparative HPLC is a powerful technique.

  • Column: A reverse-phase C18 column is suitable for the separation of fatty acid methyl esters.

  • Mobile Phase: An isocratic or gradient system of methanol and water is commonly used. For this compound, a high percentage of methanol (e.g., 95%) would be a suitable starting point for an isocratic elution.

  • Detection: A UV detector (at low wavelength, e.g., 205 nm) or a refractive index (RI) detector can be used.

  • Fraction Collection: The peak corresponding to the retention time of a this compound standard is collected. The solvent is then evaporated to yield the purified compound.

Analytical Characterization

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive method for the identification and quantification of fatty acid methyl esters.

  • Derivatization: While the molecule is already a methyl ester, the hydroxyl group needs to be derivatized to improve its volatility and chromatographic behavior. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: An initial temperature of 150°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 10 minutes.

    • Inlet: Splitless injection at 250°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Identification: The mass spectrum of the TMS-derivatized this compound will show characteristic fragment ions that can be compared to spectral libraries or published data for confirmation.

Quantitative Data

Currently, there is a lack of published quantitative data on the yield, purity, and concentration of this compound from its natural source. The following table is provided as a template for researchers to document their findings.

ParameterValueMethod of Determination
Source Material Stylochiton lancifolius (rhizomes)-
Extraction Yield (% w/w) Data not availableGravimetric analysis after solvent evaporation
Purity (%) Data not availableGC-FID with internal standard, qNMR
Concentration in Source (µg/g dry weight) Data not availableGC-MS with internal standard

Visualizations

Experimental Workflow

experimental_workflow start Stylochiton lancifolius Rhizomes prep Sample Preparation (Washing, Freezing, Lyophilization, Grinding) start->prep extraction Soxhlet Extraction (Petroleum Ether) prep->extraction concentrate1 Concentration (Rotary Evaporation) extraction->concentrate1 crude_extract Crude Lipid Extract concentrate1->crude_extract column_chrom Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) crude_extract->column_chrom fraction_collection Fraction Collection & TLC Monitoring column_chrom->fraction_collection pooled_fractions Pooled Fractions fraction_collection->pooled_fractions prep_hplc Preparative HPLC (C18 Column, Methanol/Water) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound gc_ms GC-MS Analysis (Derivatization & Identification) pure_compound->gc_ms

Caption: Workflow for the isolation and identification of this compound.

Biosynthesis Pathway of 2-Hydroxy Fatty Acid-Containing Sphingolipids

2-hydroxy fatty acids are integral components of certain sphingolipids, which play crucial roles in cell signaling and membrane structure. The following diagram illustrates the general biosynthetic pathway incorporating a 2-hydroxy fatty acid.

Caption: Biosynthesis of 2-hydroxy fatty acid-containing sphingolipids.

Conclusion

The isolation and characterization of this compound from natural sources present a viable but challenging endeavor for natural product chemists and drug discovery scientists. This guide provides a foundational set of protocols and analytical methods to facilitate this research. The elucidation of its biological activity and potential therapeutic applications warrants further investigation, which begins with the successful isolation and purification of this intriguing molecule. The workflows and analytical parameters detailed herein offer a starting point for the development of a robust and reproducible methodology for obtaining pure this compound for subsequent biological evaluation.

The Biosynthesis of 2-Hydroxy Long-Chain Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 2-hydroxy long-chain fatty acids (2-OH LCFAs), critical components of sphingolipids that play vital roles in cellular function and disease. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core biosynthetic pathways, key enzymes, and regulatory mechanisms. It includes a detailed presentation of quantitative data, experimental protocols for analysis, and visualizations of the metabolic and experimental workflows.

Introduction

2-Hydroxy long-chain fatty acids are a unique class of fatty acids characterized by a hydroxyl group at the C-2 (alpha) position of the acyl chain. These fatty acids are primarily found as constituents of sphingolipids, such as ceramides (B1148491), glucosylceramides, and galactosylceramides, particularly in the nervous system, skin, and kidneys.[1][2] The presence of the 2-hydroxyl group imparts distinct biophysical properties to the sphingolipids, influencing membrane structure, cell signaling, and intercellular interactions.[1] Dysregulation of 2-OH LCFA biosynthesis is associated with several neurological disorders, making the pathway a subject of intense research and a potential target for therapeutic intervention.[3][4]

This guide will focus on the primary enzymatic pathway responsible for the synthesis of 2-OH LCFAs in mammals, catalyzed by Fatty Acid 2-Hydroxylase (FA2H). We will also discuss the integration of these fatty acids into complex sphingolipids and touch upon the analytical methodologies used for their study.

The Core Biosynthetic Pathway

The principal pathway for the de novo synthesis of 2-OH LCFAs in mammals involves the direct hydroxylation of a long-chain fatty acid by the enzyme Fatty Acid 2-Hydroxylase (FA2H), encoded by the FA2H gene.[3][5][6]

Fatty Acid 2-Hydroxylase (FA2H)

FA2H is an integral membrane protein located in the endoplasmic reticulum.[3] It is a monooxygenase that catalyzes the stereospecific hydroxylation of the C-2 position of a free long-chain fatty acid, producing an (R)-2-hydroxy fatty acid.[3][7] The reaction requires molecular oxygen and an electron donor, which is supplied by NADPH via cytochrome P450 reductase and the N-terminal cytochrome b5 domain of FA2H itself.[3][5]

The overall reaction can be summarized as:

Long-chain fatty acid + O₂ + NADPH + H⁺ → (R)-2-Hydroxy long-chain fatty acid + H₂O + NADP⁺

Substrate Specificity

FA2H exhibits a preference for long-chain and very-long-chain fatty acids (VLCFAs). While it can hydroxylate a range of fatty acids, its activity is highest towards substrates such as tetracosanoic acid (C24:0).[7] In plants, different isoforms of the enzyme, FAH1 and FAH2, show distinct substrate preferences, with FAH1 favoring VLCFAs and FAH2 preferring long-chain fatty acids.[3]

Incorporation into Sphingolipids

Following their synthesis, 2-OH LCFAs are activated to their CoA thioesters (2-OH LCFA-CoA) by an acyl-CoA synthetase. These activated fatty acids are then utilized by ceramide synthases (CerS) to acylate a sphingoid base (e.g., sphinganine (B43673) or sphingosine), forming a 2-hydroxy ceramide.[3] These 2-hydroxy ceramides serve as the backbone for the synthesis of more complex 2-hydroxylated sphingolipids, including galactosylceramides (cerebrosides) and sulfatides, which are abundant in the myelin sheath of the nervous system.[3][5]

Biosynthesis_of_2_Hydroxy_Sphingolipids LCFA LCFA FA2H FA2H LCFA->FA2H O₂, NADPH OH_LCFA OH_LCFA FA2H->OH_LCFA Acyl_CoA_Synthetase Acyl_CoA_Synthetase OH_LCFA->Acyl_CoA_Synthetase CoA, ATP OH_LCFA_CoA OH_LCFA_CoA Acyl_CoA_Synthetase->OH_LCFA_CoA CerS CerS OH_LCFA_CoA->CerS Sphinganine Sphinganine Sphinganine->CerS OH_DHC OH_DHC CerS->OH_DHC Desaturase Desaturase OH_DHC->Desaturase OH_Cer OH_Cer Desaturase->OH_Cer Complex_SL Complex_SL OH_Cer->Complex_SL Head group addition

Caption: Experimental workflow for the in vitro FA2H activity assay.

Extraction and Analysis of 2-Hydroxy Fatty Acids from Biological Samples

This protocol outlines a general procedure for the extraction and quantification of total 2-hydroxy fatty acids from tissues or cells.

Materials:

  • Tissue or cell sample

  • Homogenizer

  • Solvents for extraction (e.g., chloroform (B151607), methanol)

  • Internal standard (e.g., a non-endogenous odd-chain 2-hydroxy fatty acid)

  • Saponification reagent (e.g., methanolic KOH)

  • Acid for neutralization (e.g., HCl)

  • Derivatization agents for GC-MS (as in 4.1)

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell pellet in a suitable buffer.

  • Lipid Extraction: Perform a Bligh-Dyer or Folch extraction by adding chloroform and methanol (B129727) to the homogenate. Add the internal standard. Vortex and centrifuge to separate the phases.

  • Saponification: Collect the organic phase, dry it down, and resuspend in methanolic KOH to hydrolyze the ester linkages and release all fatty acids. Heat the mixture.

  • Acidification and Fatty Acid Extraction: Neutralize the mixture with HCl and extract the free fatty acids into an organic solvent like hexane.

  • Drying and Derivatization: Evaporate the solvent and derivatize the fatty acids as described in section 4.1.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS for the identification and quantification of 2-hydroxy fatty acids.

dot

Analysis_Workflow Start Start: Biological Sample (Tissue or Cells) Homogenization Homogenization Start->Homogenization Extraction Total Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Saponification Saponification to Release Fatty Acids Extraction->Saponification FA_Extraction Extraction of Free Fatty Acids Saponification->FA_Extraction Derivatization Derivatization (FAMEs/TMS ethers) FA_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

Caption: General workflow for the analysis of 2-hydroxy fatty acids from biological samples.

Conclusion

The biosynthesis of 2-hydroxy long-chain fatty acids, primarily through the action of FA2H, is a critical pathway for the production of essential components of sphingolipids. These molecules are fundamental to the structure and function of cellular membranes, particularly in the nervous system and the skin. The methodologies outlined in this guide provide a framework for the investigation of this pathway and the quantification of its products. Further research is needed to fully elucidate the kinetic properties of FA2H with a broader range of substrates, to accurately quantify the distribution of 2-OH LCFAs in various tissues, and to understand the regulatory mechanisms governing their synthesis. Such knowledge will be invaluable for developing therapeutic strategies for diseases associated with aberrant 2-OH LCFA metabolism.

References

The Natural Occurrence and Significance of 2-Hydroxyhexadecanoate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyhexadecanoate is the methyl ester of 2-hydroxyhexadecanoic acid, a saturated 2-hydroxy long-chain fatty acid. While the methyl ester form is predominantly encountered as an analytical derivative for techniques like gas chromatography-mass spectrometry (GC-MS), its precursor, 2-hydroxyhexadecanoic acid (also known as 2-hydroxypalmitic acid), is a naturally occurring molecule with significant biological roles across various organisms, from bacteria to mammals. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological functions, and analytical methodologies related to 2-hydroxyhexadecanoic acid and its methyl ester.

Natural Occurrence of 2-Hydroxyhexadecanoic Acid

2-Hydroxy fatty acids are integral components of complex lipids, particularly sphingolipids, in a wide range of organisms. The presence of 2-hydroxyhexadecanoic acid has been reported in various biological systems, although quantitative data for its methyl ester form in vivo is scarce.

1.1. In Mammals: In mammalian tissues, 2-hydroxyhexadecanoic acid is primarily found as a constituent of sphingolipids, which are abundant in the nervous system, skin, and kidneys.[1][2] These specialized lipids, known as 2-hydroxylated sphingolipids, are crucial for maintaining the structural integrity and function of these tissues. For instance, they are essential components of the myelin sheath that insulates nerve fibers and are vital for the permeability barrier of the skin.[2][3]

1.2. In Plants: 2-Hydroxyhexadecanoic acid has been identified in several plant species. Notably, it has been reported in Solanum tuberosum (potato) and Allamanda cathartica.[4] In plants, 2-hydroxy fatty acids are components of sphingolipids and play roles in membrane organization and stress responses.[5] Specifically, they are involved in the formation of plasma membrane nanodomains, which are critical for signaling pathways, including those related to plant defense.[5]

1.3. In Microorganisms: The biosynthesis of 2-hydroxy fatty acids has been studied in myxobacteria, where it is linked to the formation of sphingolipids.[1] In these bacteria, fatty acid alpha-hydroxylases are responsible for their production. While the presence of various fatty acid methyl esters is used for bacterial identification, specific quantitative data for this compound remains limited.

Biosynthesis of 2-Hydroxyhexadecanoic Acid

The primary pathway for the synthesis of 2-hydroxy fatty acids in eukaryotes involves the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[2][6] This enzyme catalyzes the stereospecific hydroxylation of fatty acids at the C-2 position.

The overall reaction for the synthesis of 2-hydroxyhexadecanoic acid is as follows:

Hexadecanoate + O₂ + NADPH + H⁺ → (R)-2-Hydroxyhexadecanoate + NADP⁺ + H₂O[7]

This reaction is catalyzed by FA2H, an iron-containing monooxygenase located in the endoplasmic reticulum. The enzyme utilizes molecular oxygen and an electron donor (NADPH) to introduce a hydroxyl group onto the alpha-carbon of the fatty acid chain.[2] The FA2H enzyme is stereospecific, producing the (R)-enantiomer of the 2-hydroxy fatty acid.[6]

Biosynthesis_of_2_Hydroxyhexadecanoic_Acid cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Hexadecanoic_acid Hexadecanoic Acid (Palmitic Acid) FA2H Fatty Acid 2-Hydroxylase (FA2H) Hexadecanoic_acid->FA2H NADP NADP⁺ FA2H->NADP H2O H₂O FA2H->H2O Hydroxyhexadecanoic_acid (R)-2-Hydroxyhexadecanoic Acid FA2H->Hydroxyhexadecanoic_acid NADPH NADPH + H⁺ NADPH->FA2H O2 O₂ O2->FA2H Acyl_CoA_Synthetase Acyl-CoA Synthetase Hydroxyhexadecanoic_acid->Acyl_CoA_Synthetase Hydroxyacyl_CoA 2-Hydroxyhexadecanoyl-CoA Acyl_CoA_Synthetase->Hydroxyacyl_CoA Ceramide_Synthase Ceramide Synthase Hydroxyacyl_CoA->Ceramide_Synthase Hydroxy_Ceramide 2-Hydroxy-Ceramide Ceramide_Synthase->Hydroxy_Ceramide Sphingosine Sphingosine Sphingosine->Ceramide_Synthase Hydroxy_Ceramide->Hydroxy_Ceramide_transport Complex_Sphingolipids Complex Sphingolipids (e.g., Galactosylceramide, Sphingomyelin) Hydroxy_Ceramide_transport->Complex_Sphingolipids Further Modification

Biosynthesis of 2-Hydroxyhexadecanoic Acid and its incorporation into sphingolipids.

Physiological Roles and Signaling Pathways

The primary physiological role of 2-hydroxyhexadecanoic acid is as a structural component of sphingolipids. The presence of the 2-hydroxyl group significantly alters the biophysical properties of these lipids and the membranes they reside in.

3.1. Membrane Structure and Function: The hydroxyl group of 2-hydroxy fatty acids can participate in hydrogen bonding networks within the membrane, leading to more tightly packed and stable lipid domains.[3] This is particularly important in the myelin sheath, where it contributes to the integrity and insulating properties of the membrane. In the skin, 2-hydroxylated ceramides (B1148491) are essential for forming the lamellar structures of the stratum corneum, which create a barrier against water loss and external insults.[2]

3.2. Cell Signaling: 2-Hydroxylated sphingolipids are also implicated in cell signaling pathways. They can modulate the organization of membrane microdomains (lipid rafts), which are platforms for various signaling proteins.[5] For instance, in plants, 2-hydroxy sphingolipids are necessary for the proper function of pattern recognition receptors and NADPH oxidases involved in plant immunity.[5] In mammalian cells, changes in the levels of 2-hydroxylated ceramides have been linked to processes like cell differentiation and apoptosis.[3]

Signaling_Pathway cluster_membrane Plasma Membrane Lipid_Raft Lipid Raft (Microdomain) Receptor Receptor Protein Signaling_Protein Signaling Protein Receptor->Signaling_Protein Activation Downstream_Signaling Downstream Signaling Cascade Signaling_Protein->Downstream_Signaling Hydroxy_Sphingolipid 2-Hydroxylated Sphingolipid Hydroxy_Sphingolipid->Lipid_Raft Modulates Organization Cellular_Response Cellular Response (e.g., Differentiation, Apoptosis) Downstream_Signaling->Cellular_Response

Role of 2-hydroxylated sphingolipids in modulating membrane microdomains and cell signaling.

Quantitative Data

Direct quantitative data for this compound in biological tissues is not widely available, as it is typically formed as a derivative for analytical purposes. However, quantitative analyses have been performed on its precursor, 2-hydroxyhexadecanoic acid, and related 2-hydroxy fatty acids within complex lipids.

Organism/TissueAnalyteConcentration/LevelMethod
Human Breast Milk (Obese Mothers)5-PAHSA (Palmitic acid ester of hydroxystearic acid)Significantly lower than in lean mothersLC-MS/MS
Mouse Adipose Tissue (pgWAT, scWAT, BAT)9-PAHSAHigher in females than malesLC-MS/MS
COS7 Cells (expressing human FA2H)2-hydroxyceramides (C16)3-20 fold higher than controlLC-MS/MS
Arabidopsis thaliana (fah1cfah2 mutant)2-hydroxy sphingolipidsAlmost completely lostLC-MS/MS

Note: The table presents data for related 2-hydroxy fatty acids and their esters due to the limited availability of direct quantitative data for this compound. PAHSA refers to palmitic acid esters of hydroxystearic acids.

Experimental Protocols

The analysis of 2-hydroxyhexadecanoic acid and its methyl ester in biological samples typically involves lipid extraction, derivatization (for GC-MS), and chromatographic separation coupled with mass spectrometric detection.

5.1. Protocol for Total Fatty Acid Extraction and Methylation for GC-MS Analysis

This protocol is adapted for the analysis of total fatty acids from biological tissues, including the formation of fatty acid methyl esters (FAMEs) for GC-MS analysis.

5.1.1. Lipid Extraction (Modified Folch Method):

  • Homogenize 50-100 mg of frozen tissue in a chloroform (B151607)/methanol mixture (2:1, v/v).

  • Add an internal standard (e.g., heptadecanoic acid) for quantification.

  • Vortex vigorously and allow the mixture to stand to ensure complete extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge to separate the layers. The lower organic phase contains the lipids.

  • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

5.1.2. Saponification and Methylation:

  • To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH.

  • Heat at 80°C for 1 hour to saponify the lipids, yielding free fatty acid salts.

  • Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Heat at 100°C for 20 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to extract the FAMEs.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

5.2. GC-MS Analysis:

  • Column: A polar capillary column (e.g., HP-INNOWax) is typically used.

  • Injection: 1 µL of the hexane extract is injected in splitless mode.

  • Oven Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550. Identification is based on retention time and comparison of the mass spectrum with a reference library. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

GCMS_Workflow Sample Biological Sample (e.g., Plant Tissue) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Derivatization Saponification & Methylation (Methanolic KOH, BF₃-Methanol) Extraction->Derivatization GC_Separation Gas Chromatography (Separation of FAMEs) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Workflow for the analysis of fatty acid methyl esters by GC-MS.

5.3. Protocol for Sphingolipid Extraction and Analysis by LC-MS/MS

This protocol is suitable for the analysis of complex sphingolipids, including those containing 2-hydroxyhexadecanoic acid, from biological samples.

5.3.1. Sphingolipid Extraction:

  • Homogenize the tissue sample in a methanol/chloroform mixture (2:1, v/v).

  • Add a suite of internal standards for different sphingolipid classes (e.g., C17-ceramide).

  • Incubate the mixture to ensure complete extraction.

  • Induce phase separation by adding chloroform and water.

  • Centrifuge, and collect the lower organic phase containing the sphingolipids.

  • Dry the extract under nitrogen.

5.3.2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases typically consisting of water, methanol, and acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each sphingolipid species are monitored. For example, for a ceramide containing 2-hydroxyhexadecanoic acid, the precursor ion would correspond to the protonated molecule, and the product ion would correspond to the sphingoid base after fragmentation.

  • Quantification: Generate calibration curves using authentic standards and normalize the analyte signal to the corresponding internal standard.

Conclusion

This compound is an important analytical derivative of the naturally occurring 2-hydroxyhexadecanoic acid. This 2-hydroxy fatty acid plays a crucial role in the structure and function of sphingolipids, which are vital for the integrity of the nervous system and the skin barrier in mammals, and for membrane organization and signaling in plants. Its biosynthesis is primarily governed by the enzyme Fatty Acid 2-Hydroxylase. While direct in vivo quantification of the methyl ester is not common, established analytical protocols involving lipid extraction, derivatization, and mass spectrometry enable its sensitive and specific detection and quantification. Further research into the precise concentrations and roles of 2-hydroxylated sphingolipids in various organisms will continue to enhance our understanding of their importance in health and disease.

References

A Technical Guide to the Physical Properties of Alpha-Hydroxy Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of alpha-hydroxy fatty acid esters. These compounds, characterized by a hydroxyl group on the carbon atom adjacent to the ester carbonyl group, are of increasing interest in various scientific fields, including drug development, due to their unique chemical characteristics and potential biological activities. This document offers a compilation of quantitative physical data, detailed experimental methodologies for their determination, and visualizations of relevant workflows and potential signaling pathways.

Quantitative Physical Properties

The introduction of a hydroxyl group at the alpha-position significantly influences the physicochemical properties of fatty acid esters, primarily due to the potential for hydrogen bonding. This section summarizes the key physical constants for a selection of alpha-hydroxy fatty acid esters, with comparative data for their non-hydroxylated counterparts to highlight the impact of alpha-hydroxylation.

Melting Point

The melting point of a substance is a critical parameter influencing its physical state at a given temperature, which has implications for formulation and storage. The presence of the alpha-hydroxyl group generally leads to an increase in melting point compared to the corresponding non-hydroxylated ester due to intermolecular hydrogen bonding.

CompoundMolecular FormulaMelting Point (°C)Non-Hydroxylated CounterpartMelting Point (°C) of Non-Hydroxylated Counterpart
Methyl 2-hydroxylaurateC13H26O3Solid (specific mp not available)[1]Methyl laurate4-5[2][3][4][5][6][7][8][9]
Ethyl myristateC16H32O211-12[10][11][12]Ethyl myristate11-12[10][11][12]
Methyl 2-hydroxypalmitateC17H34O3Solid (specific mp not available)[13]Methyl palmitate32-35[14]
Ethyl 2-hydroxystearateC20H40O3Data not availableEthyl stearate34-38[15]
Ethyl 2-hydroxyisobutyrateC6H12O378Ethyl isobutyrate-71
Ethyl 2-hydroxypropanoate (Ethyl lactate)C5H10O3-26Ethyl propanoate-74

Note: Data for specific alpha-hydroxy fatty acid esters is limited. The provided information is based on available literature.

Boiling Point

The boiling point is another fundamental physical property that provides insight into the volatility of a compound. The hydrogen bonding capability of the alpha-hydroxyl group results in a significantly higher boiling point compared to the non-hydroxylated analogue.

CompoundMolecular FormulaBoiling Point (°C)Pressure (mmHg)Non-Hydroxylated CounterpartBoiling Point (°C) of Non-Hydroxylated Counterpart
Methyl 2-hydroxylaurateC13H26O3Data not availableMethyl laurate262 @ 766[2][3][4][5][6][7][8][9]
Ethyl myristateC16H32O2178-180[10][11][12][16]12[10][11][12][16]Ethyl myristate178-180 @ 12[10][11][12][16]
Methyl 2-hydroxypalmitateC17H34O3Data not availableMethyl palmitate185 @ 10[14]
Ethyl 2-hydroxystearateC20H40O3Data not availableEthyl stearate213-215 @ 15[15]
Ethyl 2-hydroxyisobutyrateC6H12O3150760[17]Ethyl isobutyrate118
Ethyl 2-hydroxypropanoate (Ethyl lactate)C5H10O3154760Ethyl propanoate99

Note: Boiling points are highly dependent on pressure. The data for non-hydroxylated counterparts are provided at standard or specified pressures.

Density

Density is a measure of mass per unit volume and is an important parameter for formulation and quality control. The introduction of a hydroxyl group can lead to more efficient packing of molecules, potentially increasing the density.

CompoundMolecular FormulaDensity (g/mL)Temperature (°C)Non-Hydroxylated CounterpartDensity (g/mL) of Non-Hydroxylated Counterpart
Methyl 2-hydroxylaurateC13H26O3Data not availableMethyl laurate0.87 @ 25[2][3][4][5][6][7][8][9]
Ethyl myristateC16H32O20.86[10][11][12][16]25[10][11][12][16]Ethyl myristate0.86 @ 25[10][11][12][16]
Methyl 2-hydroxypalmitateC17H34O3Data not availableMethyl palmitate0.852 @ 25[14]
2-[(2-hydroxyethyl)octadecylamino]ethyl stearateC40H81NO3~0.89[18]Not applicable
Ethyl 2-hydroxyisobutyrateC6H12O30.96Ethyl isobutyrate0.869
Ethyl 2-hydroxypropanoate (Ethyl lactate)C5H10O31.0320Ethyl propanoate0.891

Note: Density is temperature-dependent. The provided values are at the specified temperatures.

Solubility

The solubility of a compound in various solvents is crucial for its application in drug delivery and formulation. The dual nature of alpha-hydroxy fatty acid esters, with a polar hydroxyl group and a nonpolar hydrocarbon chain, gives them amphiphilic character.

CompoundWaterEthanolMethanolChloroform
Methyl 2-hydroxylaurateInsolubleSolubleSoluble[1]Soluble[1]
Methyl 2-hydroxypalmitateInsolubleSolubleSoluble[13]Soluble[13]
2-[(2-hydroxyethyl)octadecylamino]ethyl stearateInsolubleSoluble[18]Soluble[18]Soluble[18]

Note: The table provides qualitative solubility information. Quantitative solubility data for alpha-hydroxy fatty acid esters are not widely available in the literature.

Experimental Protocols

Accurate determination of the physical properties of alpha-hydroxy fatty acid esters requires standardized and precise experimental procedures. This section outlines the methodologies for measuring melting point, boiling point, density, and solubility.

Determination of Melting Point (Capillary Method)

This method is suitable for crystalline solid alpha-hydroxy fatty acid esters.

Principle: A small, uniform sample of the solid is heated in a capillary tube at a controlled rate in a melting point apparatus. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle (if the sample needs to be powdered)

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-4 mm.

  • Apparatus Setup: Place the capillary tube in the melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point range is reported as T1-T2.

MeltingPointWorkflow A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating C->D E Slow Heating D->E F Observe and Record E->F G Melting Point Range F->G

Capillary Method for Melting Point Determination.
Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid alpha-hydroxy fatty acid esters.

Principle: A small amount of the liquid is heated in an inverted capillary tube submerged in a larger sample tube. The temperature at which a steady stream of bubbles emerges and then ceases upon cooling, with the liquid entering the capillary, is the boiling point.

Apparatus:

  • Thiele tube

  • Heating oil (e.g., mineral oil)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: Add a small amount of the liquid sample to the small test tube.

  • Capillary Inversion: Place the capillary tube, open end down, into the test tube.

  • Apparatus Assembly: Attach the test tube to the thermometer and place it in the Thiele tube filled with heating oil.

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling: Remove the heat and allow the apparatus to cool slowly.

  • Determination: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

BoilingPointWorkflow A Add Sample to Test Tube B Invert Capillary Tube A->B C Assemble Apparatus B->C D Heat Thiele Tube C->D E Observe Bubble Stream D->E F Cool Slowly E->F G Record Boiling Point F->G

Thiele Tube Method for Boiling Point Determination.
Determination of Density (Pycnometer Method)

This method is used for the precise determination of the density of liquid alpha-hydroxy fatty acid esters.

Principle: The density is calculated from the mass of a precisely known volume of the liquid, determined using a calibrated pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Calibration: Clean, dry, and weigh the empty pycnometer (m1). Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium. Record the weight (m2).

  • Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with the liquid sample and repeat the thermal equilibration in the water bath. Weigh the pycnometer with the sample (m3).

  • Calculation:

    • Volume of the pycnometer (V) = (m2 - m1) / ρ_water (where ρ_water is the density of water at the experimental temperature).

    • Density of the sample (ρ_sample) = (m3 - m1) / V.

DensityWorkflow A Weigh Empty Pycnometer B Weigh Pycnometer with Water A->B D Weigh Pycnometer with Sample A->D C Calculate Pycnometer Volume B->C E Calculate Sample Density C->E D->E

Pycnometer Method for Density Determination.
Determination of Solubility

This provides a qualitative or semi-quantitative measure of the solubility of an alpha-hydroxy fatty acid ester in a given solvent.

Principle: A known amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is agitated, and the point at which no more solute dissolves is determined.

Apparatus:

  • Test tubes or vials with stoppers

  • Vortex mixer or shaker

  • Constant temperature bath

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure:

  • Solvent Addition: Add a measured volume of the solvent to a test tube.

  • Solute Addition: Add a small, weighed amount of the alpha-hydroxy fatty acid ester to the test tube.

  • Agitation: Stopper the test tube and agitate it vigorously (e.g., using a vortex mixer) for a set period.

  • Equilibration: Place the test tube in a constant temperature bath to reach thermal equilibrium.

  • Observation: Observe the solution for any undissolved solute.

  • Incremental Addition: If the solute dissolves completely, add another weighed amount and repeat steps 3-5 until a saturated solution is formed (i.e., undissolved solid remains).

  • Quantification (Optional): For a more quantitative measure, the saturated solution can be filtered, and the concentration of the dissolved solute can be determined analytically (e.g., by chromatography).

Signaling Pathways

While the biological activities of the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) are under investigation, specific signaling pathways directly modulated by alpha-hydroxy fatty acid esters are less well-defined in the current literature. However, based on the known roles of other lipid molecules, several potential pathways can be hypothesized. Further research is required to elucidate the precise molecular targets and signaling cascades affected by these compounds.

It is plausible that alpha-hydroxy fatty acid esters could interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), or intracellular targets, including nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are known to be regulated by fatty acids and their derivatives.

PutativeSignaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Response A Alpha-Hydroxy Fatty Acid Ester B GPCR A->B E PPAR A->E Direct Binding? C Second Messengers B->C D Kinase Cascades C->D G Physiological Effects D->G F Gene Transcription E->F F->G

Hypothetical Signaling Pathways for Alpha-Hydroxy Fatty Acid Esters.

This diagram illustrates potential mechanisms by which alpha-hydroxy fatty acid esters might exert their biological effects, including through cell surface G-protein coupled receptors (GPCRs) or by directly interacting with intracellular nuclear receptors like PPARs to modulate gene transcription. These pathways are speculative and require experimental validation.

This technical guide serves as a foundational resource for professionals working with alpha-hydroxy fatty acid esters. The provided data and methodologies are intended to support further research and development in this promising area of study. As new information becomes available, this guide will be updated to reflect the latest scientific understanding.

References

Spectroscopic and Methodological Profile of Methyl 2-hydroxyhexadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Methyl 2-hydroxyhexadecanoate. The information is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Mass Spectrometry (MS)

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterValueSource
InstrumentSHIMADZU LKB-9000B--INVALID-LINK--[1]
Ionization TypeElectron Ionization (EI)--INVALID-LINK--[1]
Ionization Energy20 eV--INVALID-LINK--[1]
Top 5 Peaks (m/z and Relative Intensity)
197 (99.99)--INVALID-LINK--[1]
283 (89.60)--INVALID-LINK--[1]
332 (80.80)--INVALID-LINK--[1]
457 (68.70)--INVALID-LINK--[1]
5111 (57.60)--INVALID-LINK--[1]
Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Spectroscopy Data

Spectral RegionCharacteristic AbsorptionSource
Vapor Phase IRData available--INVALID-LINK--[1]
Note:Specific peak assignments were not available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound were not available in the public databases searched. However, characteristic chemical shifts for similar long-chain hydroxy fatty acid methyl esters can be predicted. The following tables provide expected chemical shift ranges based on related compounds.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)Multiplicity
-CH₃ (terminal)~ 0.88Triplet
-(CH₂)n-~ 1.25Multiplet
-CH(OH)-~ 3.6 - 4.2Multiplet
-OCH₃ (ester)~ 3.7Singlet
-CH₂-CH(OH)-~ 1.4 - 1.6Multiplet
-OHBroad singletSinglet

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (ppm)
-C H₃ (terminal)~ 14
-(C H₂)n-~ 22 - 34
-C H(OH)-~ 68 - 72
-OC H₃ (ester)~ 52
C =O (ester)~ 174

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of long-chain hydroxy fatty acid methyl esters like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and determine its fragmentation pattern.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane. If the compound is part of a complex mixture, derivatization to its trimethylsilyl (B98337) (TMS) ether may be necessary to improve volatility and chromatographic performance.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., SHIMADZU LKB-9000B).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., SE-30).

    • Carrier Gas: Helium.

    • Injection Mode: Split injection.

    • Temperature Program: An initial temperature of around 100°C, followed by a ramp to a final temperature of approximately 260-280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: Typically 70 eV (though 20 eV has also been reported).[1]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-500.

  • Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The fragmentation pattern provides structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or in the vapor phase.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: A sufficient number of scans are co-added to obtain a good signal-to-noise ratio.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups. Expected characteristic peaks include:

    • ~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.

    • ~2920 and ~2850 cm⁻¹: C-H stretching from the long alkyl chain.

    • ~1740 cm⁻¹: C=O stretching from the ester carbonyl group.

    • ~1170 cm⁻¹: C-O stretching from the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

  • Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to determine the structure of the molecule.

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound, from initial sample preparation to final structural confirmation and biological assessment.

G cluster_0 Sample Preparation & Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation cluster_3 Biological Activity Assessment Sample Sample Containing This compound Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., TMS ether) (Optional) Extraction->Derivatization GCMS GC-MS Analysis Extraction->GCMS FTIR FTIR Analysis Extraction->FTIR NMR NMR Analysis (¹H, ¹³C, 2D) Extraction->NMR Derivatization->GCMS DataAnalysis Spectra Interpretation & Database Comparison GCMS->DataAnalysis FTIR->DataAnalysis NMR->DataAnalysis Structure Structural Elucidation DataAnalysis->Structure Bioassay Biological Assays (e.g., Fatty Acid Metabolism Studies) Structure->Bioassay Pathway Metabolic Pathway Analysis Bioassay->Pathway

Caption: Workflow for the analysis of this compound.

References

The Pivotal Role of 2-Hydroxyhexadecanoic Acid in Cellular Architecture and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of 2-hydroxyhexadecanoic acid, a crucial 2-hydroxylated fatty acid (2-HFA) in mammalian cells. While often studied in its methyl ester form, Methyl 2-hydroxyhexadecanoate, for analytical purposes, the core biological functions are attributed to the free acid. This document will detail its synthesis, incorporation into complex sphingolipids, and its critical roles in maintaining the structural integrity and function of cellular membranes, particularly in the nervous system and the epidermis. We will also explore the enzymatic pathways governing its metabolism, the pathological consequences of its dysregulation, and provide an overview of experimental methodologies for its investigation.

Introduction: The Significance of 2-Hydroxylated Fatty Acids

2-Hydroxy fatty acids (hFA) are a specialized class of fatty acids characterized by a hydroxyl group at the alpha-carbon (C2). These lipids are integral components of a subset of mammalian sphingolipids, which are essential molecules in membrane structure and cell signaling.[1][2] The presence of the 2-hydroxyl group confers unique biophysical properties to the sphingolipids, influencing membrane fluidity, lipid packing, and interactions with membrane-associated proteins.[1][3] 2-Hydroxyhexadecanoic acid, a 16-carbon saturated fatty acid, is a prominent member of this class. Its biological importance is underscored by its abundance in tissues with critical barrier and insulation functions, such as the nervous system and the skin.[2]

Biosynthesis and Metabolism of 2-Hydroxyhexadecanoic Acid

The primary enzyme responsible for the synthesis of 2-hydroxyhexadecanoic acid is Fatty Acid 2-Hydroxylase (FA2H) .[4][5][6] This enzyme, located in the endoplasmic reticulum, catalyzes the stereospecific hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids.[4]

The biosynthesis of 2-hydroxylated sphingolipids follows a distinct pathway:

  • Fatty Acid Hydroxylation: FA2H hydroxylates a fatty acid, such as hexadecanoic acid, to form 2-hydroxyhexadecanoic acid.[6]

  • Ceramide Synthesis: The 2-hydroxyhexadecanoic acid is then incorporated into dihydroceramide (B1258172) by ceramide synthases (CerS).[7]

  • Complex Sphingolipid Formation: The resulting 2-hydroxy-ceramide serves as a precursor for the synthesis of more complex sphingolipids, such as 2-hydroxy-galactosylceramide and 2-hydroxy-sulfatide, which are abundant in the myelin sheath.[6]

Degradation of 2-hydroxylated sphingolipids involves lysosomal acid ceramidase and the peroxisomal fatty acid α-oxidation pathway.[2]

Biological Roles in Cellular Processes

The incorporation of 2-hydroxyhexadecanoic acid into sphingolipids has profound effects on cellular structure and function:

Myelin Sheath Formation and Maintenance

The myelin sheath, a multi-layered membrane that insulates nerve axons, is highly enriched in galactosylceramides containing 2-hydroxy fatty acids. These lipids are crucial for the proper formation, stability, and long-term maintenance of myelin.[2][8] The hydroxyl group is thought to participate in a network of hydrogen bonds that stabilize the compact structure of the myelin membrane.

Epidermal Permeability Barrier

In the epidermis, 2-hydroxy-ceramides are essential for the formation of the stratum corneum, the outermost layer of the skin that provides a critical barrier against water loss and external insults.[2][9] These lipids are integral components of the extracellular lipid lamellae that seal the intercellular spaces.

Membrane Microdomain Organization

2-Hydroxylated sphingolipids play a role in the organization of plasma membrane nanodomains, often referred to as lipid rafts.[5][8] These specialized membrane regions are enriched in certain lipids and proteins and function as platforms for cell signaling and protein trafficking. The presence of 2-hydroxy fatty acids can influence the packing and order of these domains.[1]

Cell Signaling

Emerging evidence suggests that 2-hydroxylated sphingolipids are not merely structural components but also participate in cell signaling pathways.[1][2] Alterations in their levels have been linked to changes in cellular processes such as apoptosis and differentiation.

Pathophysiological Implications: FA2H Deficiency

Mutations in the FA2H gene lead to a group of severe neurodegenerative disorders, collectively known as FA2H-associated neurodegeneration. These conditions are characterized by a range of symptoms including leukodystrophy, spastic paraparesis, and dystonia.[2][7] The absence of functional FA2H results in a deficiency of 2-hydroxylated sphingolipids, leading to progressive demyelination and neurodegeneration.

The Role of this compound in Research

While the free acid form, 2-hydroxyhexadecanoic acid, is the biologically active molecule, its methyl ester, This compound , is commonly used in a laboratory setting. Fatty Acid Methyl Esters (FAMEs) are frequently prepared from biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).[10][11] This technique allows for the separation and quantification of different fatty acid species, providing valuable insights into the lipid composition of cells and tissues. Therefore, this compound serves as an important analytical standard and derivative for researchers studying lipid metabolism.

Experimental Protocols

Investigating the biological role of 2-hydroxyhexadecanoic acid involves a variety of experimental techniques. Below are outlines of key protocols.

Analysis of Fatty Acid Composition by GC-MS

This protocol is used to determine the relative abundance of different fatty acids, including 2-hydroxyhexadecanoic acid, in a biological sample.

Methodology:

  • Lipid Extraction: Extract total lipids from cells or tissues using a method such as the Folch or Bligh-Dyer procedure.

  • Transesterification to FAMEs: Convert the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs) by incubation with a reagent such as methanolic HCl or BF3-methanol. This step will convert 2-hydroxyhexadecanoic acid to this compound.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their volatility and retention time, and their mass spectra are used for identification and quantification.

In Vitro FA2H Enzyme Activity Assay

This assay measures the activity of the FA2H enzyme in converting a fatty acid substrate to its 2-hydroxylated product.

Methodology:

  • Preparation of Microsomes: Isolate microsomal fractions, which are enriched in endoplasmic reticulum-resident enzymes like FA2H, from cultured cells or tissues.

  • Enzyme Reaction: Incubate the microsomes with a fatty acid substrate (e.g., [14C]-labeled hexadecanoic acid), NADPH, and other necessary co-factors.

  • Lipid Extraction and Analysis: After the reaction, extract the lipids and separate the substrate from the 2-hydroxylated product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled 2-hydroxy fatty acid produced to determine the enzyme activity.

Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from experiments investigating the effects of FA2H activity on cellular lipid composition.

ParameterControl CellsFA2H Knockdown CellsUnit
FA2H Enzyme Activity100 ± 105 ± 2pmol/min/mg protein
Total 2-Hydroxy Fatty Acids5.2 ± 0.50.3 ± 0.1nmol/mg protein
2-Hydroxyhexadecanoic Acid1.8 ± 0.2< 0.1nmol/mg protein
Total Ceramide25.4 ± 2.124.8 ± 1.9nmol/mg protein
2-Hydroxy-Ceramide3.1 ± 0.40.2 ± 0.05nmol/mg protein

Table 1: Hypothetical quantitative data illustrating the impact of FA2H knockdown on the cellular levels of 2-hydroxylated lipids.

Signaling Pathways and Experimental Workflows

Biosynthesis of 2-Hydroxylated Sphingolipids

Biosynthesis_of_2_Hydroxylated_Sphingolipids cluster_0 Endoplasmic Reticulum FattyAcid Fatty Acid (e.g., Hexadecanoic Acid) hFA 2-Hydroxy Fatty Acid (e.g., 2-Hydroxyhexadecanoic Acid) FattyAcid->hFA Hydroxylation Dihydroceramide 2-Hydroxy- dihydroceramide hFA->Dihydroceramide CeramideSynthase Ceramide Synthase (CerS) CeramideSynthase->Dihydroceramide ComplexSL Complex 2-Hydroxy Sphingolipids Dihydroceramide->ComplexSL Further Processing FA2H FA2H Experimental_Workflow_for_Lipid_Analysis Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction Sample->Extraction Transesterification Transesterification to FAMEs Extraction->Transesterification GCMS GC-MS Analysis Transesterification->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

References

An In-depth Technical Guide to 2-Hydroxyhexadecanoic Acid and its Esters: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Hydroxyhexadecanoic acid, also known as α-hydroxypalmitic acid, is a saturated hydroxy fatty acid that has garnered increasing interest in the scientific community. As a naturally occurring molecule and a human metabolite, it is implicated in a variety of biological processes.[1][2] Its esters, synthetic derivatives of the parent acid, are also being explored for their unique physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-hydroxyhexadecanoic acid and its esters, with a focus on quantitative data, detailed experimental protocols, and an exploration of its role in cellular signaling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-hydroxyhexadecanoic acid and its esters is fundamental for its application in research and drug development. The following tables summarize key quantitative data for the parent acid and its methyl ester.

Table 1: Physicochemical Properties of 2-Hydroxyhexadecanoic Acid

PropertyValueSource
Molecular Formula C₁₆H₃₂O₃[1][2]
Molecular Weight 272.42 g/mol [1][2]
CAS Number 764-67-0[1][2]
Melting Point 93.3 - 93.6 °C[3]
Boiling Point (estimated) 405.50 °C @ 760.00 mm HgThe Good Scents Company
Water Solubility (estimated) 1.799 mg/L @ 25 °CThe Good Scents Company
logP (o/w) (estimated) 6.210The Good Scents Company
pKa (Strongest Acidic) 4.26FooDB

Table 2: Physicochemical Properties of Methyl 2-Hydroxyhexadecanoate

PropertyValueSource
Molecular Formula C₁₇H₃₄O₃[1][4]
Molecular Weight 286.45 g/mol [1][4]
CAS Number 16742-51-1[1][4]
Boiling Point (estimated) 330 °C at 760 mmHg[1]
Flash Point (estimated) 147.1 °C[1]
Density (estimated) 0.922 g/cm³[1]
Refractive Index (estimated) 1.453[1]

Discovery and History

The history of α-hydroxy fatty acids is intertwined with early lipid chemistry. While the exact first isolation of 2-hydroxyhexadecanoic acid is not prominently documented in easily accessible historical records, the study of hydroxy fatty acids dates back to the late 19th and early 20th centuries with the characterization of natural products. For instance, the isolation of hydroxy fatty acids from Convolvulaceae plants was described in early literature, laying the groundwork for understanding this class of lipids. A 1994 patent details a process for isolating hydroxy fatty acid derivatives from these plants, referencing earlier work from 1961 on the hydrolysis of jalap resin to yield 11-hydroxy palmitic acid.[5]

The synthesis of α-hydroxy fatty acids has evolved significantly over time. Early methods often involved multi-step chemical processes. A modern and efficient green chemistry approach for the synthesis of α-hydroxy fatty acids, including 2-hydroxyhexadecanoic acid, has been developed, offering a more environmentally benign alternative to classical methods.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-hydroxyhexadecanoic acid and a general protocol for the synthesis of its esters.

Synthesis of 2-Hydroxyhexadecanoic Acid via α-Chlorination

This two-step protocol, adapted from a modern, solvent-free method, provides an efficient route to 2-hydroxyhexadecanoic acid from palmitic acid.

Step 1: α-Chlorination of Palmitic Acid

  • Materials: Palmitic acid, Trichloroisocyanuric acid (TCCA).

  • Procedure:

    • In a round-bottom flask, melt palmitic acid by heating.

    • Add a slight excess of TCCA to the molten fatty acid.

    • The reaction proceeds under solvent-free conditions. The quantitative α-chlorination of the melted fatty acid occurs with minimal formation of dichlorinated byproducts.[6]

    • The resulting crude α-chloro palmitic acid can be used directly in the next step without purification.

Step 2: Hydrolysis of α-Chloro Palmitic Acid

  • Materials: Crude α-chloro palmitic acid, Potassium hydroxide (B78521) (KOH), water, Hydrochloric acid (HCl).

  • Procedure:

    • Treat the crude α-chloro palmitic acid with an aqueous solution of KOH (4 equivalents).[6]

    • Reflux the mixture for 24 hours.[6]

    • After cooling, acidify the reaction mixture to pH 1 with HCl.

    • The crude α-hydroxyhexadecanoic acid precipitates as a white solid.

    • The precipitate can be purified by trituration with a suitable solvent like acetonitrile (B52724) to yield pure 2-hydroxyhexadecanoic acid.[6]

Synthesis of 2-Hydroxyhexadecanoic Acid Esters (Fischer Esterification)

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by an acid.

General Protocol for this compound Synthesis:

  • Materials: 2-Hydroxyhexadecanoic acid, Methanol (B129727) (in large excess, can act as solvent), a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Procedure:

    • Dissolve 2-hydroxyhexadecanoic acid in a large excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TCC).[7]

    • After the reaction is complete, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

    • Remove the excess methanol under reduced pressure.

    • Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude this compound, which can be further purified by distillation or chromatography.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix 2-Hydroxyhexadecanoic Acid,\nexcess Methanol, and\nacid catalyst (e.g., H₂SO₄)"]; Reflux [label="Reflux for\nseveral hours"]; Neutralize [label="Neutralize with\nweak base (e.g., NaHCO₃)"]; Evaporate_MeOH [label="Remove excess\nMethanol"]; Extract [label="Extract with\norganic solvent"]; Wash_Dry [label="Wash with H₂O/brine\nand dry"]; Evaporate_Solvent [label="Evaporate solvent"]; Purify [label="Purify by distillation\nor chromatography"]; End [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mix; Mix -> Reflux; Reflux -> Neutralize; Neutralize -> Evaporate_MeOH; Evaporate_MeOH -> Extract; Extract -> Wash_Dry; Wash_Dry -> Evaporate_Solvent; Evaporate_Solvent -> Purify; Purify -> End; } caption: "Workflow for the synthesis of this compound via Fischer Esterification."

Biological Activity and Signaling Pathways

While research into the specific signaling roles of 2-hydroxyhexadecanoic acid is still emerging, several studies and product descriptions point towards its potential as a bioactive molecule with anti-inflammatory, neuroprotective, bactericidal, and anticancer properties.

Role in Lipid Rafts and Potential Impact on Signaling

One of the most intriguing potential mechanisms of action for 2-hydroxyhexadecanoic acid involves its interaction with lipid rafts. Lipid rafts are specialized microdomains within cell membranes enriched in cholesterol and sphingolipids, which function as platforms for signal transduction. The anticancer drug elisidepsin (B1244396) has been shown to have its efficiency reduced by hypoxia, which inhibits the hydroxylation of fatty acids and alters the structure of lipid rafts.[2] This suggests that the presence of hydroxylated fatty acids, such as 2-hydroxyhexadecanoic acid, within these rafts may be crucial for the efficacy of certain drugs and for the integrity of raft-dependent signaling.

Lipid_Raft_Modulation Extracellular Extracellular Signal (e.g., Elisidepsin) Receptor Receptor Extracellular->Receptor Intracellular Intracellular Signaling Cascade CellularResponse Cellular Response (e.g., Apoptosis) Intracellular->CellularResponse Receptor->Intracellular Signal Transduction HFA HFA LipidRaft LipidRaft HFA->LipidRaft Modulates Structure & Function LipidRaft->Receptor Provides Platform

Potential Anti-Inflammatory and Anticancer Mechanisms

While direct evidence for 2-hydroxyhexadecanoic acid is limited, the broader class of hydroxy fatty acids has been shown to exert biological effects through various pathways. For instance, other hydroxy fatty acids have been implicated in the modulation of inflammatory pathways such as the NF-κB and MAPK signaling cascades. It is plausible that 2-hydroxyhexadecanoic acid may share some of these mechanisms.

Furthermore, some studies on other hydroxy fatty acids have demonstrated the induction of apoptosis in cancer cells. This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A study on 2-hydroxy-docosahexaenoic acid (a related compound) showed it induces apoptosis and endoplasmic reticulum stress in pancreatic cancer cells.[8] It is conceivable that 2-hydroxyhexadecanoic acid could have similar effects on certain cancer cell lines.

Conclusion

2-Hydroxyhexadecanoic acid and its esters represent a promising area of research with potential applications in therapeutics and materials science. While much of the historical detail of its discovery remains to be fully elucidated, modern synthetic methods have made this molecule more accessible for study. The preliminary evidence of its biological activities, particularly its potential role in modulating lipid raft function, warrants further investigation into its specific signaling pathways. This guide provides a foundational resource for researchers to delve into the chemistry and biology of this intriguing hydroxy fatty acid.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Methyl 2-hydroxyhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of Methyl 2-hydroxyhexadecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and professionals in drug development who require accurate identification and quantification of this and similar long-chain fatty acid methyl esters.

Introduction

This compound is a 2-hydroxy fatty acid methyl ester. The analysis of fatty acid methyl esters (FAMEs) is a common application of gas chromatography. However, the presence of a hydroxyl group in 2-hydroxy fatty acids necessitates a specific derivatization step to ensure volatility and good chromatographic peak shape.[1] This protocol covers sample preparation, including the critical derivatization of the hydroxyl group, as well as the instrumental parameters for GC-MS analysis.

Experimental Protocols

A successful GC-MS analysis of this compound involves a multi-step process, including lipid extraction (if necessary), derivatization of the fatty acid to its methyl ester, derivatization of the hydroxyl group, and finally, instrumental analysis.

Sample Preparation: Lipid Extraction (if applicable)

For samples where this compound is part of a larger lipid matrix (e.g., biological tissues, cells), an initial lipid extraction is required. A common method is the Folch extraction.

  • Homogenization: Homogenize the sample (e.g., 25-50 mg of tissue) in a chloroform/methanol (B129727) mixture (2:1, v/v).[2]

  • Phase Separation: Induce phase separation by adding water or a saline solution. Vortex the mixture thoroughly.[2]

  • Lipid Collection: The lower organic layer, containing the lipids, is carefully collected.[2]

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the lipid extract.[2]

Derivatization to Fatty Acid Methyl Ester (FAME)

If the starting material is the free fatty acid (2-hydroxyhexadecanoic acid), it must be converted to its methyl ester. Acid-catalyzed esterification is a widely used method.

  • Reagents: Prepare a solution of 2% sulfuric acid in methanol.[3]

  • Reaction: Add 1-2 mL of the acidic methanol solution to the dried lipid extract or the free fatty acid standard.[4]

  • Heating: Tightly cap the reaction vial and heat at a controlled temperature (e.g., 55-85°C) for 1-16 hours.[3][4]

  • Extraction: After cooling, add water and a non-polar organic solvent like hexane (B92381). Vortex to mix.[3]

  • Collection: The upper hexane layer, now containing the FAMEs, is transferred to a clean vial for the next derivatization step.[2]

Derivatization of the Hydroxyl Group

To ensure proper analysis by GC-MS, the hydroxyl group of this compound must be derivatized. Silylation to form a trimethylsilyl (B98337) (TMS) ether is a common and effective method.[1][5]

  • Reagent: A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[1]

  • Reaction:

    • Evaporate the hexane from the FAME extract under a gentle stream of nitrogen.

    • Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS).[1]

    • Tightly cap the vial and heat at approximately 60°C for 30-60 minutes.[1][6]

  • Final Sample: After cooling, the sample is ready for injection into the GC-MS. Dilution with hexane may be necessary depending on the concentration.

GC-MS Instrumentation and Parameters

The following are typical starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium at a constant flow of 1.0 - 1.5 mL/min
Inlet Temperature250 - 280°C
Injection ModeSplitless or split (e.g., 50:1), depending on concentration
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 60-80°C, hold for 1-2 minutes, ramp at 10-25°C/min to 300-310°C, hold for 5-15 minutes.[6][7][8][9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Mass Transfer Line Temp240 - 310°C[7][8]
Mass Scan Rangem/z 40-500

Data Presentation

The primary data for the identification of this compound are its retention time and mass spectrum. The Kovats retention index on a non-polar column is also a useful identifier.

CompoundKovats Retention Index (non-polar)
This compound2040.8 - 2048[10]
This compound, TMS derivative2124 - 2126[4]

The mass spectrum of underivatized this compound shows characteristic fragmentation. However, for improved analysis, the TMS-derivatized form is recommended. The mass spectrum of the TMS derivative will have a different fragmentation pattern.

Mass Spectrum of this compound (Underivatized) [10]

m/zRelative Abundance (%)
3280.80
5768.70
8389.60
9799.99
11157.60

Visualization

Experimental Workflow

GC_MS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Biological Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample->Lipid_Extraction FAME_Derivatization FAME Derivatization (Acid-Catalyzed) Lipid_Extraction->FAME_Derivatization Hydroxyl_Derivatization Hydroxyl Derivatization (Silylation) FAME_Derivatization->Hydroxyl_Derivatization Final_Sample Final Sample in Solvent Hydroxyl_Derivatization->Final_Sample GC_Injection GC Injection Final_Sample->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification

References

Application Note and Protocol: Chiral HPLC Separation of Methyl 2-hydroxyhexadecanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-hydroxyhexadecanoate is a chiral long-chain fatty acid methyl ester with a stereocenter at the C2 position. The enantiomers of this compound can exhibit different biological activities, making their separation and quantification crucial in various fields, including pharmacology and biochemistry. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the resolution of enantiomers.[1] This application note provides a detailed protocol for the chiral separation of (R)- and (S)-Methyl 2-hydroxyhexadecanoate enantiomers.

The proposed method is based on normal-phase chromatography, which is a common approach for the chiral separation of fatty acid derivatives.[2] Polysaccharide-based CSPs, known for their broad applicability in resolving a wide range of chiral molecules, are recommended for this separation.[2][3]

Experimental Protocols

This section details the necessary steps for the preparation of the sample and the configuration of the HPLC system for the analysis.

Sample Preparation
  • Standard Solution: Prepare a racemic standard of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Sample Solution: Dissolve the sample containing the this compound enantiomers in the mobile phase to achieve a similar concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

HPLC System and Conditions

The separation is proposed to be carried out on a standard HPLC system equipped with a UV detector. The use of a polysaccharide-based chiral stationary phase is recommended.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) or equivalent
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time Approximately 20 minutes (adjust as necessary)
Data Analysis
  • Peak Identification: Identify the retention times for the two eluting enantiomer peaks.

  • Resolution (Rs): Calculate the resolution between the two peaks using the formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

  • Selectivity Factor (α): Calculate the selectivity factor using the formula:

    • α = k₂ / k₁

    • where k₁ and k₂ are the retention factors of the two enantiomers. The retention factor (k) is calculated as (t - t₀) / t₀, where t₀ is the void time.

  • Enantiomeric Excess (%ee): Determine the enantiomeric excess using the peak areas (A₁ and A₂) of the two enantiomers:

    • %ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Data Presentation

The following table should be used to record the experimental results for the chiral separation of this compound enantiomers.

Table 2: Template for Recording Chromatographic Data

ParameterEnantiomer 1Enantiomer 2
Retention Time (min)
Peak Area
Peak Height
Peak Width at Base (min)
Resolution (Rs) \multicolumn{2}{c}{}
Selectivity (α) \multicolumn{2}{c}{}
Enantiomeric Excess (%ee) \multicolumn{2}{c}{}

Method Optimization

If the initial separation is not optimal, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-hexane to 2-propanol. Increasing the percentage of 2-propanol will generally decrease retention times but may also affect selectivity. Other alcohols like ethanol (B145695) can also be evaluated as modifiers.

  • Flow Rate: Adjusting the flow rate can influence resolution. A lower flow rate can sometimes improve separation.

  • Column Temperature: Temperature can impact the chiral recognition mechanism. It is recommended to screen temperatures between 10 °C and 40 °C.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the chiral HPLC separation of this compound enantiomers.

G Experimental Workflow for Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Method Optimization prep_racemate Prepare Racemic Standard (1 mg/mL) prep_sample Prepare Sample Solution (1 mg/mL) prep_racemate->prep_sample filter Filter Solutions (0.45 µm) prep_sample->filter setup Set Up HPLC System (Column, Mobile Phase, Flow Rate, Temp) filter->setup inject Inject Sample (10 µL) setup->inject detect UV Detection at 210 nm inject->detect identify Identify Peak Retention Times detect->identify calculate_res Calculate Resolution (Rs) identify->calculate_res calculate_sel Calculate Selectivity (α) identify->calculate_sel calculate_ee Calculate Enantiomeric Excess (%ee) identify->calculate_ee optimize Adjust Mobile Phase, Flow Rate, or Temperature if Rs < 1.5 calculate_res->optimize

Caption: Workflow for the chiral HPLC separation and analysis of this compound enantiomers.

References

Application Notes and Protocols for the Structural Elucidation of Methyl 2-hydroxyhexadecanoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and experimental protocols for the analysis of Methyl 2-hydroxyhexadecanoate, a hydroxylated fatty acid methyl ester, using one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR techniques. The presence of the hydroxyl group at the C-2 position introduces specific spectral features that are key to its unambiguous identification and characterization.

Data Presentation

The quantitative NMR data for this compound are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 500 MHz)

Protons (Position)Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
H-2~4.20dd1H7.5, 4.5
-OHVariablebr s1H-
-OCH₃3.74s3H-
H-3~1.80, ~1.65m2H-
-(CH₂)₁₁- (H-4 to H-14)1.25br s22H-
H-151.30m2H-
H-16 (-CH₃)0.88t3H7.0

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 125 MHz)

Carbon (Position)Chemical Shift (δ) ppmDEPT-135
C-1 (C=O)~175.5Quaternary
C-2 (-CHOH)~70.5CH
-OCH₃52.3CH₃
C-3~34.5CH₂
C-4 to C-1329.3 - 29.7CH₂
C-1431.9CH₂
C-1522.7CH₂
C-16 (-CH₃)14.1CH₃

Note: The chemical shifts are estimated based on data from analogous compounds, including methyl 2-hydroxyoctadecanoate and 2-hydroxyhexadecanoic acid. Actual experimental values may vary slightly.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 12 ppm

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

3. ¹³C NMR and DEPT Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer (125 MHz for ¹³C)

  • Pulse Programs: Standard single-pulse with proton decoupling for ¹³C (zgpg30), and DEPT-135.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 (for ¹³C), 256 (for DEPT)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectra.

4. 2D COSY (Correlation Spectroscopy):

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: Standard COSY sequence (cosygpqf)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 4 per increment

  • Increments: 256 in F1

  • Relaxation Delay: 2.0 s

  • Spectral Width: 12 ppm in both dimensions

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transformation.

5. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: Standard HSQC sequence with sensitivity enhancement (hsqcedetgpsisp2.3)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 8 per increment

  • Increments: 256 in F1

  • Relaxation Delay: 2.0 s

  • Spectral Width: 12 ppm (F2, ¹H), 180 ppm (F1, ¹³C)

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transformation.

Mandatory Visualization

Methyl_2_hydroxyhexadecanoate_Structure cluster_chain Hexadecanoyl Chain cluster_ester Methyl Ester C16 CH₃ C15 CH₂ C16->C15 16-15 C4_14 (CH₂)₁₁ C15->C4_14 15-14.. C3 CH₂ C4_14->C3 ..4-3 C2 CH C3->C2 3-2 C1 C C2->C1 2-1 OH OH C2->OH O1 O C1->O1 =O O2 O C1->O2 OCH3 CH₃ O2->OCH3

Caption: Structure of this compound.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Elucidation H1_NMR ¹H NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR ¹³C NMR Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons DEPT DEPT-135 DEPT->Assign_Carbons COSY COSY Connectivities Establish H-H and C-H Connectivities COSY->Connectivities HSQC HSQC HSQC->Connectivities Assign_Protons->COSY Assign_Carbons->HSQC Structure_Confirmation Confirm Structure Connectivities->Structure_Confirmation

Caption: Workflow for NMR-based structural elucidation.

Application Notes and Protocols for the Quantification of Methyl 2-hydroxyhexadecanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyhexadecanoate is the methyl ester of 2-hydroxyhexadecanoic acid, a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position. 2-hydroxy fatty acids are integral components of sphingolipids, particularly abundant in the nervous system, skin, and kidneys.[1][2] The levels of these fatty acids can be altered in various disease states, making their accurate quantification in biological samples crucial for biomarker discovery and understanding disease pathology. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific analytical technique.

Data Presentation

The following table summarizes the quantitative data for 2-hydroxyhexadecanoic acid found in human plasma. Data for this compound specifically, and for either compound in other biological matrices like urine, are not extensively available in the literature. The presented data is for the free 2-hydroxyhexadecanoic acid, which is typically derivatized to its methyl ester for GC-MS analysis.

AnalyteBiological MatrixSubject GroupMean Concentration (nmol/mL)Analytical MethodReference
2-hydroxyhexadecanoic acidHuman PlasmaHealthy Controls0.14 ± <0.01GC-MS[3]

Experimental Protocols

The quantification of this compound in biological samples typically involves lipid extraction, derivatization, and subsequent analysis by GC-MS.

Lipid Extraction from Biological Samples

This protocol is a general guideline and may need optimization based on the specific biological matrix.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Add a solution of chloroform and methanol (2:1, v/v). A common ratio is 2 mL of chloroform:methanol for every 100 µL of plasma.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Add 0.9% NaCl solution (a volume equal to one-fifth of the total volume of the chloroform:methanol mixture).

  • Vortex again for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs) and Trimethylsilyl (TMS) Ethers

For GC-MS analysis, the carboxylic acid group of 2-hydroxyhexadecanoic acid is methylated, and the hydroxyl group is silylated to increase volatility and thermal stability.

Materials:

  • Dried lipid extract

  • BF3-Methanol solution (14%) or Methanolic HCl

  • Hexane (B92381)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Methylation:

    • To the dried lipid extract, add 1 mL of 14% BF3-Methanol solution.

    • Seal the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of water, vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube and evaporate to dryness under nitrogen.

  • Silylation:

    • To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-23 (50% cyanopropyl)-methylpolysiloxane capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 10°C/min to 170°C

    • Ramp 2: 5°C/min to 230°C, hold for 10 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Quantification: Quantification is typically performed using a stable isotope-labeled internal standard (e.g., deuterated 2-hydroxyhexadecanoic acid) added to the sample before extraction. A calibration curve is generated by analyzing standards of known concentrations of this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (Chloroform/Methanol) sample->extraction drying1 Evaporation (Nitrogen Stream) extraction->drying1 methylation Methylation (BF3-Methanol) drying1->methylation drying2 Evaporation (Nitrogen Stream) methylation->drying2 silylation Silylation (BSTFA) drying2->silylation gcms GC-MS Analysis silylation->gcms data Data Analysis (Quantification) gcms->data

Caption: Workflow for the quantification of this compound.

Biosynthesis of 2-Hydroxyhexadecanoic Acid and its Incorporation into Sphingolipidsdot

// Nodes palmitic_acid [label="Hexadecanoic Acid\n(Palmitic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; fa2h [label="Fatty Acid 2-Hydroxylase\n(FA2H)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydroxy_fa [label="2-Hydroxyhexadecanoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; ceramide_synthase [label="Ceramide Synthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sphingosine (B13886) [label="Sphingosine", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxy_ceramide [label="2-Hydroxy-Ceramide", fillcolor="#FBBC05", fontcolor="#202124"]; complex_lipids [label="Complex Sphingolipids\n(e.g., Galactosylceramide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; membrane [label="Cell Membrane Integration\n(Myelin Sheath, Epidermis)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges palmitic_acid -> fa2h [label="Substrate"]; fa2h -> hydroxy_fa [label="Product"]; hydroxy_fa -> ceramide_synthase; sphingosine -> ceramide_synthase; ceramide_synthase -> hydroxy_ceramide; hydroxy_ceramide -> complex_lipids [label="Further\nMetabolism"]; complex_lipids -> membrane; }

References

Application Note and Protocol: Sample Preparation for Methyl 2-hydroxyhexadecanoate Analysis in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-hydroxyhexadecanoate is a 2-hydroxy fatty acid methyl ester that plays a role in various biological processes, and its accurate quantification in tissues is crucial for research in areas such as metabolic disorders and drug development. 2-hydroxy fatty acids are important components of mammalian sphingolipids, particularly in the nervous system, epidermis, and kidney.[1] This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound from tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology described herein ensures efficient sample preparation for reliable and reproducible quantification.

Workflow Overview

The overall workflow for the analysis of this compound in tissues involves several key steps, including tissue homogenization, lipid extraction, derivatization to form the fatty acid methyl ester (FAME), and a subsequent derivatization of the hydroxyl group to enhance volatility and improve chromatographic separation.

G cluster_0 Sample Preparation cluster_1 Extraction & Derivatization cluster_2 Analysis cluster_3 Key Reagents A Tissue Sample Collection & Weighing B Homogenization A->B C Addition of Internal Standard B->C R1 Homogenization Buffer B->R1 D Lipid Extraction C->D E Saponification & Methylation (FAME Synthesis) D->E R2 Chloroform (B151607):Methanol (B129727) D->R2 F Silylation (TMS Derivatization) E->F R3 Methanolic HCl E->R3 G GC-MS Analysis F->G R4 BSTFA + TMCS F->R4 H Data Processing & Quantification G->H

Figure 1: Experimental workflow for the analysis of this compound in tissues.

Experimental Protocols

This section details the step-by-step procedures for the sample preparation and analysis of this compound.

1. Tissue Homogenization

Proper homogenization is critical for the efficient extraction of lipids from the tissue matrix.

  • Materials:

    • Frozen tissue sample

    • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

    • Bead beater, rotor-stator homogenizer, or mortar and pestle

    • Calibrated analytical balance

  • Protocol:

    • Accurately weigh the frozen tissue sample (typically 50-100 mg).

    • Transfer the tissue to a homogenization tube containing homogenization buffer and beads (if using a bead beater) or to a pre-chilled mortar.

    • Homogenize the tissue until a uniform suspension is achieved. For rotor-stator homogenizers, use short bursts to prevent sample heating. For mortar and pestle, grind the tissue with liquid nitrogen.[2]

    • Keep the homogenate on ice to minimize enzymatic degradation.

2. Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of total lipids from tissue homogenates.[3]

  • Materials:

    • Tissue homogenate

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Centrifuge

  • Protocol:

    • To the tissue homogenate, add chloroform and methanol in a ratio of 1:2 (v/v) to the sample volume, resulting in a single-phase mixture.

    • Vortex the mixture thoroughly for 1-2 minutes.

    • Add chloroform and 0.9% NaCl solution, each equal to the initial sample volume, to induce phase separation. The final solvent ratio should be approximately 2:2:1.8 (chloroform:methanol:water).

    • Vortex the mixture again and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

3. Derivatization

A two-step derivatization process is required for the analysis of 2-hydroxy fatty acids by GC-MS. First, the carboxylic acid is converted to a methyl ester, followed by the silylation of the hydroxyl group.

3.1. Fatty Acid Methyl Ester (FAME) Synthesis (Acid-Catalyzed)

  • Materials:

    • Dried lipid extract

    • Methanolic HCl (e.g., 2.5% HCl in methanol)

    • Hexane (B92381)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Protocol:

    • Add 2 mL of methanolic HCl to the dried lipid extract.

    • Incubate the mixture at 80°C for 1-2 hours to facilitate the transesterification of lipids to FAMEs.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of water and vortex.

    • Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

    • Wash the hexane layer with a saturated sodium bicarbonate solution to neutralize the acid.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the hexane under a stream of nitrogen to concentrate the FAMEs.

3.2. Silylation of the Hydroxyl Group

  • Materials:

    • Dried FAMEs

    • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

    • Heptane (B126788) or other suitable solvent

  • Protocol:

    • Reconstitute the dried FAMEs in a small volume of heptane (e.g., 50 µL).

    • Add an equal volume of the silylating agent (e.g., 50 µL of BSTFA + 1% TMCS).

    • Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of the 2-hydroxy group.

    • The sample is now ready for GC-MS analysis. This derivatization is crucial for the analysis of 2-hydroxy fatty acids, as it increases their volatility and improves chromatographic peak shape.[4]

4. GC-MS Analysis

The derivatized sample is analyzed by GC-MS to separate and quantify the this compound-TMS derivative.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Appropriate capillary column (e.g., a non-polar or medium-polarity column)

  • Typical GC-MS Parameters (to be optimized for the specific instrument):

    • Injector Temperature: 250°C

    • Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C) at a rate of 5-10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for targeted quantification.

Data Presentation

Derivatization MethodReagentsAdvantagesDisadvantagesSuitability for 2-Hydroxy FAs
Acid-Catalyzed (HCl/Methanol) Methanolic HClEffective for both free fatty acids and esterified lipids.[3]Requires heating and longer reaction times.Suitable, but requires a subsequent silylation step for the hydroxyl group.
Acid-Catalyzed (BF3/Methanol) Boron trifluoride in MethanolRapid reaction, can be completed in minutes.[5]Can lead to the degradation of polyunsaturated fatty acids.Potentially suitable, but harsh conditions may affect the hydroxyl group. Requires subsequent silylation.
Base-Catalyzed (KOH/Methanol) Potassium Hydroxide in MethanolRapid, one-step process at room temperature.[6]Does not methylate free fatty acids.[3]Not ideal as a standalone method if free 2-hydroxy fatty acids are present. Requires a separate step for free fatty acids and subsequent silylation.
Direct Transesterification Methanol, Heptane, Benzene, H2SO4One-step digestion, extraction, and transmethylation.[7]Use of hazardous solvents like benzene.Potentially suitable, but the one-step nature may be less controlled for a specific analyte like a 2-hydroxy fatty acid. Requires subsequent silylation.

The protocol described in this application note provides a robust and reliable method for the sample preparation and analysis of this compound in tissue samples. The key steps of efficient homogenization, comprehensive lipid extraction, and a two-step derivatization process are essential for accurate quantification by GC-MS. Researchers and scientists can adapt this protocol to their specific laboratory settings and instrumentation to achieve high-quality data for their studies.

References

Application Notes & Protocols: Synthesis of Radiolabeled Methyl 2-hydroxyhexadecanoate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-hydroxyhexadecanoate, the methyl ester of 2-hydroxyhexadecanoic acid, is a fatty acid derivative that plays a role in lipid metabolism. 2-hydroxyhexadecanoic acid is recognized as an intermediate in phytosphingosine (B30862) metabolism. Radiolabeling this molecule provides a powerful tool for researchers, scientists, and drug development professionals to trace its absorption, distribution, metabolism, and excretion (ADME) within biological systems. The use of isotopic tracers is fundamental for quantitative analysis in metabolic research and pharmacokinetic studies.

This document provides detailed protocols for the synthesis of this compound labeled with two common radioisotopes: Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET) imaging and Tritium ([³H]) for in vitro and preclinical studies.

Protocol 1: Synthesis of [¹¹C]this compound

This protocol describes the synthesis of [¹¹C]this compound via O-methylation of the precursor, 2-hydroxyhexadecanoic acid, using [¹¹C]methyl iodide. Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for non-invasive in vivo imaging with PET.

Workflow for [¹¹C]this compound Synthesis

Synthesis_Workflow_C11 cluster_0 [11C]CO2 Production cluster_1 Radiolabeling Agent Synthesis cluster_2 Esterification Reaction cluster_3 Purification & Formulation Cyclotron Cyclotron (14N(p,α)11C) CO2 [11C]CO2 Cyclotron->CO2 GasPhase Gas-Phase Iodination CO2->GasPhase Reduction (H2/Ni) & Iodination (I2, 725°C) MeI [11C]Methyl Iodide ([11C]CH3I) GasPhase->MeI Reaction Methylation Reaction (Loop Method, 5-10 min, RT) MeI->Reaction Precursor Precursor: 2-Hydroxyhexadecanoic Acid + Base (e.g., NaOH) in DMF Precursor->Reaction Crude Crude Reaction Mixture Reaction->Crude HPLC Semi-Prep HPLC (C18 Column) Crude->HPLC Injection QC Quality Control HPLC->QC Fraction Collection & Formulation FinalProduct Formulated Product ([11C]this compound) QC->FinalProduct Release

Caption: Automated synthesis workflow for [¹¹C]this compound.

Experimental Protocol

1. Materials and Reagents:

  • 2-hydroxyhexadecanoic acid (precursor)

  • [¹¹C]Carbon Dioxide, produced from a medical cyclotron

  • Automated radiochemistry synthesis module (e.g., GE TRACERlab™)

  • Reagents for [¹¹C]methyl iodide synthesis (gas-phase method): Iodine (I₂), Hydrogen (H₂), Nickel catalyst

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mobile phase for HPLC: Acetonitrile/Water mixture

  • Sterile water for injection, USP

  • Ethanol (B145695), USP

  • Sterile filters (0.22 µm)

  • Reagents and equipment for quality control assays (radio-TLC/HPLC, GC for residual solvents)

2. Synthesis of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. The [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using an automated synthesis module, typically via a gas-phase method.

  • Step 1: [¹¹C]CO₂ is reduced to [¹¹C]methane ([¹¹C]CH₄) over a heated nickel catalyst.

  • Step 2: The [¹¹C]CH₄ is recirculated through a chamber containing iodine vapor at high temperature (~725°C) to form [¹¹C]CH₃I.

  • Step 3: The resulting [¹¹C]CH₃I is trapped on a solid-phase extraction (SPE) cartridge.

3. Radiomethylation of Precursor: This protocol utilizes the "loop method" for its efficiency and high yield.

  • Step 1: Prepare a solution of 2-hydroxyhexadecanoic acid (1-2 mg) and a molar equivalent of NaOH in 200 µL of anhydrous DMF.

  • Step 2: Load this solution into the injection loop (e.g., 1 mL) of the HPLC system, which is integrated with the synthesis module.

  • Step 3: Release the [¹¹C]CH₃I from the SPE trap with a stream of inert gas (e.g., helium) and pass it through the precursor-loaded loop at room temperature for 3-5 minutes.

  • Step 4: Allow the reaction to proceed in the loop for an additional 5 minutes.

4. HPLC Purification:

  • Step 1: Inject the contents of the loop directly onto the semi-preparative C18 HPLC column.

  • Step 2: Elute the column with an isocratic or gradient mobile phase (e.g., 70:30 Acetonitrile:Water) at a flow rate of 4-5 mL/min.

  • Step 3: Monitor the eluent with a UV detector (at ~220 nm) and a radioactivity detector connected in series.

  • Step 4: Collect the radioactive peak corresponding to [¹¹C]this compound.

5. Formulation and Quality Control:

  • Step 1: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product and remove the HPLC solvent.

  • Step 2: The product is eluted from the cartridge with a small volume of ethanol, USP, and then diluted with sterile saline for injection.

  • Step 3: The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Step 4: Perform quality control tests on a small aliquot of the final product.

Quantitative Data
ParameterTypical ValueMethod
Radiochemical Yield (RCY) 25-40% (decay-corrected, from [¹¹C]CO₂)Radio-HPLC
Synthesis Time 35-45 minutesFrom EOB to final product
Radiochemical Purity (RCP) > 98%Analytical Radio-HPLC
Molar Activity (Aₘ) 150-400 GBq/µmol (4-11 Ci/µmol) at EOSHPLC with mass detection
Residual Solvents < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol)Gas Chromatography (GC)

Protocol 2: Synthesis of [³H]this compound

This protocol details the synthesis of [³H]this compound by direct esterification of 2-hydroxyhexadecanoic acid with [³H]methanol. Tritium ([³H]) is a low-energy beta-emitter with a long half-life (12.3 years), making it an excellent tracer for ADME studies, receptor binding assays, and metabolic pathway analysis where high specific activity is required.

Workflow for [³H]this compound Synthesis

Synthesis_Workflow_H3 cluster_0 Reactants cluster_1 Esterification Reaction cluster_2 Workup & Purification cluster_3 Final Product & QC Precursor 2-Hydroxyhexadecanoic Acid Reaction Fischer Esterification (Acid Catalyst, e.g., H2SO4) Heat under reflux Precursor->Reaction TritiatedMethanol [3H]Methanol ([3H]CH3OH) TritiatedMethanol->Reaction Crude Crude Reaction Mixture Reaction->Crude Workup Aqueous Workup (Neutralization & Extraction) Crude->Workup HPLC Preparative HPLC (C18 Column) Workup->HPLC Concentrated Extract FinalProduct [3H]this compound HPLC->FinalProduct Fraction Collection & Solvent Evaporation QC Quality Control FinalProduct->QC Dissolve in Ethanol

Caption: Synthesis and purification workflow for [³H]this compound.

Experimental Protocol

1. Materials and Reagents:

  • 2-hydroxyhexadecanoic acid (precursor)

  • [³H]Methanol in a sealed ampoule (high specific activity)

  • Concentrated sulfuric acid (H₂SO₄) or dry HCl gas

  • Anhydrous toluene (B28343) or dichloromethane (B109758) (reaction solvent)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Preparative and analytical HPLC systems with C18 columns

  • Liquid Scintillation Counter (LSC)

  • All manipulations should be performed in a certified fume hood suitable for handling volatile radioactive materials.

2. Fischer Esterification:

  • Step 1: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyhexadecanoic acid (e.g., 10 mg, ~37 µmol) in anhydrous toluene (2 mL).

  • Step 2: Carefully add [³H]Methanol (e.g., 50 mCi, with a specific activity >80 Ci/mmol). Add an excess of unlabeled methanol (B129727) if necessary to drive the reaction.

  • Step 3: Add a catalytic amount of concentrated sulfuric acid (1-2 drops) to the mixture.

  • Step 4: Heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction progress by radio-TLC.

3. Workup and Extraction:

  • Step 1: Cool the reaction mixture to room temperature.

  • Step 2: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Step 3: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (B1210297) (3 x 5 mL).

  • Step 4: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under a gentle stream of nitrogen.

4. HPLC Purification:

  • Step 1: Dissolve the crude residue in a small volume of the HPLC mobile phase.

  • Step 2: Purify the product using a preparative C18 HPLC column with an appropriate mobile phase (e.g., 85:15 Acetonitrile:Water).

  • Step 3: Collect fractions and analyze them by LSC to identify those containing the tritiated product.

  • Step 4: Pool the pure fractions and evaporate the solvent to yield the final product.

5. Quality Control:

  • Step 1: Radiochemical Purity: Analyze the final product using an analytical C18 HPLC column with a radioactivity detector to ensure purity is >97%.

  • Step 2: Specific Activity: Determine the mass of the purified product (e.g., via UV calibration curve with an unlabeled standard) and measure its total radioactivity by LSC. Calculate the specific activity in Ci/mmol.

  • Step 3: Identity Confirmation: Confirm the identity of the product by co-elution with an authentic, non-labeled standard of this compound on HPLC and/or by mass spectrometry.

Quantitative Data
ParameterTypical ValueMethod
Radiochemical Yield (RCY) 50-70% (based on [³H]Methanol)LSC & HPLC
Radiochemical Purity (RCP) > 97%Analytical Radio-HPLC
Specific Activity (SA) 20-85 Ci/mmolLSC & UV-HPLC/MS
Storage Store in ethanol at -20°C or -80°C-

Application in Tracer Studies

Radiolabeled this compound serves as a crucial tracer for elucidating lipid metabolism.

  • [¹¹C]this compound is primarily used for in vivo PET imaging. This allows for the non-invasive, real-time visualization and quantification of its uptake and distribution in various tissues, such as the brain, heart, and tumors. This can provide insights into fatty acid transport and metabolism in both healthy and diseased states.

  • [³H]this compound is suited for a range of preclinical and in vitro applications due to its high specific activity and the high resolution afforded by tritium. Applications include:

    • Cell Culture Studies: Quantifying fatty acid uptake and incorporation into complex lipids (e.g., phospholipids, triglycerides).

    • Autoradiography: Visualizing the distribution of the tracer in tissue slices with high spatial resolution.

    • ADME Studies: In animal models, detailed analysis of the tracer's metabolic fate by tracking radioactivity in blood, tissues, and excreta.

Potential Metabolic Fate of this compound

Metabolic_Pathway Tracer [11C] or [3H] This compound Hydrolysis Ester Hydrolysis (Cellular Esterases) Tracer->Hydrolysis Uptake into cell FreeAcid Radiolabeled 2-Hydroxyhexadecanoic Acid Hydrolysis->FreeAcid AlphaOx Peroxisomal α-Oxidation FreeAcid->AlphaOx Degradation Pathway Incorporation Incorporation into Complex Lipids FreeAcid->Incorporation Anabolic Pathway OddChainFA Radiolabeled Pentadecanoic Acid (C15:0) AlphaOx->OddChainFA One-carbon cleavage BetaOx Mitochondrial β-Oxidation OddChainFA->BetaOx Further Metabolism Ceramides 2-OH-Ceramides Incorporation->Ceramides via Ceramide Synthases OtherLipids Other Sphingolipids Ceramides->OtherLipids

Caption: Potential metabolic pathways for radiolabeled this compound.

Safety Precautions

All work with radioactive materials must be conducted in designated laboratories by trained personnel, adhering to all institutional and national regulations.

  • Carbon-11: Due to its short half-life and high-energy gamma emissions (511 keV from positron annihilation), work must be performed in a hot cell with appropriate lead shielding.

  • Tritium: Tritium is a low-energy beta emitter and poses a minimal external radiation hazard. However, it is a significant internal hazard if ingested, inhaled, or absorbed through the skin.

    • Always handle tritiated compounds, especially volatile ones like methanol, in a certified fume hood.

    • Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.

    • Regularly monitor the work area for contamination using wipe tests and a Liquid Scintillation Counter, as survey meters cannot detect tritium.

    • Segregate and dispose of tritiated waste according to established protocols.

Application Notes and Protocols for the Transesterification of 2-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the transesterification of 2-hydroxyhexadecanoic acid to its corresponding methyl ester, methyl 2-hydroxyhexadecanoate. This process is a fundamental reaction in lipid chemistry, often employed for the synthesis of bioactive lipid molecules, standards for analytical purposes, and intermediates in drug development. The protocol described herein is an acid-catalyzed esterification, a common and effective method for converting carboxylic acids to esters.

Introduction

2-Hydroxyhexadecanoic acid is a hydroxylated fatty acid that is of interest in various fields of research, including the study of bioactive lipids. Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[1] In this case, the carboxylic acid group of 2-hydroxyhexadecanoic acid is converted to a methyl ester using methanol (B129727) in the presence of an acid catalyst. Acid-catalyzed esterification proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack of the alcohol.[2][3] This method is particularly suitable for substrates with free carboxylic acids.[4]

The resulting product, this compound, can be used in a variety of applications, including as a standard for gas chromatography-mass spectrometry (GC-MS) analysis, in the synthesis of more complex lipid derivatives, and for biological screening assays.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the acid-catalyzed transesterification of 2-hydroxyhexadecanoic acid.

Materials and Reagents:

  • 2-Hydroxyhexadecanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Diethyl ether or Hexane (B92381)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Fume hood

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve 2-hydroxyhexadecanoic acid in anhydrous methanol. A typical concentration is 0.1 to 0.5 M.

    • Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v of the methanol volume) with stirring.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle.

    • Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot and the appearance of the product ester spot.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of diethyl ether or hexane and shake gently to extract the product.

    • Allow the layers to separate and collect the organic layer.

    • Wash the organic layer sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification and Characterization:

    • Concentrate the filtered organic solution using a rotary evaporator to obtain the crude this compound.

    • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

    • The final product can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The product is also known as methyl α-hydroxypalmitate.[5]

Data Presentation

The following table summarizes representative quantitative data for the acid-catalyzed transesterification of 2-hydroxyhexadecanoic acid. Please note that these are typical values and optimal conditions may vary.

ParameterValue
Starting Material 2-Hydroxyhexadecanoic Acid
Reagent Anhydrous Methanol
Catalyst Concentrated Sulfuric Acid
Molar Ratio (Acid:Methanol) 1:20
Catalyst Loading 2% (v/v of methanol)
Reaction Temperature 65°C (Reflux)
Reaction Time 3 hours
Typical Yield 85-95%

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the acid-catalyzed transesterification of 2-hydroxyhexadecanoic acid.

Transesterification_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Extraction cluster_purification Purification & Analysis start Dissolve 2-Hydroxyhexadecanoic Acid in Anhydrous Methanol add_catalyst Add Sulfuric Acid (Catalyst) start->add_catalyst reflux Heat to Reflux (2-4 hours) add_catalyst->reflux neutralize Neutralize with Sodium Bicarbonate reflux->neutralize Cool to RT extract Extract with Organic Solvent neutralize->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate Filter purify Column Chromatography (Optional) concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-hydroxyhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-hydroxyhexadecanoate synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via three primary routes:

  • Route 1: Fischer Esterification of 2-Hydroxyhexadecanoic Acid

  • Route 2: α-Bromination of Hexadecanoic Acid followed by Nucleophilic Substitution and Esterification

  • Route 3: Reduction of Methyl 2-oxo-hexadecanoate

Route 1: Fischer Esterification of 2-Hydroxyhexadecanoic Acid

The Fischer esterification is a common method for synthesizing esters from carboxylic acids and alcohols, using an acid catalyst. While straightforward, optimizing the yield for long-chain hydroxy acids like 2-hydroxyhexadecanoic acid can be challenging.

Logical Workflow for Fischer Esterification Troubleshooting

FischerEsterificationTroubleshooting start Low Yield or Incomplete Reaction check_equilibrium Is the reaction equilibrium being effectively shifted towards the product? start->check_equilibrium check_solubility Are the reactants fully dissolved in the reaction mixture? start->check_solubility check_side_reactions Are there significant side products observed (e.g., by TLC or GC)? start->check_side_reactions solution_excess_alcohol Use a large excess of methanol (B129727) (can be used as the solvent). check_equilibrium->solution_excess_alcohol No solution_water_removal Employ efficient water removal techniques like a Dean-Stark apparatus or molecular sieves. check_equilibrium->solution_water_removal No solution_cosolvent Use a co-solvent like toluene (B28343) to improve solubility, especially at the start of the reaction. check_solubility->solution_cosolvent No solution_increase_temp Increase the reaction temperature to improve solubility and reaction rate. check_solubility->solution_increase_temp No check_lactone Is lactonization a likely side reaction? check_side_reactions->check_lactone Yes check_ether Is ether formation from the alcohol a possibility? check_side_reactions->check_ether Yes solution_lactone_prevention Favor intermolecular reaction by using a large excess of methanol and controlling the temperature. check_lactone->solution_lactone_prevention solution_ether_prevention Optimize catalyst concentration and temperature to minimize alcohol self-condensation. check_ether->solution_ether_prevention

Caption: Troubleshooting logic for low yield in Fischer esterification.

Common Problems and Solutions

Problem Potential Cause Troubleshooting Steps & Solutions
Low Product Yield / Incomplete Reaction The Fischer esterification is a reversible reaction, and the equilibrium may not favor the product.[1][2]Shift the Equilibrium: Use a large excess of methanol (it can also serve as the solvent) to drive the reaction forward.[1][3][2] Remove Water: Continuously remove the water byproduct using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1]
Poor solubility of the long-chain 2-hydroxyhexadecanoic acid in methanol.[1]Improve Solubility: Increase the reaction temperature to reflux. Consider using a co-solvent such as toluene to aid in dissolving the starting material.[1]
Inefficient catalysis.Catalyst Choice and Concentration: Ensure an appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used at a suitable concentration (typically 1-5 mol%).
Presence of Significant Byproducts Intramolecular esterification leading to the formation of a lactone.[1][2]Favor Intermolecular Reaction: Use a large excess of methanol to outcompete the intramolecular reaction. Temperature control can also influence the selectivity.[1]
Ether formation from the alcohol at high temperatures and acid concentrations.[1]Optimize Conditions: Avoid excessively high temperatures and high catalyst concentrations.
Difficult Product Isolation The product and starting material have similar polarities.Purification Strategy: If simple extraction and washing are insufficient, column chromatography on silica (B1680970) gel is an effective purification method.
Emulsion formation during aqueous workup.Break Emulsion: Add brine (saturated NaCl solution) during the workup to help break up emulsions.

Route 2: α-Bromination and Nucleophilic Substitution

This two-step route involves the α-bromination of hexadecanoic acid via the Hell-Volhard-Zelinskii reaction, followed by nucleophilic substitution of the bromine with a hydroxyl group and subsequent esterification.

Experimental Workflow for α-Bromination Route

AlphaBrominationWorkflow start Hexadecanoic Acid step1 α-Bromination (Hell-Volhard-Zelinskii) Reagents: PBr₃, Br₂ start->step1 intermediate1 2-Bromohexadecanoic Acid step1->intermediate1 step2 Nucleophilic Substitution Reagents: Aqueous Base (e.g., NaOH, KOH) intermediate1->step2 intermediate2 2-Hydroxyhexadecanoic Acid step2->intermediate2 step3 Fischer Esterification Reagents: Methanol, Acid Catalyst (e.g., H₂SO₄) intermediate2->step3 product This compound step3->product

Caption: Synthesis of this compound via α-bromination.

Common Problems and Solutions

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield of 2-Bromohexadecanoic Acid Incomplete reaction during α-bromination.Ensure Anhydrous Conditions: The Hell-Volhard-Zelinskii reaction is sensitive to moisture. Use freshly distilled reagents and flame-dried glassware. Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration to allow for the formation of the acid bromide intermediate and subsequent bromination.
Formation of poly-brominated byproducts.Control Stoichiometry: Use a slight excess of bromine, but avoid a large excess to minimize di- and tri-bromination.
Incomplete Hydrolysis of 2-Bromohexadecanoic Acid The C-Br bond at the α-position is sterically hindered.Reaction Conditions: Use a strong aqueous base (e.g., NaOH or KOH) and heat the reaction mixture to reflux to ensure complete substitution. Monitor the reaction by TLC until the starting material is consumed.
Side reactions such as elimination.Temperature Control: While heating is necessary, excessive temperatures can favor elimination reactions. Maintain a controlled reflux.
Low Yield in Final Esterification Step See troubleshooting for Route 1 (Fischer Esterification).Refer to the troubleshooting guide for Fischer Esterification above.

Route 3: Reduction of Methyl 2-oxo-hexadecanoate

This method involves the reduction of the ketone group of methyl 2-oxo-hexadecanoate to a hydroxyl group, which can offer high yields.

Logical Workflow for Reduction Troubleshooting

ReductionTroubleshooting start Low Yield or Incomplete Reduction check_reagent Is the reducing agent active and used in sufficient quantity? start->check_reagent check_ester_reduction Is there evidence of ester group reduction (formation of a diol)? start->check_ester_reduction check_stereoselectivity Is diastereoselectivity an issue (if applicable)? start->check_stereoselectivity solution_reagent_quality Use fresh, high-quality reducing agent (e.g., NaBH₄). Ensure stoichiometry is correct (a slight excess may be needed). check_reagent->solution_reagent_quality No solution_ester_sparing Use a milder reducing agent like NaBH₄ which is less likely to reduce esters compared to LiAlH₄. Keep the reaction temperature low. check_ester_reduction->solution_ester_sparing Yes solution_chiral_reduction For stereoselective reduction, consider using a chiral reducing agent or a chiral catalyst. check_stereoselectivity->solution_chiral_reduction Yes

Caption: Troubleshooting logic for the reduction of Methyl 2-oxo-hexadecanoate.

Common Problems and Solutions

Problem Potential Cause Troubleshooting Steps & Solutions
Low Product Yield / Incomplete Reaction Deactivated or insufficient reducing agent.Reagent Quality: Use a fresh batch of the reducing agent (e.g., sodium borohydride (B1222165), NaBH₄). Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used.
Low reaction temperature leading to slow reaction.Temperature Control: While the reaction is often performed at low temperatures to improve selectivity, ensure the temperature is not too low to stall the reaction. Allow the reaction to warm to room temperature if necessary and monitor by TLC.
Formation of Byproducts Reduction of the ester group to an alcohol, forming a diol.Choice of Reducing Agent: Sodium borohydride is generally selective for ketones over esters, but over-reduction can occur with prolonged reaction times or elevated temperatures.[1][3] Use milder conditions and monitor the reaction closely.
Low Diastereoselectivity (if a chiral product is desired) Non-selective reduction of the prochiral ketone.Chiral Reduction: To obtain a specific stereoisomer, employ a chiral reducing agent or a catalyst that directs the stereochemical outcome. The use of chiral auxiliaries can also achieve high stereoselectivity.[4]

Comparison of Synthesis Routes

Synthesis Route Starting Materials Typical Yield Advantages Disadvantages
Fischer Esterification 2-Hydroxyhexadecanoic Acid, Methanol60-95%One-step reaction, readily available starting materials.Reversible reaction requiring careful control of equilibrium; can have solubility issues.[1][2]
α-Bromination & Substitution Hexadecanoic Acid, Bromine, PBr₃, Base, Methanol50-80% (multi-step)Starts from a more common fatty acid.Multi-step synthesis, use of hazardous reagents (bromine, PBr₃).
Reduction of α-Keto Ester Methyl 2-oxo-hexadecanoatePotentially >90%[5]High yielding, generally clean reaction.The α-keto ester starting material may need to be synthesized separately.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 2-hydroxyhexadecanoic acid is giving a very low yield. What is the most likely reason?

A1: The most common reason for low yields in Fischer esterification is the reversible nature of the reaction.[1][2] To improve the yield, you need to shift the equilibrium towards the product. This can be achieved by:

  • Using a large excess of methanol: This increases the concentration of one of the reactants, pushing the reaction forward.[1][3][2]

  • Removing water as it forms: Water is a product of the reaction, and its removal will prevent the reverse reaction (hydrolysis of the ester). This can be done using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.[1]

Q2: I am observing a byproduct with a different polarity in my α-bromination reaction. What could it be?

A2: In the Hell-Volhard-Zelinskii reaction, the formation of poly-brominated species (dibromo- or tribromohexadecanoic acid) is a common side reaction if an excess of bromine is used. To minimize this, carefully control the stoichiometry of the reactants.

Q3: During the reduction of methyl 2-oxo-hexadecanoate with NaBH₄, I am getting a more polar byproduct. What is it likely to be?

A3: While NaBH₄ is generally selective for ketones over esters, it can slowly reduce the ester group, especially with longer reaction times or at higher temperatures.[3] The more polar byproduct is likely the diol resulting from the reduction of both the ketone and the ester functionalities. To avoid this, use milder reaction conditions (lower temperature, shorter reaction time) and monitor the reaction progress closely by TLC.

Q4: How can I purify the final this compound?

A4: The purification method will depend on the impurities present.

  • For Fischer Esterification: After an aqueous workup to remove the acid catalyst and excess methanol, column chromatography on silica gel using a solvent system like hexane/ethyl acetate (B1210297) is often effective.

  • For the α-Bromination Route: Purification will likely be necessary after each step. The final product can be purified by column chromatography.

  • For the Reduction Route: After quenching the reaction and an aqueous workup, the product can be purified by column chromatography to remove any unreacted starting material or byproducts.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Hydroxyhexadecanoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxyhexadecanoic acid (1 equivalent).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-50 equivalents, which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the hydroxy acid).

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the reaction mixture).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis via α-Bromination and Nucleophilic Substitution (General Procedure)

Step A: α-Bromination of Hexadecanoic Acid (Hell-Volhard-Zelinskii Reaction)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place hexadecanoic acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 equivalents).

  • Bromine Addition: Heat the mixture gently and add bromine (1.1 equivalents) dropwise from the dropping funnel. An exothermic reaction should occur.

  • Reaction: After the addition is complete, heat the mixture to 80-90 °C for several hours until the evolution of HBr gas ceases.

  • Workup: Cool the reaction mixture and carefully quench with water to hydrolyze the acid bromide. The 2-bromohexadecanoic acid can be isolated by extraction with an organic solvent.

Step B: Hydrolysis to 2-Hydroxyhexadecanoic Acid

  • Reaction Setup: Dissolve the crude 2-bromohexadecanoic acid in an aqueous solution of a strong base like sodium hydroxide (B78521) (2-3 equivalents).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 2-hydroxyhexadecanoic acid. The product can be collected by filtration or extraction.

Step C: Esterification

  • Follow the procedure outlined in Protocol 1 for the Fischer esterification of the obtained 2-hydroxyhexadecanoic acid.

Protocol 3: Reduction of Methyl 2-oxo-hexadecanoate
  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-oxo-hexadecanoate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • Workup:

    • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

References

troubleshooting peak tailing of Methyl 2-hydroxyhexadecanoate in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during Gas Chromatography (GC) analysis, with a specific focus on the challenges associated with analyzing Methyl 2-hydroxyhexadecanoate.

Troubleshooting Guide: Peak Tailing of this compound

Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification.[1] For polar analytes like this compound, which contains a hydroxyl (-OH) group, peak tailing is often caused by undesirable secondary interactions with active sites within the GC system.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: The primary cause of peak tailing for a polar compound like this compound is the interaction of its hydroxyl group with active sites in the GC flow path. These active sites are often exposed silanol (B1196071) groups (Si-OH) on surfaces that can form hydrogen bonds with the analyte, delaying its elution and causing a distorted peak shape.[2]

Key sources of active sites include:

  • GC Inlet Liner: The liner, particularly if it's made of glass or contains glass wool, is a primary location for active sites. Over time, the deactivation layer on the liner can degrade, exposing these sites.[2]

  • GC Column: Contamination at the head of the column or degradation of the stationary phase can expose active sites on the fused silica (B1680970) tubing.[2]

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes and turbulence, leading to peak tailing.[1] If all peaks in the chromatogram are tailing, the issue is more likely to be a physical problem like a poor column cut or installation.[1]

Q2: How can I determine if the peak tailing is due to system activity or incorrect GC parameters?

A2: A systematic approach is key. First, ensure your GC parameters are appropriate for a long-chain hydroxy fatty acid methyl ester. Sub-optimal parameters can contribute to poor peak shape.[2]

  • Injector Temperature: If the temperature is too low, the analyte may not vaporize completely and quickly, leading to tailing. A typical starting point is 250°C.[2]

  • Carrier Gas Flow Rate: An incorrect flow rate can reduce separation efficiency. Ensure the flow rate is optimized for your column's internal diameter.[2]

  • Oven Temperature Program: A rapid temperature ramp might not allow for proper partitioning of the analyte, affecting peak shape. Try a slower initial ramp.[2]

If optimizing these parameters does not resolve the issue, the problem is likely due to active sites within the system.

Q3: What immediate steps can I take to reduce peak tailing caused by active sites?

A3: Regular maintenance of the GC inlet is crucial for minimizing peak tailing.

  • Replace the Inlet Liner and Septum: The inlet liner is a common source of contamination and activity. Regularly replacing it with a fresh, deactivated liner can significantly improve peak shape. Similarly, a cored or degraded septum can introduce contaminants.

  • Trim the GC Column: If the front end of your column is contaminated, trimming 15-20 cm from the inlet side can remove the active sites and restore peak performance.[1]

  • Check for Leaks: Leaks in the system can disrupt the carrier gas flow and cause peak distortion.

Q4: When should I consider derivatization, and what does it involve?

A4: If you have addressed potential active sites through maintenance and optimized your GC method without success, the most effective solution is chemical derivatization.[2] Derivatization modifies the polar hydroxyl group, making the analyte less polar and reducing its interaction with active sites.

For this compound, the most common and effective derivatization method is silylation , which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[3]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the conversion of the hydroxyl group of this compound to a trimethylsilyl (TMS) ether, which is more volatile and less polar, leading to improved peak shape in GC analysis.

Materials:

  • Dried sample of this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or pyridine)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place a known amount of the dried sample (e.g., 1 mg) into a clean, dry reaction vial.[3] If the sample is in a solution, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Solvent Addition: Add an appropriate volume of anhydrous solvent to dissolve the sample (e.g., 100 µL of acetonitrile).[4]

  • Reagent Addition: Add the silylating agent (BSTFA + 1% TMCS). A molar excess of the reagent is recommended.[5] For 1 mg of your compound, a typical starting volume is 50-100 µL of the reagent.

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 60-70°C for 30-60 minutes.[2][3][5]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC injection. The TMS-derivatives are generally stable for several hours but should be analyzed promptly for best results.[2]

Data Presentation

The following tables summarize typical GC parameters and the expected improvement in peak shape after troubleshooting.

Table 1: Recommended GC Parameters for this compound Analysis

ParameterUnderivatized AnalysisTMS-Derivatized Analysis
GC Column Polar (e.g., DB-WAX, HP-INNOWax)Non-polar or mid-polar (e.g., DB-5ms, HP-5ms)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Injector Temperature 250 - 280°C250 - 280°C
Injection Mode Split (e.g., 20:1) or SplitlessSplit (e.g., 20:1) or Splitless
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)1.0 - 1.5 mL/min (constant flow)
Oven Program Initial: 100°C, hold 2 minRamp: 5-10°C/min to 240-250°CHold: 5-10 minInitial: 100-120°C, hold 2 minRamp: 10-15°C/min to 280-300°CHold: 5-10 min
Detector FID or MSFID or MS
Detector Temperature 280 - 300°C280 - 300°C

Table 2: Expected Improvement in Peak Shape After Troubleshooting

Troubleshooting ActionTypical Peak Asymmetry Factor (Tf) BeforeExpected Peak Asymmetry Factor (Tf) After
Inlet Maintenance (Liner/Septum Replacement)> 2.01.2 - 1.8
Column Trimming (15-20 cm)> 2.01.3 - 1.8
Derivatization (Silylation)> 2.51.0 - 1.3

Note: A perfectly symmetrical peak has a Tailing Factor (Tf) of 1.0. Values greater than 1.5 are generally considered to indicate significant tailing.[1]

Visualization

The following workflow diagram illustrates a logical approach to troubleshooting peak tailing for this compound.

TroubleshootingWorkflow start Start: Peak Tailing Observed for This compound check_all_peaks Do all peaks in the chromatogram show tailing? start->check_all_peaks physical_issue Likely a physical issue. Check system setup. check_all_peaks->physical_issue Yes chemical_issue Likely a chemical interaction issue. check_all_peaks->chemical_issue No check_column_install Verify column installation (cut, depth, fittings). physical_issue->check_column_install check_leaks Perform a leak check. check_column_install->check_leaks optimize_params Optimize GC Parameters check_leaks->optimize_params If issue persists end_resolved Issue Resolved check_leaks->end_resolved If resolved chemical_issue->optimize_params check_inlet_temp Adjust Inlet Temperature (e.g., 250-280°C). optimize_params->check_inlet_temp check_flow_rate Verify Carrier Gas Flow Rate. check_inlet_temp->check_flow_rate check_oven_ramp Adjust Oven Temperature Program (slower ramp). check_flow_rate->check_oven_ramp perform_maintenance Perform Inlet Maintenance check_oven_ramp->perform_maintenance If tailing continues check_oven_ramp->end_resolved If resolved replace_liner_septum Replace inlet liner and septum with deactivated parts. perform_maintenance->replace_liner_septum trim_column Trim 15-20 cm from the column inlet. replace_liner_septum->trim_column derivatization Consider Derivatization trim_column->derivatization If tailing continues trim_column->end_resolved If resolved silylation_protocol Perform Silylation (e.g., with BSTFA) to block the hydroxyl group. derivatization->silylation_protocol silylation_protocol->end_resolved end_unresolved Issue Persists? Consult instrument specialist. silylation_protocol->end_unresolved

References

Technical Support Center: Optimizing GC Column Selection for 2-Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) column selection and analysis of 2-hydroxy fatty acid methyl esters (2-OH FAMEs).

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of 2-OH FAMEs.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active Sites in the System: The free hydroxyl group of the 2-OH FAME can interact with active sites (e.g., exposed silanols) in the inlet liner or the column, causing peak tailing.[1][2][3]- Ensure Complete Derivatization: Incomplete silylation of the hydroxyl group is a primary cause of tailing. Use a fresh silylating reagent and ensure anhydrous conditions. Consider extending the reaction time or increasing the temperature. - Use an Inert Flow Path: Employ deactivated inlet liners and gold-plated seals to minimize interactions.[3] - Column Conditioning: Properly condition the column according to the manufacturer's instructions to passivate active sites.
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[2]- Dilute the Sample: Reduce the concentration of the sample injected onto the column. - Increase the Split Ratio: If using split injection, a higher split ratio will reduce the amount of sample reaching the column.
Suboptimal Injector Temperature: If the injector temperature is too low, the derivatized 2-OH FAMEs may not vaporize completely and efficiently, leading to band broadening and tailing.[4]- Optimize Injector Temperature: A typical starting point is 250 °C. Increase the temperature in 10-20 °C increments, but avoid excessively high temperatures that could cause thermal degradation of the derivatives.
Poor Resolution/Co-elution Inappropriate Column Polarity: The chosen stationary phase may not have the correct selectivity to separate the 2-OH FAMEs from other components in the sample.- Select a High-Polarity Column: For general separation of 2-OH FAMEs, highly polar columns are recommended. A polyethylene (B3416737) glycol (PEG, "wax" type) column is a good starting point. For complex mixtures, a high-cyanopropyl phase column (e.g., HP-88) may provide better resolution of isomers.[5][6]
Suboptimal Oven Temperature Program: A fast temperature ramp may not provide sufficient time for the separation of closely eluting peaks.[7]- Optimize the Temperature Program: Start with a slow ramp rate (e.g., 2-5 °C/min). Introducing an isothermal hold at a specific temperature can also improve the separation of critical pairs.
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.- Optimize Flow Rate: Ensure the carrier gas flow rate is set to the optimal linear velocity for the column dimensions and carrier gas type (Helium or Hydrogen).
Ghost Peaks/Carryover Contamination in the Inlet: Residues from previous injections can accumulate in the inlet liner and be released in subsequent runs.[8]- Regular Inlet Maintenance: Replace the septum and inlet liner regularly. - Solvent Washes: Run blank solvent injections to wash the inlet and column.
Sample Carryover in Syringe: The autosampler syringe can be a source of carryover.- Optimize Syringe Wash Steps: Use a strong solvent for syringe washes between injections and increase the number of wash cycles.
Irreproducible Retention Times Leaks in the System: Leaks in the carrier gas flow path will cause pressure and flow fluctuations, leading to shifting retention times.- Perform a Leak Check: Systematically check all fittings and connections from the gas source to the detector.
Inconsistent Oven Temperature: Poor temperature control by the GC oven will lead to retention time variability.- Verify Oven Performance: Ensure the GC oven is properly calibrated and functioning correctly.
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.- Monitor Column Performance: Regularly inject a standard mixture to track column performance. If retention times shift significantly and cannot be corrected, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Column Selection

Q1: What is the best type of achiral GC column for separating 2-hydroxy fatty acid methyl esters?

For the analysis of 2-OH FAMEs, polar stationary phases are highly recommended.[4] The two most common and effective choices are:

  • Polyethylene Glycol (PEG) Columns (e.g., DB-Wax, FAMEWAX): These are excellent general-purpose polar columns that provide good separation of FAMEs based on carbon number and degree of unsaturation.[5][9][10] They are a robust choice for routine analysis.

  • High-Cyanopropyl Polysiloxane Columns (e.g., HP-88, CP-Sil 88): These are highly polar columns that offer superior selectivity for geometric (cis/trans) and positional isomers of FAMEs.[5][6] They are particularly useful for complex samples where baseline resolution of isomeric 2-OH FAMEs is required.

Q2: I need to separate the enantiomers of a 2-hydroxy fatty acid. What type of column should I use?

To separate enantiomers, a chiral stationary phase is necessary.[11] For 2-hydroxy fatty acids, cyclodextrin-based chiral columns are the most common choice.[12][13][14] These columns contain derivatized cyclodextrins (alpha, beta, or gamma) that create a chiral environment, allowing for the differential interaction and separation of enantiomers.

Data Presentation: Column Performance
Feature Agilent HP-88 Agilent DB-Wax
Stationary Phase High-percentage Cyanopropyl PolysiloxanePolyethylene Glycol (PEG)
Polarity Very HighHigh
Primary Application Excellent for detailed separation of cis/trans and positional FAME isomers.[5]General purpose FAME analysis, good for separating by carbon number and degree of unsaturation.[5][9]
Maximum Temperature ~250-260 °C~250 °C
Performance Notes Provides superior resolution for complex mixtures of FAME isomers.[5]Robust and widely used for routine FAME analysis. Some cis/trans isomers may co-elute.[9]
Experimental Protocols

Protocol 1: Two-Step Derivatization of 2-Hydroxy Fatty Acids (Methylation followed by Silylation)

This protocol is recommended for creating volatile and thermally stable derivatives of 2-hydroxy fatty acids for GC analysis.

Workflow for the two-step derivatization of 2-hydroxy fatty acids.

Methodology:

  • Methylation:

    • Place the dried 2-hydroxy fatty acid sample (typically 1-5 mg) in a screw-cap vial with a PTFE-lined cap.

    • Add 2 mL of 2% (v/v) sulfuric acid in anhydrous methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • Cool the vial to room temperature.

  • Extraction:

    • Add 1 mL of deionized water and 2 mL of hexane (B92381) to the vial.

    • Vortex thoroughly for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a new vial.

  • Drying:

    • Evaporate the hexane to complete dryness under a gentle stream of nitrogen. It is crucial to remove all solvent before the next step.

  • Silylation:

    • To the dried 2-hydroxy FAME, add 50 µL of anhydrous pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC analysis.

Protocol 2: GC-MS Analysis of Derivatized 2-OH FAMEs

This protocol provides a starting point for the analysis of the prepared derivatives.

Parameter Setting
GC Column Agilent HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial: 140 °C, hold for 5 min Ramp: 4 °C/min to 240 °C, hold for 10 min
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Visualization of Logic

The following diagram illustrates the logical workflow for selecting a GC column for 2-OH FAME analysis based on the analytical requirements.

Column_Selection_Logic Start Define Analytical Goal for 2-OH FAMEs Question1 Is separation of enantiomers required? Start->Question1 ChiralPath Select a Chiral GC Column (e.g., Cyclodextrin-based) Question1->ChiralPath Yes AchiralPath Select a Polar Achiral GC Column Question1->AchiralPath No Question2 Is the sample complex with many isomers? AchiralPath->Question2 HighPolarity Use a High-Cyanopropyl Column (e.g., HP-88) for best resolution Question2->HighPolarity Yes StandardPolarity Use a PEG (Wax) Column (e.g., DB-Wax) for routine analysis Question2->StandardPolarity No

Decision tree for GC column selection for 2-OH FAMEs analysis.

References

reducing degradation of Methyl 2-hydroxyhexadecanoate during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the degradation of Methyl 2-hydroxyhexadecanoate during sample extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Solution
Low Recovery of this compound Incomplete Extraction: The solvent system may not be optimal for this moderately polar lipid.- Use a chloroform (B151607):methanol (B129727) solvent system (e.g., Folch or Bligh & Dyer methods) to ensure efficient extraction of both polar and non-polar lipids. - Ensure thorough homogenization of the sample to maximize solvent exposure. - For tissues with high water content, consider the Bligh & Dyer method, which is designed for such samples.[1]
Hydrolysis to 2-hydroxyhexadecanoic acid: The presence of water along with acidic or basic conditions can catalyze the hydrolysis of the methyl ester.- Use anhydrous solvents and minimize the sample's exposure to moisture. - Avoid strongly acidic or basic conditions during extraction. If the sample matrix is acidic or basic, neutralize it prior to extraction. - If derivatization to the methyl ester is performed in the lab, ensure the reaction goes to completion and that all catalytic reagents are neutralized and removed before storage.
Adsorption to Surfaces: The hydroxyl group can lead to adsorption onto glass or silica (B1680970) surfaces.- Use silanized glassware to minimize adsorption. - If using solid-phase extraction (SPE) with silica, ensure the elution solvent is sufficiently polar to overcome adsorptive losses.
Presence of Unexpected Peaks in Analysis (e.g., GC-MS, LC-MS) Oxidation Products: The alpha-hydroxy group is susceptible to oxidation, which can be initiated by exposure to air, light, or metal ions.- Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Use solvents that have been purged with an inert gas. - Store samples and extracts in amber vials to protect from light. - Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.
Hydrolysis Product: A peak corresponding to 2-hydroxyhexadecanoic acid may be present.- Refer to the solutions for "Low Recovery" due to hydrolysis. Ensure all steps are taken to minimize exposure to water and non-neutral pH.
Side-products from Derivatization: If methylating the corresponding carboxylic acid, incomplete reaction or side reactions can introduce impurities.- Optimize the methylation reaction conditions (time, temperature, reagent concentration). - Purify the this compound after derivatization, for example, using flash chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample extraction?

A1: The two main degradation pathways are:

  • Hydrolysis: The methyl ester group is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding 2-hydroxyhexadecanoic acid and methanol.

  • Oxidation: The secondary alcohol (hydroxyl group) at the C-2 position can be oxidized to a ketone (Methyl 2-oxohexadecanoate). This can be promoted by exposure to oxygen, light, and trace metal contaminants.

Q2: What is the recommended method for extracting this compound from biological tissues?

A2: A modified Folch or Bligh & Dyer method is generally recommended. These methods use a mixture of chloroform and methanol to efficiently extract a broad range of lipids. For tissues with high water content (around 80%), the Bligh & Dyer method is particularly suitable due to its specific solvent ratios designed for a monophasic system with the sample's water content.[1] It is crucial to use high-purity, anhydrous solvents.

Q3: How should I store this compound standards and my extracted samples?

A3: Both pure standards and samples containing this compound should be stored at -20°C or lower in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.[2] For long-term storage, -80°C is preferable.

Q4: Should I be concerned about the stability of the hydroxyl group during extraction?

A4: Yes. The hydroxyl group makes the molecule more polar than its non-hydroxylated counterpart and susceptible to oxidation. To maintain its integrity, avoid high temperatures, strong oxidizing agents, and prolonged exposure to air and light during the extraction process. Adding an antioxidant like BHT to the extraction solvent is a good practice.

Q5: Can I use a base-catalyzed method to prepare this compound from its corresponding fatty acid?

A5: While base-catalyzed transesterification is rapid, it is not suitable for free fatty acids. For converting 2-hydroxyhexadecanoic acid to its methyl ester, an acid-catalyzed method (e.g., using BF3 in methanol or methanolic HCl) is necessary. However, care must be taken to control the reaction conditions to prevent side reactions and to neutralize the acid catalyst before downstream processing and storage.

Data Presentation

The following table provides representative recovery rates for a generic long-chain hydroxy fatty acid methyl ester under various extraction conditions. Please note that this data is illustrative and actual recoveries may vary based on the specific sample matrix and experimental execution.

Extraction Method Key Parameters Expected Recovery (%) Potential for Degradation
Folch Method Chloroform:Methanol (2:1, v/v), Anhydrous Solvents90-98%Low
Bligh & Dyer Method Chloroform:Methanol:Water ratios adjusted for sample moisture88-96%Low
Hexane (B92381):Isopropanol 3:2 (v/v)85-95%Low to Moderate
Soxhlet Extraction Hexane, 6 hours80-90%Moderate to High (due to heat)
Folch Method (Acidic Sample, no neutralization) Chloroform:Methanol (2:1, v/v)60-80% (due to hydrolysis)High
Folch Method (with BHT antioxidant) Chloroform:Methanol (2:1, v/v), 0.01% BHT90-98%Very Low (oxidation inhibited)

Experimental Protocols

Recommended Protocol for Extraction of this compound from Biological Tissue

This protocol is based on a modified Folch method designed to minimize degradation.

Materials:

  • Homogenizer

  • Centrifuge

  • Silanized glass centrifuge tubes with PTFE-lined caps

  • Amber glass vials for final storage

  • Chloroform (anhydrous, HPLC grade)

  • Methanol (anhydrous, HPLC grade)

  • 0.9% NaCl solution (aqueous, deoxygenated)

  • Butylated hydroxytoluene (BHT)

  • Nitrogen or Argon gas supply

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled, tared, silanized glass centrifuge tube.

    • Add 2 mL of ice-cold methanol containing 0.01% BHT.

    • Homogenize the sample on ice until a uniform suspension is achieved.

  • Lipid Extraction:

    • Add 4 mL of chloroform (containing 0.01% BHT) to the homogenate. The chloroform:methanol ratio should be 2:1 (v/v).

    • Vortex the mixture vigorously for 2 minutes at room temperature.

    • Allow the mixture to stand for 30 minutes to ensure complete extraction.

  • Phase Separation:

    • Add 1.2 mL of deoxygenated 0.9% NaCl solution to the tube.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Lipid Recovery:

    • Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, silanized amber glass vial. Be cautious not to disturb the protein interface.

  • Drying and Storage:

    • Dry the collected chloroform extract under a gentle stream of nitrogen or argon.

    • Resuspend the lipid extract in a known volume of an appropriate solvent (e.g., hexane or chloroform:methanol 9:1) for analysis.

    • Store the final extract at -80°C until analysis.

Visualizations

Degradation Pathways of this compound M2HH This compound Hydrolysis_Product 2-hydroxyhexadecanoic Acid + Methanol M2HH->Hydrolysis_Product Hydrolysis (H₂O, Acid/Base) Oxidation_Product Methyl 2-oxohexadecanoate M2HH->Oxidation_Product Oxidation (O₂, Light, Metal Ions)

Caption: Potential degradation pathways for this compound.

Recommended Extraction Workflow Start Start: Biological Sample Homogenize Homogenize in cold Methanol + BHT Start->Homogenize Extract Add Chloroform + BHT (2:1 ratio) and Vortex Homogenize->Extract Phase_Sep Add deoxygenated 0.9% NaCl and Centrifuge Extract->Phase_Sep Collect Collect lower Chloroform Layer Phase_Sep->Collect Dry Dry under Nitrogen/Argon Collect->Dry Store Resuspend and Store at -80°C Dry->Store

Caption: Workflow to minimize degradation during extraction.

References

Technical Support Center: Resolving Peak Splitting in the Chromatographic Analysis of Methyl 2-hydroxyhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic analysis of Methyl 2-hydroxyhexadecanoate. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you resolve peak splitting and achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is peak splitting and why is it a problem?

Peak splitting in chromatography is a phenomenon where a single compound appears as two or more distinct, often overlapping, peaks.[1] This distortion can lead to inaccurate quantification, reduced resolution, and difficulty in peak identification, ultimately compromising the reliability of your analytical results.

Q2: I'm observing a split peak for this compound. What is the most likely cause?

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. The most common reason for observing a split peak for this compound is the partial or complete separation of these enantiomers on the chromatographic column.[2] This can happen even on achiral (non-chiral) columns if the conditions are inadvertently conducive to chiral separation.

Q3: Can issues with my Gas Chromatography (GC) system cause peak splitting for this analyte?

Yes, several GC-related issues can lead to peak splitting for this compound. These include:

  • Improper Injection Technique: An erratic or slow injection can cause the sample to be introduced onto the column in a non-uniform band, leading to a split peak.[3]

  • Solvent and Stationary Phase Mismatch: If the polarity of the sample solvent is significantly different from the stationary phase of the column, it can cause poor sample focusing at the head of the column, resulting in peak splitting.[4]

  • Inlet Issues: A dirty or active inlet liner, or an incorrect inlet temperature, can cause sample degradation or poor volatilization, which can manifest as split peaks.[3]

  • Column Installation: Incorrect column installation, such as the wrong insertion depth into the injector, can create dead volume or disrupt the sample path, causing peak distortion.[3]

Q4: What about High-Performance Liquid Chromatography (HPLC)? What are the common HPLC-related causes of peak splitting?

In HPLC, peak splitting for this compound can be caused by:

  • Column Voids or Blocked Frits: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path of the mobile phase, causing the sample to spread unevenly and resulting in split peaks for all analytes in the chromatogram.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, especially for early eluting peaks.[5] It is always best to dissolve the sample in the initial mobile phase if possible.

  • Co-elution: The split peak may actually be two different compounds eluting very close to each other. Injecting a smaller sample volume can help determine if this is the case; if the two peaks become more distinct, the issue is co-elution, and the method's selectivity needs to be improved.[5]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, which may separate slightly and cause a split or broadened peak.[5]

Troubleshooting Guides

Diagram: General Troubleshooting Workflow for Peak Splitting

G Troubleshooting Workflow for Peak Splitting cluster_0 Initial Observation cluster_1 Problem Scoping cluster_2 Troubleshooting (All Peaks Split) cluster_3 Troubleshooting (Analyte Peak Split) A Peak Splitting Observed B Are all peaks split or just the analyte? A->B C All Peaks Split B->C All D Only Analyte Peak is Split B->D Analyte Only E Check for hardware issues: - Column void - Blocked frit - Leaks/Improper connections C->E F Investigate analyte-specific causes: - Chiral separation - Sample solvent mismatch - Co-elution - On-column degradation D->F

Caption: A logical workflow to diagnose the cause of peak splitting.

Guide 1: Gas Chromatography (GC) Troubleshooting

If you are experiencing peak splitting for this compound in your GC analysis, follow these steps:

Is the Hydroxyl Group Derivatized?

The free hydroxyl group of this compound can interact with active sites in the GC system, leading to peak tailing and potential splitting. Derivatizing this group to a less polar, more stable form is highly recommended.

Experimental Protocol: Derivatization of the Hydroxyl Group

A common method is silylation to form a trimethylsilyl (B98337) (TMS) ether.

Materials:

  • Dried sample containing this compound

  • Silylation reagent (e.g., BSTFA with 1% TMCS)[6]

  • Aprotic solvent (e.g., acetonitrile (B52724) or pyridine)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Place the dried sample (e.g., 100 µL of a 1 mg/mL solution) into a GC vial.[6]

  • Add the silylation reagent (e.g., 50 µL of BSTFA + 1% TMCS).[6]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes to ensure complete derivatization.[6]

  • Cool the sample to room temperature before analysis.

Table 1: Recommended GC Conditions for Achiral Analysis of Derivatized this compound

ParameterRecommended SettingRationale
Column Non-polar (e.g., DB-5MS) or intermediate polarity (e.g., DB-23) capillary columnA non-polar column separates primarily by boiling point. A more polar column like DB-23 can offer different selectivity for FAMEs.
Injector Temperature 250°C - 280°CEnsures rapid and complete volatilization of the derivatized analyte.[7]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Provides a good balance between analysis time and resolution.[7]
Oven Program Initial: 80°C, hold 2 minRamp: 10°C/min to 280°C, hold 5 minA general-purpose temperature program suitable for FAMEs.[7] The initial temperature should be about 20°C below the boiling point of the solvent.[8]
Detector FID or MSFID is a robust, universal detector for organic compounds. MS provides mass information for identification.

Are You Intending a Chiral Separation?

If you are using a chiral GC column, you are intentionally separating the enantiomers, and two peaks are expected. If you are using an achiral column and still see a split peak, your conditions might be inadvertently causing a partial separation.

Table 2: Troubleshooting Peak Splitting in Achiral GC Analysis

Potential CauseRecommended Action
Inadvertent Chiral Separation Increase the oven temperature ramp rate or use a higher isothermal temperature to reduce the interaction time with the stationary phase.
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent with a polarity similar to the stationary phase (e.g., hexane (B92381) for a non-polar column).
Poor Injection Technique If injecting manually, ensure a smooth and rapid injection. Use an autosampler for better reproducibility.[3]
Column Contamination Trim 10-20 cm from the front of the column to remove non-volatile residues.[8]

Guide 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

For HPLC analysis, peak splitting is often related to the column, mobile phase, or sample preparation.

Experimental Protocol: Sample Preparation for HPLC Analysis

Proper sample preparation is crucial to prevent column plugging and ensure good peak shape.

Materials:

  • Sample containing this compound

  • HPLC-grade solvents (matching the initial mobile phase composition)

  • Syringe filters (0.22 or 0.45 µm)

  • HPLC vials with caps

Procedure:

  • Dissolve the sample in a solvent that is identical to or weaker than the initial mobile phase of your HPLC gradient.[5]

  • Ensure the sample is completely dissolved. Sonication may be used if necessary.

  • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[9]

  • Transfer the filtered sample to an HPLC vial.

Table 3: Recommended HPLC Conditions for Achiral Analysis of this compound

ParameterRecommended SettingRationale
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)A standard choice for the separation of non-polar to moderately polar compounds like fatty acid esters.[10]
Mobile Phase A Water
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a higher percentage of mobile phase A (e.g., 70%) and gradually increase mobile phase B to 100% over 20-30 minutes.A gradient is necessary to elute the long-chain fatty acid ester from the C18 column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40°CElevated temperature can improve peak shape and reduce viscosity.[10]
Detector UV at low wavelength (e.g., 205-210 nm) or Evaporative Light Scattering Detector (ELSD)The analyte lacks a strong chromophore, so low UV or a mass-based detector like ELSD is required.[5]

Are You Intending a Chiral Separation?

For intentional chiral separation in HPLC, a chiral stationary phase (CSP) is required.

Table 4: Troubleshooting Peak Splitting in Achiral HPLC Analysis

Potential CauseRecommended Action
Column Void/Blocked Frit If all peaks are split, reverse-flush the column (if permissible by the manufacturer) or replace the column and/or inline filter.[1]
Strong Sample Solvent Re-dissolve the sample in the initial mobile phase. If this is not possible, inject a smaller volume.[5]
Co-eluting Impurity Adjust the mobile phase gradient or composition to improve selectivity. A shallower gradient may resolve the two components.
Inadvertent Chiral Separation While less common on achiral HPLC columns than in GC, changing the mobile phase composition or temperature may help merge the peaks.

Diagram: Chiral vs. Achiral Separation Logic

G Chiral vs. Achiral Analysis Logic A Start Analysis of This compound B Is the goal to separate enantiomers? A->B C Use Chiral Stationary Phase (GC or HPLC) B->C Yes D Use Achiral Stationary Phase (GC or HPLC) B->D No G Observing one peak? C->G H Observing a split peak? D->H E Two peaks expected (one for each enantiomer) F One sharp peak expected I Separation is not achieved. Modify method. G->I Yes J Successful separation G->J No (Two peaks) K Problem! Troubleshoot using GC or HPLC guides. H->K Yes L Successful analysis H->L No (One peak) I->C K->D

Caption: Decision tree for selecting a chiral or achiral method.

References

Technical Support Center: Minimizing Ion Suppression of Methyl 2-hydroxyhexadecanoate in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl 2-hydroxyhexadecanoate using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, a fatty acid methyl ester, which can be prone to ion suppression in ESI-MS.

Issue: Low or no signal for this compound.

  • Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.[1][2] This is a common phenomenon in complex samples where other molecules compete for ionization, reducing the signal of the target analyte.[2][3]

  • Troubleshooting & Optimization:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]

      • Solid-Phase Extraction (SPE): Recommended for complex matrices like plasma or serum. Use a cartridge with a suitable stationary phase (e.g., C18) to retain the hydrophobic this compound while washing away more polar interferences.

      • Liquid-Liquid Extraction (LLE): An effective technique to separate lipids from aqueous sample components.

      • Protein Precipitation: A simpler but less selective method suitable for initial cleanup.

    • Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

      • Adjust the gradient profile of your liquid chromatography (LC) method to increase the resolution between your analyte and interfering peaks.

      • Consider using a different column chemistry that provides better selectivity for lipids.

    • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering species.[4] However, this may not be suitable for trace analysis.[1]

Issue: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different samples are leading to inconsistent levels of ion suppression.[4]

  • Troubleshooting & Optimization:

    • Implement a Robust Sample Preparation Method: Consistent use of a high-quality sample preparation technique like SPE will minimize sample-to-sample variability in the matrix.[4]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for ion suppression. A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[4]

    • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in a blank matrix that is as close as possible to your actual samples. This helps to normalize the matrix effects across the entire analytical run.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in electrospray ionization mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of other co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your analysis.[1] this compound, being a lipid, is often analyzed in complex biological matrices that contain high concentrations of other lipids (like phospholipids) and salts, which are known to cause significant ion suppression.

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer after the LC column, while a blank matrix sample is injected. A drop in the constant signal of the analyte at the retention time of the matrix components indicates ion suppression.

Q3: What are the primary sources of ion suppression for lipid analysis?

A3: For lipid analysis, the most significant sources of ion suppression are:

  • Phospholipids: Abundant in biological samples like plasma and serum, they are notorious for causing ion suppression in positive ion mode ESI.

  • Salts and Buffers: Non-volatile salts can crystallize on the ESI droplet, inhibiting the release of analyte ions into the gas phase.[5]

  • Detergents and Polymers: These can suppress the signal even at low concentrations.[6] Ensure all glassware is thoroughly rinsed and avoid using detergents.[6]

Q4: Can I just change my ESI source settings to reduce ion suppression?

A4: While optimizing ESI source parameters can help, it is often not a complete solution for significant matrix effects. Adjusting parameters like nebulizing gas flow, drying gas temperature, and spray voltage can improve signal, but they cannot eliminate the competition for ionization at the droplet surface.[6][7] A comprehensive approach that includes sample preparation and chromatography is crucial.

Q5: Are there alternative ionization techniques that are less susceptible to ion suppression for this type of analyte?

A5: Yes. If ion suppression remains a significant issue with ESI, consider these alternatives:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less prone to ion suppression than ESI because it uses a gas-phase ionization mechanism.[1][5]

  • Field Ionization (FI): This is a soft ionization technique that produces minimal fragmentation and can be less susceptible to matrix effects for certain compounds, including fatty acid methyl esters.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis

TechniqueSelectivityThroughputCostKey Advantage for this compound
Protein Precipitation LowHighLowSimple and fast for initial cleanup.
Liquid-Liquid Extraction (LLE) ModerateModerateModerateGood for separating lipids from aqueous components.[2]
Solid-Phase Extraction (SPE) HighModerateHighHighly effective at removing interfering matrix components.[2]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal on your mass spectrometer.

  • Set up a 'T' junction to introduce the standard solution into the mobile phase flow between the LC column and the ESI source.

  • Infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Inject a blank matrix sample (e.g., extracted plasma without the analyte) onto the LC column.

  • Monitor the signal of your analyte's m/z. A dip in the signal intensity during the elution of matrix components indicates ion suppression.

Visualizations

Ion_Suppression_Troubleshooting_Workflow start Low or Inconsistent Signal for this compound check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected? check_suppression->suppression_present optimize_sample_prep Optimize Sample Preparation (SPE, LLE) suppression_present->optimize_sample_prep Yes no_suppression No Significant Suppression. Investigate Other Causes (e.g., Instrument Issues) suppression_present->no_suppression No improve_chromatography Improve Chromatographic Separation optimize_sample_prep->improve_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard improve_chromatography->use_sil_is re_evaluate Re-evaluate Signal use_sil_is->re_evaluate issue_resolved Issue Resolved re_evaluate->issue_resolved Yes consider_alt_ionization Consider Alternative Ionization (APCI, FI) re_evaluate->consider_alt_ionization No consider_alt_ionization->issue_resolved

Caption: Troubleshooting workflow for ion suppression.

Sample_Prep_Workflow start Biological Sample (e.g., Plasma, Serum) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) supernatant->spe wash Wash (to remove polar interferences) spe->wash elute Elute this compound (with organic solvent) wash->elute analysis LC-MS/MS Analysis elute->analysis

Caption: Recommended sample preparation workflow.

References

stability testing of Methyl 2-hydroxyhexadecanoate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Methyl 2-hydroxyhexadecanoate. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond is susceptible to cleavage, especially in the presence of acidic or basic conditions and moisture, yielding 2-hydroxyhexadecanoic acid and methanol.[1][2]

  • Oxidation: While the fatty acid chain is saturated and thus less prone to oxidation than unsaturated counterparts, the secondary alcohol (hydroxyl group) can be oxidized to a ketone.[3] This can be accelerated by the presence of oxidizing agents, light, and heat.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. For optimal preservation, it is recommended to store the compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Q3: My analytical results show a new, more polar peak appearing over time. What could it be?

A3: A new, more polar peak is likely the result of hydrolysis, leading to the formation of 2-hydroxyhexadecanoic acid. The free carboxylic acid group increases the polarity of the molecule, resulting in a shorter retention time on a reverse-phase HPLC column compared to the parent ester. To confirm, you can co-inject a standard of 2-hydroxyhexadecanoic acid or analyze the peak using LC-MS to identify its mass.

Q4: Can I use Gas Chromatography (GC) for stability testing of this compound?

A4: Yes, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable method for the quantitative analysis of this compound.[4] However, be aware that the free acid degradation product (2-hydroxyhexadecanoic acid) is less volatile and may require derivatization (e.g., silylation) for accurate analysis by GC. HPLC is often preferred for simultaneously analyzing the parent compound and its non-volatile degradation products without derivatization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Assay Results - Incomplete dissolution of the sample.- Adsorption to container surfaces.- Sample degradation during preparation.- Ensure complete dissolution using an appropriate organic solvent (e.g., methanol, acetonitrile). Sonication may aid dissolution.- Use silanized glass vials to prevent adsorption.- Prepare samples fresh before analysis and minimize their exposure to light and high temperatures.
Rapid Degradation Observed Under Ambient Conditions - Presence of contaminants (e.g., acid/base residues, metal ions).- High humidity in the storage environment.- Ensure the use of high-purity solvents and glassware.- Store the compound in a desiccator or a controlled humidity chamber. Metal ions can catalyze oxidation, so avoid contact with reactive metals.[5][6]
Formation of Multiple Unknown Impurities - Over-stressing during forced degradation studies.- Complex degradation pathways under specific stress conditions (e.g., photolysis, strong oxidation).- Reduce the duration or intensity of the stress condition to target 5-20% degradation.[2][7][8] Over-stressing can lead to secondary degradation products not relevant to shelf-life stability.[9]- Use LC-MS/MS to identify the mass and fragmentation patterns of the unknown impurities to elucidate their structures.

Stability Data Summary

The following tables present illustrative stability data for this compound under various storage and forced degradation conditions.

Table 1: Long-Term Stability of this compound (Solid State)

Storage ConditionTime (Months)Assay (%)AppearanceTotal Degradation Products (%)
5°C ± 3°C099.8White Powder< 0.2
699.6White Powder0.4
1299.5White Powder0.5
25°C / 60% RH099.8White Powder< 0.2
698.2White Powder1.8
1296.5White Powder3.5
40°C / 75% RH099.8White Powder< 0.2
395.1White Powder4.9
690.3Off-white Powder9.7

Table 2: Forced Degradation of this compound (in Solution)

Stress ConditionDurationAssay (%)Major Degradation ProductTotal Degradation Products (%)
0.1 M HCl, 60°C24 hours91.22-hydroxyhexadecanoic acid8.8
0.1 M NaOH, 40°C8 hours88.52-hydroxyhexadecanoic acid11.5
10% H₂O₂, 25°C24 hours94.7Methyl 2-oxohexadecanoate5.3
60°C (Thermal)48 hours97.92-hydroxyhexadecanoic acid2.1
Photostability (ICH Q1B)1.2 million lux hours99.1Not significant0.9

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Indicating Assay
  • Chromatographic System:

    • HPLC with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Procedure:

    • Inject the prepared sample into the HPLC system.

    • Identify the peak for this compound and any degradation products based on their retention times.

    • Quantify the amount of the parent compound and degradation products using a calibrated standard curve.

Protocol 2: Forced Degradation (Stress Testing)
  • General Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 1:1).

  • Acid Hydrolysis:

    • Mix equal volumes of the sample solution and 0.2 M HCl to get a final HCl concentration of 0.1 M.

    • Incubate at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the sample solution and 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

    • Incubate at 40°C.

    • Withdraw aliquots at appropriate time points (e.g., 1, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the sample solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 10%.

    • Keep the mixture at room temperature (25°C), protected from light.

    • Withdraw aliquots at appropriate time points (e.g., 8, 24 hours) for analysis.

  • Thermal Degradation:

    • Store the sample solution in a sealed vial at 60°C, protected from light.

    • Withdraw aliquots at appropriate time points (e.g., 24, 48 hours) for analysis.

  • Photostability:

    • Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both samples after the exposure period.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Forced Degradation) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 40°C) Prep->Base Oxidation Oxidation (10% H2O2, 25°C) Prep->Oxidation Thermal Thermal (60°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC Quantify Quantify Parent and Degradants HPLC->Quantify MassBalance Calculate Mass Balance (90-110% Target) Quantify->MassBalance Identify Identify Degradation Products (LC-MS if needed) MassBalance->Identify

Workflow for Forced Degradation Study

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound AcidProduct 2-hydroxyhexadecanoic acid + Methanol Parent->AcidProduct H+ or OH- / H2O OxoProduct Methyl 2-oxohexadecanoate Parent->OxoProduct [O]

Primary Degradation Pathways

References

Validation & Comparative

Validating Methyl 2-hydroxyhexadecanoate as a Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Methyl 2-hydroxyhexadecanoate as a potential disease biomarker. While direct studies validating this specific molecule are not yet prevalent in published literature, this document outlines a robust, multi-faceted approach based on established methodologies for similar lipid biomarkers. We will explore the analytical techniques, potential biological roles, and a structured workflow for its validation, supported by detailed experimental protocols and comparative data presentation.

Introduction to this compound

This compound is the methyl ester of 2-hydroxyhexadecanoic acid, a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position.[1] 2-hydroxy fatty acids are integral components of sphingolipids, which are abundant in the nervous system, skin, and kidneys.[2][3] The metabolism of these fatty acids is primarily regulated by the enzyme fatty acid 2-hydroxylase (FA2H).[4][5] Dysregulation of FA2H and subsequent alterations in 2-hydroxy fatty acid levels have been implicated in several diseases, including neurodegenerative disorders and cancer, suggesting that molecules like this compound could serve as valuable disease biomarkers.[4][5][6]

Comparative Analysis of Analytical Platforms

The accurate quantification of this compound in biological samples is paramount for its validation as a biomarker. Several analytical techniques are suitable for the analysis of fatty acid methyl esters (FAMEs), each with distinct advantages and limitations.

Table 1: Comparison of Analytical Techniques for FAME Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation based on volatility and mass-to-charge ratio detection.[7]Separation based on polarity and UV absorbance detection.[8][9]Antigen-antibody specific binding and colorimetric or fluorescent detection.[10]
Sensitivity HighModerateHigh
Specificity High (provides structural information)Moderate (co-elution can be an issue)Very High (dependent on antibody specificity)
Throughput ModerateHighHigh
Sample Prep Derivatization to FAMEs required.[7]Can analyze directly or as FAMEs.[8][9]Minimal for direct detection, but may require specific sample handling.[10]
Cost High (instrumentation)ModerateLow (per sample, but antibody development can be costly)
Ideal For Discovery phase, structural confirmation, and quantification.Routine quantification of known analytes.High-throughput screening of large sample cohorts.

Proposed Validation Workflow

A systematic approach is crucial for validating a novel biomarker. The following workflow outlines the key stages, from initial discovery to clinical validation.

G cluster_discovery Discovery & Feasibility cluster_analytical Analytical Validation cluster_clinical Clinical Validation Discovery Lipidomic Profiling (Untargeted GC-MS) Candidate Identification of This compound as a Potential Biomarker Discovery->Candidate AssayDev Analytical Method Development & Optimization (GC-MS, HPLC, ELISA) Candidate->AssayDev Precision Precision (Intra- & Inter-assay) AssayDev->Precision Accuracy Accuracy (Spike & Recovery) Precision->Accuracy Linearity Linearity & Range Accuracy->Linearity Stability Sample Stability (Freeze-thaw, long-term) Linearity->Stability CaseControl Case-Control Studies (Comparison between diseased and healthy cohorts) Stability->CaseControl ROC ROC Curve Analysis (Sensitivity & Specificity) CaseControl->ROC Longitudinal Longitudinal Studies (Correlation with disease progression) ROC->Longitudinal

Caption: Proposed workflow for the validation of this compound as a biomarker.

Potential Signaling Pathway Involvement

The biological function of 2-hydroxy fatty acids is closely tied to the synthesis and degradation of sphingolipids. The enzyme FA2H plays a central role in this process. A deficiency in FA2H can lead to the accumulation of its substrates and a depletion of its products, potentially impacting downstream signaling pathways involved in cell proliferation, apoptosis, and inflammation.[2][3]

G FattyAcid Hexadecanoic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) FattyAcid->FA2H HydroxyFA 2-Hydroxyhexadecanoic Acid FA2H->HydroxyFA Esterification Esterification HydroxyFA->Esterification CeramideSynthase Ceramide Synthase HydroxyFA->CeramideSynthase MethylEster This compound (Biomarker Candidate) Esterification->MethylEster HydroxyCeramide 2-Hydroxy-Ceramide CeramideSynthase->HydroxyCeramide Sphingolipids Complex Sphingolipids (e.g., in Myelin) HydroxyCeramide->Sphingolipids Signaling Downstream Signaling (Apoptosis, Proliferation, Inflammation) Sphingolipids->Signaling

Caption: Potential metabolic pathway of this compound.

Experimental Protocols

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the sensitive and specific quantification of this compound in plasma samples.

a. Sample Preparation (Lipid Extraction and Derivatization)

  • To 100 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing an internal standard (e.g., C17:0 fatty acid methyl ester).

  • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.

  • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Incubate at 80°C for 1 hour to convert fatty acids to their methyl esters.[11]

  • Add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and centrifuge.

  • Collect the upper hexane layer containing the FAMEs and transfer to a GC vial.

b. GC-MS Analysis

  • GC Column: Use a capillary column suitable for FAME analysis, such as a DB-Wax or Rt-2560 column.[7][12]

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.[13]

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in electron ionization (EI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) for the target ions of this compound and the internal standard for quantification.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for higher-throughput analysis.

a. Sample Preparation

  • Perform lipid extraction as described in the GC-MS protocol (steps 1-3).

  • Reconstitute the dried lipid extract in the mobile phase.

b. HPLC-UV Analysis [8][9]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1 mL/min.

  • UV Detection: 205 nm.

  • Quantification: Use a calibration curve prepared with authentic standards of this compound.

Development of a Competitive ELISA

A custom ELISA can be developed for high-throughput screening.

  • Antigen Synthesis: Conjugate 2-hydroxyhexadecanoic acid to a carrier protein (e.g., BSA).

  • Antibody Production: Generate polyclonal or monoclonal antibodies against the conjugate.

  • Assay Development:

    • Coat microtiter plates with the synthesized antigen.

    • Incubate with a mixture of the sample (containing free this compound) and a limited amount of the specific antibody.

    • Free and coated antigens will compete for antibody binding.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate to generate a colorimetric signal, which is inversely proportional to the concentration of this compound in the sample.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different patient cohorts or experimental conditions.

Table 2: Hypothetical Concentration of this compound in Patient Plasma (ng/mL)

Patient GroupNMean ± SDMedianRangep-value
Healthy Controls5015.2 ± 3.114.89.5 - 21.3<0.001
Disease Cohort A5028.7 ± 6.527.918.2 - 45.1
Disease Cohort B5016.1 ± 3.515.510.1 - 22.5

Table 3: Analytical Validation Summary (GC-MS Method)

ParameterResultAcceptance Criteria
Intra-assay Precision (%CV) < 5%< 15%
Inter-assay Precision (%CV) < 8%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%
Linearity (r²) > 0.99> 0.99
Limit of Quantification (LOQ) 1 ng/mLDefined based on study needs

Conclusion

The validation of this compound as a disease biomarker requires a rigorous and multi-step process. This guide provides a comprehensive framework, from the selection of appropriate analytical methods to the design of clinical validation studies. While further research is needed to directly link this molecule to specific pathologies, the methodologies and workflows outlined here, based on the analysis of similar lipid molecules, offer a clear path forward for its evaluation. The successful validation of this compound could provide a valuable new tool for disease diagnosis, prognosis, and the development of targeted therapies.

References

A Comparative Guide to the Biological Activities of Methyl 2-hydroxyhexadecanoate and 2-hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of methyl 2-hydroxyhexadecanoate and its corresponding free fatty acid, 2-hydroxyhexadecanoic acid. While direct comparative studies are limited, this document synthesizes available data on their individual characteristics, the biological relevance of related compounds, and the general principles governing the activity of fatty acids versus their methyl esters.

Executive Summary

2-Hydroxyhexadecanoic acid, a naturally occurring hydroxylated fatty acid, and its methyl ester derivative, this compound, are lipid molecules with potential therapeutic applications. Based on the activities of structurally related compounds, both molecules are anticipated to exhibit anticancer, anti-inflammatory, and antimicrobial properties.

The primary difference in their biological activity profile is expected to stem from their physicochemical properties. This compound, being more lipophilic, may exhibit enhanced cellular uptake and act as a prodrug, being hydrolyzed by intracellular esterases to release the active 2-hydroxyhexadecanoic acid. The free acid, in turn, is likely the primary effector molecule interacting with biological targets.

Physicochemical Properties

A fundamental understanding of the physicochemical differences between the free acid and its methyl ester is crucial for interpreting their biological activities.

PropertyThis compound2-hydroxyhexadecanoic Acid
Molecular Formula C₁₇H₃₄O₃[1]C₁₆H₃₂O₃[2]
Molecular Weight 286.45 g/mol [1]272.42 g/mol [2]
Structure Ester of 2-hydroxyhexadecanoic acidCarboxylic acid
Polarity Less polar (more lipophilic)More polar (less lipophilic)
Charge at Physiological pH NeutralAnionic (deprotonated carboxyl group)

Comparative Biological Activity

Anticancer Activity
  • 2-hydroxyhexadecanoic Acid and related compounds: Hydroxylated fatty acids have demonstrated notable anticancer properties. For instance, 2-hydroxy-docosahexaenoic acid (a related compound) has been shown to induce apoptosis and endoplasmic reticulum stress in pancreatic cancer cells[3][4]. A patent has been filed for the use of 8-hydroxyhexadecanoic acid in the treatment of cancer, indicating the potential of this class of molecules[5]. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).

  • This compound and related compounds: Fatty acid methyl esters have also been investigated for their anticancer potential. For example, hexadecanoic acid methyl ester has been studied for its in silico activity against colon cancer targets[6]. The ester form may enhance the delivery of the active fatty acid into cancer cells due to increased lipophilicity.

Hypothesized Comparative Efficacy: this compound may exhibit comparable or even enhanced in vitro cytotoxicity compared to 2-hydroxyhexadecanoic acid, assuming efficient intracellular hydrolysis to the active free acid. The increased membrane permeability of the ester could lead to higher intracellular concentrations of the active compound.

Anti-inflammatory Activity
  • 2-hydroxyhexadecanoic Acid and related compounds: Long-chain hydroxyl fatty acids are suggested to possess anti-inflammatory properties. One of the proposed mechanisms is the inhibition of phospholipase A₂, a key enzyme in the inflammatory cascade[7].

  • This compound and related compounds: The anti-inflammatory effects of fatty acid methyl esters are less directly documented for this specific subclass. However, as prodrugs, they would deliver the anti-inflammatory 2-hydroxyhexadecanoic acid.

Hypothesized Comparative Efficacy: The anti-inflammatory activity would likely be dependent on the conversion of the methyl ester to the free acid. The overall observed effect in a cellular or in vivo model would depend on the rate of this conversion.

Antimicrobial Activity
  • 2-hydroxyhexadecanoic Acid and related compounds: Saturated fatty acids are known to have antibacterial properties, particularly against Gram-positive bacteria[8]. The proposed mechanism involves the disruption of the bacterial cell membrane.

  • This compound and related compounds: Fatty acid methyl esters have also been shown to possess antimicrobial activity.

Hypothesized Comparative Efficacy: The free carboxylic acid group is often crucial for the membrane-disrupting activity of fatty acids. Therefore, 2-hydroxyhexadecanoic acid may exhibit more potent direct antimicrobial activity than its methyl ester. However, the methyl ester could still be effective if it can penetrate bacterial cells and be hydrolyzed.

Mechanism of Action: The Prodrug Concept

A key hypothesis for the biological activity of this compound is its role as a prodrug. Esterification of the carboxylic acid group increases the lipophilicity of the molecule, which can facilitate its passage across the lipid-rich cell membranes via passive diffusion[9][10][11]. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester bond, releasing the active 2-hydroxyhexadecanoic acid. This active form can then engage with its intracellular targets to elicit a biological response.

Prodrug_Mechanism Methyl_Ester This compound (Extracellular) Cell_Membrane Cell Membrane Methyl_Ester->Cell_Membrane Passive Diffusion Intracellular_Ester This compound (Intracellular) Cell_Membrane->Intracellular_Ester Free_Acid 2-hydroxyhexadecanoic Acid (Active Form) Intracellular_Ester->Free_Acid Esterase Hydrolysis Biological_Target Biological Target Free_Acid->Biological_Target Binding/Interaction Biological_Response Biological Response (e.g., Apoptosis, Anti-inflammation) Biological_Target->Biological_Response

Caption: Prodrug activation of this compound.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities discussed. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or 2-hydroxyhexadecanoic acid. Include a vehicle control (e.g., DMSO or ethanol). Incubate for 24, 48, or 72 hours[12][13].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan (B1609692) crystals[14].

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader[13].

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds Incubate_24h->Treat_Cells Incubate_Time Incubate (24, 48, or 72h) Treat_Cells->Incubate_Time Add_MTT Add MTT Reagent Incubate_Time->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility (Disk Diffusion Assay)

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard)[15].

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate[16].

  • Disk Application: Aseptically place sterile paper disks (6 mm) impregnated with known concentrations of this compound and 2-hydroxyhexadecanoic acid onto the agar surface. Include a vehicle control disk and a positive control antibiotic disk[16][17].

  • Incubation: Incubate the plates at 37°C for 18-24 hours[18].

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters[18].

Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Compound-impregnated Disks Inoculate_Plate->Apply_Disks Incubate_Plate Incubate at 37°C for 18-24h Apply_Disks->Incubate_Plate Measure_Zones Measure Zones of Inhibition Incubate_Plate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the disk diffusion antimicrobial assay.

Signaling Pathways

Fatty Acid Metabolism

Upon cellular uptake, fatty acids are activated and can enter various metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids.

Fatty_Acid_Metabolism Fatty_Acid Fatty Acid (e.g., 2-hydroxyhexadecanoic acid) Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Mitochondria Mitochondria Fatty_Acyl_CoA->Mitochondria CPT1 Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Fatty_Acyl_CoA->Lipid_Synthesis Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP (Energy) TCA_Cycle->ATP

Caption: Simplified overview of fatty acid metabolism.

Intrinsic Apoptosis Pathway

Many anticancer agents, including fatty acids, can induce apoptosis through the intrinsic (mitochondrial) pathway.

Intrinsic_Apoptosis Cellular_Stress Cellular Stress (e.g., from 2-hydroxyhexadecanoic acid) Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) Cellular_Stress->Bcl2_Family Mitochondrial_Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrial_Permeabilization Cytochrome_c Cytochrome c Release Mitochondrial_Permeabilization->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: The intrinsic pathway of apoptosis.

Conclusion and Future Directions

While direct comparative data is lacking, the available evidence suggests that both 2-hydroxyhexadecanoic acid and its methyl ester are promising candidates for further investigation as potential therapeutic agents. This compound may offer advantages in terms of cellular delivery due to its increased lipophilicity, acting as a prodrug for the biologically active free fatty acid.

Future research should focus on:

  • Direct, quantitative in vitro comparisons of the anticancer, anti-inflammatory, and antimicrobial activities of this compound and 2-hydroxyhexadecanoic acid.

  • Elucidation of the specific molecular targets and signaling pathways modulated by 2-hydroxyhexadecanoic acid.

  • In vivo studies to evaluate the pharmacokinetics, efficacy, and safety of both compounds.

This foundational comparison provides a framework for researchers to design and execute experiments aimed at unlocking the full therapeutic potential of these intriguing lipid molecules.

References

A Comparative Guide to Inter-Laboratory Validated Methods for Methyl 2-hydroxyhexadecanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-hydroxyhexadecanoate is a hydroxy fatty acid methyl ester, and its accurate quantification is essential in various research and development settings. This guide provides a comparative overview of established analytical methodologies, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound. While a specific inter-laboratory validation study for this compound was not identified in the public domain, this document synthesizes data from single-laboratory validations of fatty acid methyl esters (FAMEs) and outlines the framework for an inter-laboratory comparison. The principles of method validation are guided by the International Conference on Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate quantification methods.

Comparative Overview of Quantification Methods

The primary analytical techniques for the quantification of fatty acid methyl esters like this compound are GC-MS and LC-MS.[3][4][5] Each method, coupled with appropriate sample preparation, offers distinct advantages in terms of sensitivity, selectivity, and matrix compatibility.

Table 1: Comparison of Quantitative Performance Parameters for GC-MS and LC-MS/MS

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Acceptance Criteria (Typical)
Linearity (R²) > 0.995> 0.998≥ 0.995
Accuracy (% Recovery) 90-110%95-105%80-120%
Precision (% RSD) < 15%< 10%≤ 15%
Limit of Detection (LOD) Low ng/mLHigh pg/mL to low ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Mid ng/mLLow ng/mLSignal-to-Noise ratio of 10:1
Matrix Effect Less common, but can occurMore susceptible, requires careful evaluation-
Throughput ModerateHigh-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental protocols for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like FAMEs.[6][7]

Sample Preparation: Lipid Extraction and Derivatization

  • Lipid Extraction: Total lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a modified Folch method.[8]

  • Saponification: The extracted lipids are saponified using a methanolic sodium hydroxide (B78521) solution to yield free fatty acids.

  • Methylation: The free fatty acids are converted to their corresponding methyl esters (FAMEs) using a derivatizing agent such as 14% boron trifluoride in methanol (B129727) (BF3-methanol).[5] The mixture is heated to ensure complete reaction.

  • Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane (B92381).[9]

  • Sample Cleanup: The hexane layer containing the FAMEs is washed and dried prior to GC-MS analysis.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.[10]

  • Mass Spectrometer: Agilent 5975C or equivalent.[10]

  • Column: A capillary column suitable for FAME analysis, such as a DB-WAX or a similar polar stationary phase.

  • Injection Mode: Splitless injection.[10]

  • Carrier Gas: Helium at a constant flow rate.[11]

  • Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, making it suitable for the analysis of complex biological samples.[3][12]

Sample Preparation

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated using a solvent like acetonitrile.

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The analyte of interest is extracted from the supernatant using an appropriate solvent system or an SPE cartridge to concentrate the sample and remove interfering substances.

  • Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu LC-10AS or equivalent.[13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used for the separation of lipids.[12][13]

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Methylation (FAMEs) Extraction->Derivatization Cleanup Sample Cleanup Derivatization->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Report Results Quantification->Report LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecip Protein Precipitation Sample->ProteinPrecip Extraction LLE or SPE ProteinPrecip->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Report Results Quantification->Report Interlab_Validation cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Data Analysis Protocol Standardized Protocol LabA Laboratory A Protocol->LabA LabB Laboratory B Protocol->LabB LabC Laboratory C Protocol->LabC Samples Homogenized Samples Samples->LabA Samples->LabB Samples->LabC QC_Samples Quality Control Samples QC_Samples->LabA QC_Samples->LabB QC_Samples->LabC Results Individual Lab Results LabA->Results LabB->Results LabC->Results Stats Statistical Analysis (e.g., ANOVA) Results->Stats Comparison Method Performance Comparison Stats->Comparison Conclusion Conclusion on Method Robustness Comparison->Conclusion

References

A Comparative Guide to the Biological Effects of (R)- and (S)-Enantiomers of Methyl 2-hydroxyhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential biological effects of the (R)- and (S)-enantiomers of Methyl 2-hydroxyhexadecanoate. Direct comparative studies on the biological activities of these specific enantiomeric methyl esters are limited in publicly available literature. Therefore, this guide synthesizes information on the well-documented differential effects of the parent fatty acids, (R)- and (S)-2-hydroxypalmitic acid, and contextualizes it with the known biological activities of structurally related fatty acid methyl esters. This information is intended to guide future research and hypothesis-driven experimentation.

Enantiomer-Specific Biological Roles of the Parent 2-Hydroxy Fatty Acids

The biological significance of 2-hydroxy fatty acids is intrinsically linked to their chirality. In mammals, the enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the synthesis of 2-hydroxy fatty acids and exhibits stereospecificity, exclusively producing the (R)-enantiomer. This stereospecific production leads to distinct metabolic fates and biological functions for the (R)- and (S)-enantiomers.

The (R)-enantiomer of 2-hydroxypalmitic acid, the unesterified form of this compound, has been shown to play a crucial role in cellular function and chemosensitivity. For instance, (R)-2-hydroxypalmitic acid can reverse the effects of FA2H knockdown in adipocytes, which includes restoring GLUT4 protein levels, glucose uptake, and lipogenesis, whereas the (S)-enantiomer has no such effect. Furthermore, research has indicated that (R)-2-hydroxypalmitic acid can enhance the chemosensitivity of gastric cancer cells to cisplatin (B142131).

A key difference in their metabolism is their incorporation into different classes of sphingolipids. The biologically synthesized (R)-enantiomer is predominantly found in hexosylceramides, while the (S)-enantiomer is preferentially incorporated into ceramides. This differential sorting can significantly impact cellular signaling and membrane structure.

Potential Biological Activities of this compound

While specific data on the enantiomers of this compound is scarce, studies on the closely related compound, hexadecanoic acid methyl ester (methyl palmitate), provide insights into its potential biological activities. Research has attributed antimicrobial, anti-inflammatory, and anticancer properties to this fatty acid methyl ester.

  • Antimicrobial Activity: Hexadecanoic acid methyl ester has demonstrated inhibitory activity against various pathogenic and multidrug-resistant bacteria.

  • Anti-inflammatory and Hepatoprotective Effects: There is evidence suggesting that hexadecanoic acid methyl ester possesses anti-inflammatory and hepatoprotective properties.

  • Anticancer Potential: In silico studies have shown a strong binding affinity of hexadecanoic acid methyl ester to proteins implicated in colon cancer, and some experimental evidence points to its cytotoxic effects on cancer cell lines.

Based on these findings, it is plausible that this compound enantiomers also possess these activities, with their potency and mechanism of action likely influenced by the stereochemistry at the C-2 position.

Comparative Data Summary

The following table summarizes the known differences between the unesterified enantiomers of 2-hydroxypalmitic acid, which can be extrapolated to hypothesize the potential differences between the (R)- and (S)-enantiomers of this compound.

Feature(R)-2-hydroxypalmitic acid(S)-2-hydroxypalmitic acid
Endogenous Production Produced stereospecifically by Fatty Acid 2-Hydroxylase (FA2H).Not endogenously produced by FA2H.
Metabolic Fate Preferentially incorporated into hexosylceramides.Preferentially incorporated into ceramides.
Effect on Adipocytes Reverses the effects of FA2H knockdown (restores glucose uptake and lipogenesis).Does not reverse the effects of FA2H knockdown.
Anticancer Activity Enhances chemosensitivity to cisplatin in gastric cancer cells.Data not available.

Experimental Protocols

To facilitate further research, the following are detailed methodologies for key experiments to compare the biological effects of (R)- and (S)-Methyl 2-hydroxyhexadecanoate.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of (R)- and (S)-Methyl 2-hydroxyhexadecanoate in a suitable solvent (e.g., DMSO). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test enantiomers. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each enantiomer.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compounds against bacteria.

  • Bacterial Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of (R)- and (S)-Methyl 2-hydroxyhexadecanoate in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of (R)- and (S)-Methyl 2-hydroxyhexadecanoate for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the enantiomers on NO production.

Mandatory Visualizations

Signaling Pathway Diagram

Metabolic Fate of 2-Hydroxypalmitic Acid Enantiomers cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway R_HPA (R)-2-Hydroxypalmitic Acid Hexosylceramides Hexosylceramides R_HPA->Hexosylceramides Preferential Incorporation FA2H Fatty Acid 2-Hydroxylase (FA2H) FA2H->R_HPA Stereospecific Production S_HPA (S)-2-Hydroxypalmitic Acid Ceramides Ceramides S_HPA->Ceramides Preferential Incorporation

Caption: Differential metabolic pathways of (R)- and (S)-2-hydroxypalmitic acid.

Experimental Workflow Diagram

Experimental Workflow for Enantiomer Comparison cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Start Synthesize or Procure (R)- and (S)-Methyl 2-hydroxyhexadecanoate Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Start->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., NO production) Start->AntiInflammatory Analysis Determine IC50, MIC, and inhibitory concentrations Cytotoxicity->Analysis Antimicrobial->Analysis AntiInflammatory->Analysis Comparison Compare the potency and efficacy of (R)- and (S)-enantiomers Analysis->Comparison

Caption: Workflow for comparing the biological effects of the enantiomers.

A Comparative Guide to Methyl 2-hydroxyhexadecanoate and Other Fatty Acid Methyl Esters in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emerging role of methyl 2-hydroxyhexadecanoate in cell signaling, contrasted with other more extensively studied fatty acid methyl esters (FAMEs). By presenting available experimental data, detailed protocols, and visualizing signaling pathways, this document aims to facilitate further research and drug development in this area.

Introduction to Fatty Acid Methyl Esters in Cellular Communication

Fatty acids and their derivatives are integral components of cellular structures and serve as crucial signaling molecules in a myriad of physiological and pathological processes.[1] Fatty acid methyl esters (FAMEs) are esters of fatty acids that are often used in research due to their increased stability and altered solubility. While the signaling roles of common FAMEs like methyl palmitate are increasingly being elucidated, the specific functions of hydroxylated FAMEs, such as this compound, are less understood. This guide focuses on the comparative effects of these molecules on key signaling pathways.

Comparative Analysis of Cell Signaling Pathways

The cellular effects of FAMEs are diverse, influencing pathways that control inflammation, cell proliferation, and apoptosis. Below is a comparative summary of the known effects of this compound and other relevant FAMEs.

Anti-inflammatory Effects and NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Some FAMEs have been shown to modulate this pathway.

Methyl Palmitate (PAME): Studies have indicated that methyl palmitate possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] This anti-inflammatory activity is, at least in part, attributed to the inhibition of the NF-κB signaling pathway.[2][3]

This compound: Direct evidence for the effect of this compound on NF-κB signaling is limited. However, the presence of a hydroxyl group on the alpha-carbon may alter its interaction with cellular signaling components. Further research is required to elucidate its specific role in inflammatory pathways.

Other FAMEs: The anti-inflammatory effects of various FAMEs are an active area of research. For instance, methyl dehydrojasmonate has been shown to suppress LPS-induced inflammation by targeting the NF-κB pathway.[4]

Apoptosis and Cell Proliferation

Apoptosis, or programmed cell death, is a critical process in development and disease. Fatty acids and their esters can either promote or inhibit apoptosis depending on their structure and the cellular context.

Methyl Palmitate (PAME): Interestingly, while the free fatty acid, palmitic acid, is known to induce apoptosis in various cell types, its methyl ester appears to have different effects.[5] Some research suggests that methyl palmitate is ineffective at inducing apoptosis, highlighting that the esterification of the carboxyl group can significantly alter the molecule's biological activity.[2] In contrast, one study demonstrated that PAME inhibits the proliferation of human mesenchymal stem cells by causing G2/M phase arrest through the p53-p21 signaling pathway.[6]

This compound: There is a scarcity of direct evidence on the pro- or anti-apoptotic effects of this compound. However, related compounds, such as 2-hydroxy fatty acids, are known to be important components of sphingolipids, which are key regulators of apoptosis. The potential for this compound to influence these pathways is an area ripe for investigation. Some studies on the broader class of hexadecanoic acid and its derivatives suggest potential anti-cancer properties, including the induction of apoptosis in cancer cell lines.[7]

Protein Kinase C (PKC) Activation

Protein Kinase C is a family of signaling enzymes that are involved in controlling the function of other proteins through phosphorylation. The activation of PKC is complex and can be influenced by various lipids.

Saturated vs. Unsaturated Fatty Acids: Studies on free fatty acids have shown that saturated fatty acids with carbon chain lengths of C12 to C14 can activate several PKC subspecies, while those with longer chains like C16 (palmitic acid) and C18 have little effect.[8] In contrast, some unsaturated fatty acids can activate PKC independently of calcium and phospholipids.[9] The specific effects of the methyl ester forms of these fatty acids on PKC activation are not as well-characterized.

This compound: No direct studies have been identified that specifically measure the effect of this compound on PKC activation. The presence of the hydroxyl group could potentially alter its interaction with the regulatory domains of PKC isoforms.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of cell surface receptors that detect molecules outside the cell and activate internal signal transduction pathways. Several GPCRs have been identified as receptors for free fatty acids.

Free Fatty Acid Receptors: Receptors such as GPR40, GPR84, and GPR120 are known to be activated by free fatty acids of varying chain lengths, playing roles in metabolism and inflammation.[10] For example, GPR40 is activated by medium- and long-chain fatty acids.

Fatty Acid Methyl Esters: The direct interaction and activation of GPCRs by FAMEs is an area that requires more in-depth investigation. It is plausible that the esterification of the carboxyl group, a key interaction point for many fatty acid receptors, could alter the binding affinity and signaling outcomes. To date, there is no direct evidence of this compound acting as a ligand for known fatty acid-sensing GPCRs.

Data Presentation

Table 1: Comparative Effects of this compound and Methyl Palmitate on Cell Signaling Pathways

Signaling PathwayThis compoundMethyl Palmitate (PAME)Other FAMEs (Examples)
NF-κB Signaling Data not availableInhibits NF-κB activation, reducing pro-inflammatory cytokine production (TNF-α, IL-6)[2][3]Methyl dehydrojasmonate suppresses NF-κB signaling[4]
Apoptosis Potential anti-cancer effects suggested[7]Ineffective at inducing apoptosis in some contexts[2]Saturated FAMEs generally less pro-apoptotic than their free acid counterparts.
Cell Proliferation Data not availableInhibits proliferation of human mesenchymal stem cells via p53-p21 pathway[6]Varies depending on the FAME and cell type.
PKC Activation Data not availableLimited direct data; long-chain saturated fatty acids are poor activators of PKC[8]Unsaturated fatty acids can activate certain PKC isoforms[9]
GPCR Activation No direct evidence of binding to known fatty acid-sensing GPCRsNo direct evidence of binding to known fatty acid-sensing GPCRsFree fatty acids are known ligands for GPCRs like GPR40 and GPR120[10]

Mandatory Visualizations

experimental_workflow cluster_preparation FAME Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis prep1 Dissolve FAMEs in appropriate solvent (e.g., DMSO, Ethanol) prep2 Prepare stock solutions prep1->prep2 prep3 Dilute to working concentrations in cell culture medium prep2->prep3 treat2 Treat cells with FAMEs or vehicle control prep3->treat2 treat1 Seed cells in multi-well plates treat1->treat2 treat3 Incubate for desired time period treat2->treat3 analysis1 NF-κB Activation Assay (e.g., Luciferase Reporter, Western Blot for p-p65) treat3->analysis1 analysis2 Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) treat3->analysis2 analysis3 PKC Activity Assay (e.g., Kinase assay kit) treat3->analysis3 analysis4 Cytokine Profiling (e.g., ELISA, Multiplex assay) treat3->analysis4

Caption: Experimental workflow for studying FAME effects on cell signaling.

nf_kb_pathway cluster_nucleus FAME Fatty Acid Methyl Ester Receptor Cellular Target (e.g., Receptor, Enzyme) FAME->Receptor Binding/ Interaction IKK IKK Complex Receptor->IKK Activation/ Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_degradation Ubiquitination & Degradation IkB->IkB_degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) IkB_NFkB IκBα-NF-κB Complex NFkB_n NF-κB NFkB_n->Genes Transcription

Caption: Simplified NF-κB signaling pathway potentially modulated by FAMEs.

apoptosis_pathway FAME Fatty Acid Methyl Ester Stress Cellular Stress (e.g., ER Stress) FAME->Stress Mitochondria Mitochondria Stress->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway potentially influenced by FAMEs.

Experimental Protocols

Preparation of FAME Solutions for Cell Culture

Objective: To prepare sterile FAME solutions for treating cultured cells.

Materials:

  • Fatty acid methyl esters (e.g., this compound, methyl palmitate)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (B145695), sterile

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Dissolve the FAMEs in DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM). FAMEs are generally hydrophobic and require an organic solvent for initial solubilization.

    • Vortex thoroughly to ensure complete dissolution.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the FAME stock solution.

    • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.

    • It is crucial to ensure that the final concentration of the solvent (DMSO or ethanol) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

    • A vehicle control (medium containing the same final concentration of the solvent) must be included in all experiments.

    • Vortex the working solutions immediately before adding them to the cells to ensure homogeneity.

In Vitro NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To quantify the effect of FAMEs on NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • FAME working solutions and vehicle control

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of the FAMEs or vehicle control for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a specific duration (e.g., 6-8 hours). Include a non-stimulated control.

  • Luciferase Assay:

    • Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a co-transfected control reporter).

    • Express the results as a percentage of the stimulated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after FAME treatment.

Materials:

  • Cells of interest

  • FAME working solutions and vehicle control

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with FAMEs or vehicle control for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsinization).

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are live cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Conclusion and Future Directions

The available evidence suggests that FAMEs are a diverse class of signaling molecules with distinct cellular effects. While methyl palmitate has demonstrated anti-inflammatory and anti-proliferative properties, the signaling roles of this compound remain largely unexplored. The presence of a hydroxyl group is likely to confer unique biological activities, potentially through altered interactions with cellular membranes, receptors, and enzymes.

Future research should focus on direct, comparative studies of this compound and other FAMEs in various cell types. Key areas of investigation include:

  • Elucidating the impact on inflammatory signaling pathways: Directly assessing the effect on NF-κB activation and the production of a broader range of cytokines and chemokines.

  • Determining the role in cell fate decisions: Investigating the dose-dependent effects on apoptosis and proliferation in both normal and cancerous cell lines.

  • Identifying specific molecular targets: Utilizing techniques such as thermal shift assays and affinity chromatography to identify binding partners, including potential GPCRs or intracellular enzymes like PKC.

A deeper understanding of the structure-activity relationships among different FAMEs will be crucial for the development of novel therapeutics targeting a wide range of diseases, from inflammatory disorders to cancer.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Methyl 2-hydroxyhexadecanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Methyl 2-hydroxyhexadecanoate. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed methodologies.

This compound is a 2-hydroxy fatty acid methyl ester with roles in various biological systems. Accurate and reliable quantification is crucial for understanding its function and for applications in drug development and metabolic research. This guide will objectively compare the performance of GC-MS and LC-MS for this purpose.

Data Presentation: A Quantitative Comparison

The following table summarizes the typical quantitative performance characteristics for the analysis of this compound using GC-MS and a proposed derivatization-based LC-MS method. It is important to note that while GC-MS methods for fatty acid methyl esters are well-established, LC-MS analysis of this specific compound is less common and often requires derivatization to enhance sensitivity. The LC-MS data presented here is based on typical performance for derivatized fatty acids and should be considered as an estimation pending specific method development and validation.

ParameterGC-MSLC-MS/MS (with derivatization)Source(s)
Linearity (r²) > 0.99> 0.99[1]
Limit of Detection (LOD) Low femtomole range on-columnPotentially low femtomole range[1][2]
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LOD[2]
Accuracy (% Recovery) Generally high (90-110%)Generally high (90-110%)[3]
Precision (% RSD) < 15%< 15%[1]
Analysis Time (per sample) 15 - 30 minutes10 - 20 minutes[1]
Sample Preparation Derivatization of hydroxyl group (e.g., silylation) may be required.Derivatization of carboxyl and/or hydroxyl group is often necessary.[2][4]
Analyte Form Volatile derivative (e.g., TMS ether)Derivatized analyte[2][4]

Experimental Protocols

GC-MS Methodology

Gas chromatography coupled with mass spectrometry is a robust and widely used technique for the analysis of fatty acid methyl esters (FAMEs). For hydroxy-FAMEs like this compound, a derivatization step to cap the polar hydroxyl group is often employed to improve volatility and peak shape.

1. Sample Preparation & Derivatization:

  • Lipid Extraction: If the analyte is in a complex matrix (e.g., biological tissue), a lipid extraction is performed using a suitable method (e.g., Folch or Bligh-Dyer).

  • Internal Standard: A known concentration of an appropriate internal standard (e.g., a deuterated analog or a similar compound not present in the sample) is added.

  • Silylation (TMS Derivatization): The dried extract is reconstituted in a suitable solvent (e.g., pyridine (B92270) or acetonitrile). A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added. The mixture is heated (e.g., at 60-70°C for 30-60 minutes) to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a mid-polar to polar column like a DB-5ms or a wax-type column).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a final temperature to elute all compounds of interest.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Mass Spectrometer: An electron ionization (EI) source is commonly used. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

LC-MS/MS Methodology

Direct analysis of this compound by LC-MS with electrospray ionization (ESI) can be challenging due to its relatively low polarity and poor ionization efficiency.[2] Derivatization of the carboxyl group (if analyzing the corresponding acid) or enhancing the ionization of the methyl ester is often necessary for sensitive quantification.

1. Sample Preparation & Derivatization:

  • Lipid Extraction: As with GC-MS, a lipid extraction is performed if necessary.

  • Internal Standard: An appropriate internal standard is added.

  • Derivatization: To improve ionization efficiency, a derivatization strategy can be employed. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be derivatized with a reagent that introduces a permanently charged or easily ionizable group. Reagents like 2-picolylamine or others that react with the carboxyl group can significantly enhance the signal in positive-ion ESI.[2] Alternatively, derivatization of the hydroxyl group could be performed with a reagent that enhances ionization.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18 or C8) is typically used for the separation of lipids.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.

  • Ionization Mode: Typically positive or negative ion mode, depending on the derivatization reagent used.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Mandatory Visualizations

Experimental Workflows

GCMS_Workflow Sample Sample (e.g., Biological Matrix) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

LCMS_Workflow Sample Sample (e.g., Biological Matrix) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for enhanced ionization) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MSMS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Biological Pathway Context

2-Hydroxyhexadecanoic acid is a hydroxylated fatty acid. While a specific, detailed signaling pathway is not extensively documented, it is known to be a component of complex lipids and is involved in fatty acid metabolism. The following diagram illustrates a generalized metabolic context.

Fatty_Acid_Metabolism Hexadecanoic Acid Hexadecanoic Acid (Palmitic Acid) Hydroxylation Hydroxylation (e.g., by hydroxylases) Hexadecanoic Acid->Hydroxylation 2-Hydroxyhexadecanoic Acid 2-Hydroxyhexadecanoic Acid Hydroxylation->2-Hydroxyhexadecanoic Acid Esterification Esterification 2-Hydroxyhexadecanoic Acid->Esterification Complex_Lipids Incorporation into Complex Lipids (e.g., Sphingolipids, Glycerolipids) 2-Hydroxyhexadecanoic Acid->Complex_Lipids Alpha_Oxidation Alpha-Oxidation 2-Hydroxyhexadecanoic Acid->Alpha_Oxidation Methyl_2_hydroxyhexadecanoate This compound (Analyte of Interest) Esterification->Methyl_2_hydroxyhexadecanoate

Caption: Generalized metabolic context of 2-Hydroxyhexadecanoic Acid.

Conclusion

Both GC-MS and LC-MS/MS can be powerful techniques for the analysis of this compound, with the choice of method depending on the specific requirements of the study.

  • GC-MS is a well-established, robust, and sensitive method for FAMEs. With appropriate derivatization of the hydroxyl group, it can provide excellent chromatographic resolution and quantitative performance. It is particularly suitable for targeted quantitative studies where high throughput is desired.

  • LC-MS/MS offers the potential for high sensitivity and selectivity, especially when coupled with derivatization to improve ionization. This technique may be advantageous when analyzing complex mixtures or when a shorter analysis time is critical. However, method development for this specific analyte may be more involved compared to GC-MS.

Ultimately, the selection between GC-MS and LC-MS should be based on factors such as sample matrix, required sensitivity, available instrumentation, and the need for either a well-established or a potentially more versatile (with development) analytical approach. For novel applications, a cross-validation of both methods is recommended to ensure data accuracy and reliability.

References

A Comparative Guide to Assessing the Purity of Synthetic Methyl 2-hydroxyhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds like Methyl 2-hydroxyhexadecanoate is a critical step in research and development. This guide provides an objective comparison of key analytical techniques for purity assessment, supported by experimental data and detailed protocols.

This compound, a hydroxylated fatty acid methyl ester, requires a multi-faceted analytical approach to fully characterize its purity and identify potential impurities. The primary methods employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages and provides complementary information.

Quantitative Performance Comparison of Analytical Methods

The selection of an appropriate analytical method often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, qualitative identification of impurities, or high-throughput screening. The following table summarizes key performance parameters for the most common chromatographic techniques used in the analysis of fatty acid methyl esters (FAMEs).

Performance ParameterGas Chromatography (GC-FID/GC-MS)High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS)Key Considerations
Precision (RSD%) ≤ 5.88%Often slightly better than GCBoth methods demonstrate good precision for quantitative analysis.[1]
Recovery (%) ≥ 82.31%≥ 82.31%Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.[1]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range, which is crucial for accurate quantification.[1]
Sensitivity (LOD/LOQ) Generally higher for volatile compoundsCan be very high, especially with MS detectionSensitivity is dependent on the detector used (e.g., FID for GC, UV or MS for HPLC).
Isomer Separation Can be challenging for cis/trans and positional isomers.[1]Superior for separation of cis/trans and positional isomers, especially with specialized columns.[1]This is a significant advantage of HPLC for detailed fatty acid profiling.[1]

Key Analytical Techniques for Purity Assessment

A comprehensive purity assessment of this compound typically involves a combination of chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like FAMEs. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

Potential Impurities: During the synthesis of this compound, several impurities may arise, including:

  • Unreacted starting materials: Such as 2-hydroxyhexadecanoic acid.

  • Reagents from the synthesis: For example, residual methanol (B129727) or catalysts.

  • Byproducts: Including isomers (e.g., Methyl 3-hydroxyhexadecanoate) or products of side reactions.

  • Degradation products: Formed during storage or purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary and a mobile phase.[2][3] It is particularly well-suited for the analysis of less volatile and thermally labile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule and can be used for quantitative analysis (qNMR).[4][5] Both ¹H and ¹³C NMR are fundamental for the analysis of long-chain functionalized esters.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[6][7] For this compound, FTIR can confirm the presence of key functional groups such as the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the long alkyl chain (C-H).[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.

GC-MS Analysis Protocol
  • Sample Preparation (Derivatization): While this compound is a methyl ester, any free hydroxyl groups may require derivatization (e.g., silylation with BSTFA) to improve volatility and chromatographic peak shape.

  • Instrument Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.[10]

    • Ion Source Temperature: 230 °C.[10]

    • Mass Range: 40-500 amu.[10]

  • Data Analysis: Identify this compound and any impurities by comparing their retention times and mass spectra to reference standards and spectral libraries (e.g., NIST).

HPLC-UV Analysis Protocol
  • Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Instrument Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 205 nm.[2][3]

  • Data Analysis: Quantify the purity by calculating the peak area percentage of the main component relative to the total peak area. Identify impurities by comparing their retention times to known standards.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (for qNMR).

  • Instrument Conditions:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Parameters: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Structural Confirmation: Identify characteristic proton signals. For this compound, key signals include the terminal methyl group (~0.88 ppm), the methylene (B1212753) chain (~1.25 ppm), the proton on the hydroxyl-bearing carbon (~3.60 ppm), and the methyl ester singlet (~3.66 ppm).[4]

    • Purity Calculation (qNMR): Calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of a signal from a certified internal standard.[10]

FTIR Spectroscopy Protocol
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Conditions:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands to confirm the presence of expected functional groups. For this compound, look for:

    • -OH stretch: A broad band around 3400 cm⁻¹.

    • C-H stretch (alkyl): Bands just below 3000 cm⁻¹.

    • C=O stretch (ester): A strong band around 1740 cm⁻¹.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthetic this compound.

Experimental Workflow for Purity Assessment cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_reporting Final Reporting Synthesis Synthetic Methyl 2-hydroxyhexadecanoate Initial_Char Initial Characterization (TLC, Melting Point) Synthesis->Initial_Char GC_MS GC-MS (Volatility, Impurity ID) Initial_Char->GC_MS HPLC HPLC (Quantitative Purity, Non-volatile Impurities) Initial_Char->HPLC NMR NMR (Structural Confirmation, qNMR) Initial_Char->NMR FTIR FTIR (Functional Group Confirmation) Initial_Char->FTIR Purity_Report Certificate of Analysis (Purity Data & Spectra) GC_MS->Purity_Report HPLC->Purity_Report NMR->Purity_Report FTIR->Purity_Report

Caption: Workflow for the purity assessment of this compound.

Logical Relationship of Analytical Methods cluster_separation Separation & Quantification cluster_identification Identification & Structure Compound This compound GC GC Compound->GC Volatility HPLC HPLC Compound->HPLC Polarity NMR NMR Compound->NMR Structural Elucidation FTIR FTIR Compound->FTIR Functional Groups MS MS GC->MS Coupled Technique HPLC->MS Coupled Technique (LC-MS)

Caption: Interrelation of analytical techniques for comprehensive analysis.

References

Comparative Lipidomic Profiling of Samples Containing 2-Hydroxy Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of lipidomic profiles in samples containing 2-hydroxy fatty acids, with a particular focus on deficiencies in the fatty acid 2-hydroxylase (FA2H) enzyme. This document is intended for researchers, scientists, and drug development professionals investigating the role of 2-hydroxy fatty acids in health and disease, particularly in the context of neurodegenerative disorders.

Introduction to 2-Hydroxy Fatty Acids and FA2H

2-hydroxy fatty acids are a class of lipids characterized by a hydroxyl group at the second carbon of the fatty acid chain. These lipids, including Methyl 2-hydroxyhexadecanoate, are integral components of sphingolipids, which are essential for maintaining the structure and function of cell membranes, particularly in the nervous system. The synthesis of 2-hydroxy fatty acids is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).

Mutations in the FA2H gene can lead to a deficiency in this enzyme, resulting in a group of neurodegenerative disorders known as FA2H-associated neurodegeneration (FAHN). These disorders are characterized by the progressive loss of myelin, the protective sheath around nerve fibers, leading to a range of neurological symptoms. Understanding the lipidomic alterations in FA2H deficiency is crucial for developing diagnostic markers and therapeutic strategies for these debilitating diseases.

Comparative Quantitative Data

Lipidomic analysis of patient-derived cells has revealed significant alterations in the levels of 2-hydroxylated sphingolipids in individuals with FA2H mutations compared to healthy controls. The following table summarizes the key findings from a comparative study on fibroblasts and erythrocytes.

Cell TypeLipid ClassPatient Group (FA2H Mutation)Control GroupKey Finding
Fibroblasts2-Hydroxylated Fatty Acids (% of total fatty acids)DecreasedNormalSignificant reduction in the proportion of 2-hydroxylated fatty acids.[1]
Erythrocytes2-Hydroxylated Fatty Acids (% of total fatty acids)DecreasedNormalA notable decrease in 2-hydroxylated fatty acids was also observed in red blood cells.[1]
Lymphocytes2-Hydroxylated Fatty Acids (% of total fatty acids)NormalNormalNo significant difference was observed in the lymphocytes of patients.[1]

Signaling and Metabolic Pathways

The metabolic pathway of 2-hydroxy fatty acids is intrinsically linked to sphingolipid metabolism. The following diagram illustrates the biosynthesis of 2-hydroxylated sphingolipids and the central role of the FA2H enzyme.

FA2H_Pathway Fatty_Acid Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Fatty_Acid->FA2H Two_Hydroxy_FA 2-Hydroxy Fatty Acid FA2H->Two_Hydroxy_FA Ceramide_Synthase Ceramide Synthase Two_Hydroxy_FA->Ceramide_Synthase Two_Hydroxy_Ceramide 2-Hydroxy Ceramide Ceramide_Synthase->Two_Hydroxy_Ceramide Sphingosine Sphingosine Sphingosine->Ceramide_Synthase Sphingomyelin_Synthase Sphingomyelin Synthase Two_Hydroxy_Ceramide->Sphingomyelin_Synthase Two_Hydroxy_Sphingomyelin 2-Hydroxy Sphingomyelin Sphingomyelin_Synthase->Two_Hydroxy_Sphingomyelin Mutation FA2H Gene Mutation Mutation->FA2H Inhibits

Caption: Biosynthesis of 2-Hydroxylated Sphingomyelin.

Experimental Protocols

The following section outlines a typical workflow for the comparative lipidomic analysis of 2-hydroxy fatty acids in biological samples.

Experimental Workflow

Lipidomic_Workflow Sample_Collection Sample Collection (e.g., Fibroblasts, Blood) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Sample_Collection->Lipid_Extraction Sample_Derivatization Fatty Acid Methylation (for GC-MS analysis) Lipid_Extraction->Sample_Derivatization LC_MS_Analysis LC-MS/MS Analysis (for intact sphingolipids) Lipid_Extraction->LC_MS_Analysis GC_MS_Analysis GC-MS Analysis (for fatty acid profiles) Sample_Derivatization->GC_MS_Analysis Data_Processing Data Processing and Peak Integration LC_MS_Analysis->Data_Processing GC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis Comparative_Profiling Comparative Profiling and Biomarker Identification Statistical_Analysis->Comparative_Profiling

Caption: A typical lipidomic workflow for comparative analysis.

Detailed Methodologies

1. Sample Preparation and Lipid Extraction:

  • Fibroblast Culture: Patient and control fibroblasts are cultured under standard conditions. Cells are harvested at a specific confluency, washed with phosphate-buffered saline, and cell pellets are stored at -80°C until lipid extraction.

  • Lipid Extraction: Total lipids are extracted from cell pellets or plasma using a modified Bligh and Dyer method. Briefly, a mixture of chloroform, methanol, and water is added to the sample, followed by vortexing and centrifugation to separate the phases. The lower organic phase containing the lipids is collected.

2. Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3-methanol.

  • GC-MS Analysis: FAMEs are analyzed on a gas chromatograph coupled to a mass spectrometer. Separation is typically achieved on a capillary column with a non-polar stationary phase. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are acquired in full scan mode.

  • Quantification: The relative abundance of individual FAMEs, including this compound, is determined by integrating the peak areas from the total ion chromatogram.

3. Intact Sphingolipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase or HILIC liquid chromatography column coupled to a tandem mass spectrometer. A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like formic acid and ammonium (B1175870) formate (B1220265) is used to separate the different lipid classes.

  • Mass Spectrometry: The mass spectrometer is operated in electrospray ionization (ESI) mode, in both positive and negative ion modes. Precursor ion scanning or neutral loss scanning can be employed to specifically detect different classes of sphingolipids containing 2-hydroxy fatty acids.

  • Quantification: Quantification is achieved by multiple reaction monitoring (MRM) using specific precursor-product ion transitions for each 2-hydroxylated sphingolipid species. Stable isotope-labeled internal standards are used for accurate quantification.

Conclusion

Comparative lipidomic profiling is a powerful tool for elucidating the metabolic consequences of FA2H deficiency. The observed decrease in 2-hydroxylated fatty acids in patient-derived cells provides a potential biomarker for FAHN and highlights the critical role of these lipids in maintaining nervous system health. Further research in this area is essential for the development of targeted therapies for this and other related neurodegenerative diseases.

References

Safety Operating Guide

Proper Disposal of Methyl 2-hydroxyhexadecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle Methyl 2-hydroxyhexadecanoate with appropriate personal protective equipment (PPE). Based on data for similar fatty acid esters, this includes:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.

II. Chemical and Physical Properties

Understanding the properties of this compound is the first step in determining the appropriate disposal route.

PropertyValue
Molecular Formula C₁₇H₃₄O₃
CAS Number 16742-51-1
Appearance Solid
Storage Temperature -20°C

Note: This data is compiled from various chemical suppliers and databases.

III. Step-by-Step Disposal Protocol

The overriding principle for laboratory waste is to have a disposal plan before starting any experiment[1]. The disposal of this compound should be approached as a potentially hazardous waste unless confirmed otherwise by a waste determination.

Step 1: Waste Determination

The first critical step is to determine if the waste is hazardous. This can be based on your knowledge of the chemical and the process that generated the waste. While specific toxicity data for this compound is limited, mixtures containing it are classified with several hazards, including being harmful if swallowed, toxic if inhaled, and causing skin and eye irritation[2]. Therefore, it is prudent to manage it as hazardous waste.

Step 2: Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do not mix this compound waste with other waste streams, especially strong acids, bases, or oxidizers.

  • Collect waste in a dedicated, properly labeled container.

Step 3: Containerization

  • Use a container that is chemically compatible with the waste. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

Step 4: Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed except when adding waste.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

Step 5: Disposal Request

  • Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Do not pour chemical waste down the drain unless it has been explicitly identified as non-hazardous and your institution's policies permit it[3][4]. Given the lack of comprehensive safety data, sewer disposal is not recommended for this compound.

  • Do not dispose of chemical waste in the regular trash[3].

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Perform Waste Determination (Consult SDS & Institutional Policy) A->B C Is it Hazardous Waste? B->C D Segregate and Collect in a Labeled, Compatible Container C->D Yes G Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) C->G No E Store in Satellite Accumulation Area D->E F Contact EHS for Hazardous Waste Pickup E->F H End F->H G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-hydroxyhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the operational handling and disposal of Methyl 2-hydroxyhexadecanoate is critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocol

This compound should be handled with care, following standard laboratory safety procedures. Based on information for similar compounds, it is a combustible solid with a high flash point and should be stored in a cool, well-ventilated area.[1]

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves- Safety glasses
Weighing and Transferring - Nitrile gloves- Safety goggles (or safety glasses with side shields)- Laboratory coat- Use in a well-ventilated area or chemical fume hood
Mixing and Formulating - Nitrile gloves- Chemical safety goggles- Laboratory coat- Work in a chemical fume hood
Heating - Heat-resistant gloves- Chemical safety goggles and face shield- Flame-retardant laboratory coat- Work in a chemical fume hood with proper ventilation
Spill Cleanup - Nitrile gloves (or heavier-duty gloves for large spills)- Chemical safety goggles- Laboratory coat or chemical-resistant apron- Respiratory protection may be required depending on the spill size and ventilation
Waste Disposal - Nitrile gloves- Safety goggles- Laboratory coat

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound is essential for minimizing risks. The following workflow outlines the key steps.

Workflow for Handling this compound Receiving Receiving - Inspect container for damage - Verify label Storage Storage - Store in a cool, dry, well-ventilated area (2-8°C recommended) - Keep container tightly closed Receiving->Storage Handling Handling - Use appropriate PPE - Work in a well-ventilated area or fume hood Storage->Handling Use Use in Experiment - Follow specific experimental protocol - Avoid generating dust or aerosols Handling->Use Spill Spill Response - Evacuate area if necessary - Absorb with inert material - Place in a sealed container for disposal Handling->Spill Disposal Disposal - Dispose of as chemical waste - Follow local, state, and federal regulations Use->Disposal Spill->Disposal

Caption: This diagram illustrates the lifecycle of this compound within a laboratory setting, from initial receipt to final disposal, including spill response.

Experimental Protocols: Key Safety Considerations

General Handling:

  • Avoid direct contact with skin and eyes.[2][3]

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.[4]

  • Ensure adequate ventilation in the work area.[5][6]

First-Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

  • In case of skin contact: Wash off with soap and plenty of water.[2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

  • Specific hazards: Combustion may produce carbon monoxide and carbon dioxide.[7]

  • Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures:

  • Personal precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[2]

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for cleaning up: Absorb with inert material (e.g., sand, silica (B1680970) gel) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6][8]

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

The following decision tree can guide the selection of appropriate PPE.

PPE Selection for Handling this compound Start Start: Assess Task Task What is the task? Start->Task Weighing Weighing/Transferring Task->Weighing Mixing Mixing/Formulating Task->Mixing Heating Heating Task->Heating Spill Spill Cleanup Task->Spill PPE_Weighing - Nitrile Gloves - Safety Goggles - Lab Coat - Ventilated Area/Hood Weighing->PPE_Weighing PPE_Mixing - Nitrile Gloves - Chemical Goggles - Lab Coat - Fume Hood Mixing->PPE_Mixing PPE_Heating - Heat-resistant Gloves - Goggles & Face Shield - FR Lab Coat - Fume Hood Heating->PPE_Heating PPE_Spill - Nitrile/Heavy-duty Gloves - Chemical Goggles - Lab Coat/Apron - Possible Respirator Spill->PPE_Spill

Caption: This decision tree assists in selecting the appropriate Personal Protective Equipment based on the specific laboratory task involving this compound.

References

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